molecular formula C8H18S B089448 tert-Butyl sulfide CAS No. 107-47-1

tert-Butyl sulfide

Cat. No.: B089448
CAS No.: 107-47-1
M. Wt: 146.3 g/mol
InChI Key: LNMBCRKRCIMQLW-UHFFFAOYSA-N
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Description

Tert-Butyl sulfide is a useful research compound. Its molecular formula is C8H18S and its molecular weight is 146.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4549. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylsulfanyl-2-methylpropane
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InChI

InChI=1S/C8H18S/c1-7(2,3)9-8(4,5)6/h1-6H3
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InChI Key

LNMBCRKRCIMQLW-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)SC(C)(C)C
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Molecular Formula

C8H18S
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DSSTOX Substance ID

DTXSID5021887
Record name Di-tert-butyl sulphide
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Molecular Weight

146.30 g/mol
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Physical Description

Clear light yellow liquid with a stench; [Sigma-Aldrich MSDS]
Record name Di-tert-butyl sulfide
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CAS No.

107-47-1
Record name tert-Butyl sulfide
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Foundational & Exploratory

The Genesis of a Bulky Thioether: A Technical History of tert-Butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

The field of organosulfur chemistry, rich with compounds known for their distinct aromas and diverse reactivity, holds a significant place in the annals of chemical synthesis and application. Among these, tert-butyl sulfide (B99878), with its sterically hindered sulfur center, presents a unique case study in synthesis, properties, and reactivity. This technical guide delves into the discovery and history of tert-butyl sulfide, offering researchers, scientists, and drug development professionals a comprehensive overview of its origins, synthesis, and physicochemical characteristics. While the exact moment of its first synthesis is not prominently documented, its history is intrinsically linked to the broader development of organosulfur chemistry in the 19th and 20th centuries.

Historical Context: The Dawn of Organosulfur Chemistry

The formal study of organosulfur compounds began in the 19th century, with the initial focus on simpler alkyl and aryl thiols and sulfides. These early investigations laid the groundwork for understanding the C-S bond and the nucleophilic character of sulfur. The synthesis of thioethers (sulfides) was an early achievement in this field. A general and enduring method for the preparation of simple dialkyl sulfides involves the reaction of an alkyl halide with a metal sulfide, a variant of the Williamson ether synthesis.

While specific historical records detailing the first synthesis of this compound are scarce, its conceptualization and eventual synthesis are a direct consequence of the foundational work on symmetric and asymmetric thioethers. The development of methods to handle and synthesize bulky alkyl groups, a cornerstone of organic chemistry, paved the way for the creation of sterically hindered molecules like di-tert-butyl sulfide.

Physicochemical and Spectroscopic Data

The unique structural feature of this compound, two bulky tert-butyl groups flanking a sulfur atom, significantly influences its physical and spectroscopic properties.

Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₈H₁₈S[1][2]
Molecular Weight146.30 g/mol [1][2]
Boiling Point148-149 °C
Melting Point-9 °C
Density0.815 g/cm³
Flash Point26 °C
Spectroscopic Data of this compound

The high degree of symmetry in di-tert-butyl sulfide leads to simplified yet characteristic spectroscopic signatures.

Spectrum TypeKey FeaturesReference
¹H NMR (CDCl₃)δ 1.42 (s, 18H)[3]
¹³C NMR (CDCl₃)Signals corresponding to the quaternary and methyl carbons of the tert-butyl groups.
Mass Spectrometry (EI)Molecular ion (M⁺) at m/z 146.[1][2]
Infrared (IR)C-H stretching and bending vibrations characteristic of tert-butyl groups.[4]

Synthesis of this compound: Key Experimental Protocols

Several synthetic routes can be envisaged for the preparation of this compound, drawing from general methods for thioether synthesis. Given the steric hindrance of the tert-butyl group, reaction conditions often need to be optimized to achieve reasonable yields.

From tert-Butyl Mercaptan and a tert-Butyl Halide (Conceptual)

This method represents a classical approach to sulfide synthesis.

Reaction: (CH₃)₃CSH + (CH₃)₃CX + Base → (CH₃)₃CSC(CH₃)₃ + Base·HX (X = Cl, Br)

Experimental Protocol:

  • Preparation of Sodium tert-Butyl Thiolate: To a solution of tert-butyl mercaptan in a suitable aprotic solvent (e.g., THF, DMF), an equimolar amount of a strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium thiolate.

  • Nucleophilic Substitution: To the solution of sodium tert-butyl thiolate, an equimolar amount of a tert-butyl halide (e.g., tert-butyl chloride or tert-butyl bromide) is added dropwise at a controlled temperature. Due to the steric hindrance of the tertiary halide, Sₙ2 reaction is slow and elimination (E2) is a significant competing pathway. Therefore, reaction conditions must be carefully controlled (e.g., low temperature, polar aprotic solvent) to favor substitution.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC), the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

From Isobutylene (B52900) and Hydrogen Sulfide

This industrial method takes advantage of readily available starting materials.

Reaction: 2 (CH₃)₂C=CH₂ + H₂S --(Catalyst)--> (CH₃)₃CSC(CH₃)₃

Experimental Protocol:

  • Catalyst Preparation: A solid acid catalyst, such as an acidic ion-exchange resin or a zeolite, is packed into a fixed-bed reactor.

  • Reaction: A stream of isobutylene and hydrogen sulfide gas in a specific molar ratio is passed through the heated catalyst bed. The reaction is typically carried out at elevated temperature and pressure to facilitate the reaction and maintain the reactants in the desired phase.

  • Product Separation: The product stream exiting the reactor is cooled to condense the liquid products, which primarily consist of this compound and unreacted starting materials. The liquid product is then separated from the gas stream.

  • Purification: The crude liquid product is purified by fractional distillation to isolate the this compound.

Synthesis Pathway Diagram

The following diagram illustrates a generalized synthetic pathway for this compound, highlighting the key reactive species and transformations.

Synthesis_of_tert_Butyl_Sulfide tBuSH tert-Butyl Mercaptan Isobutylene Isobutylene Thiolate tert-Butyl Thiolate Anion tBuSH->Thiolate Deprotonation Base Base (e.g., NaH) tBuX tert-Butyl Halide tBuS This compound Isobutylene->tBuS Acid-Catalyzed Addition H2S Hydrogen Sulfide Thiolate->tBuS Sₙ2 Substitution

References

An In-depth Technical Guide on the Chemical Structure and Bonding of tert-Butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl sulfide (B99878), systematically known as di-tert-butyl sulfide, is an organosulfur compound with the chemical formula C₈H₁₈S.[1] It is a symmetrical thioether characterized by a central sulfur atom bonded to two sterically bulky tert-butyl groups. This technical guide provides a comprehensive overview of the chemical structure and bonding of tert-butyl sulfide, incorporating computational and spectroscopic data. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who work with or have an interest in organosulfur compounds.

Chemical Structure and Molecular Formula

  • IUPAC Name: Di-tert-butyl sulfide[1]

  • Synonyms: this compound, 2,2'-Thiobis[2-methyl-propane], 2,2,4,4-Tetramethyl-3-thiapentane[1]

  • Molecular Formula: C₈H₁₈S[1]

  • Molecular Weight: 146.29 g/mol [2]

  • CAS Number: 107-47-1[1]

The structure of this compound features a central sulfur atom covalently bonded to the tertiary carbon atoms of two tert-butyl groups. The significant steric hindrance imposed by the bulky tert-butyl groups profoundly influences the molecule's geometry, reactivity, and physical properties.

graph tert_butyl_sulfide_structure {
  layout=neato;
  node [shape=circle, style=filled, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

// Atom positions S [label="S", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="C", pos="-1.5,0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C2 [label="C", pos="1.5,0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Tert-butyl group 1 C1_CH3_1 [label="CH₃", pos="-2.5,1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C1_CH3_2 [label="CH₃", pos="-2.5,-0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C1_CH3_3 [label="CH₃", pos="-1, 1.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Tert-butyl group 2 C2_CH3_1 [label="CH₃", pos="2.5,1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C2_CH3_2 [label="CH₃", pos="2.5,-0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C2_CH3_3 [label="CH₃", pos="1, 1.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Bonds S -- C1; S -- C2; C1 -- C1_CH3_1; C1 -- C1_CH3_2; C1 -- C1_CH3_3; C2 -- C2_CH3_1; C2 -- C2_CH3_2; C2 -- C2_CH3_3; }

Figure 2: General workflow for the synthesis of di-tert-butyl sulfide.
NMR Spectroscopy Protocol

The following is a general protocol for obtaining a ¹H or ¹³C NMR spectrum of a liquid sample like di-tert-butyl sulfide.

  • Sample Preparation:

    • Dissolve approximately 5-20 mg of di-tert-butyl sulfide in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If desired, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate spectral parameters (e.g., spectral width, number of scans, relaxation delay).

    • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the internal standard or the residual solvent peak.

FTIR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) method is a convenient technique for obtaining the infrared spectrum of a liquid sample.

  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of di-tert-butyl sulfide onto the center of the ATR crystal.

    • Record the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of di-tert-butyl sulfide. While experimental structural data is limited, computational methods offer valuable insights into its molecular geometry, which is significantly influenced by the steric bulk of the tert-butyl groups. The spectroscopic data (NMR, IR, and MS) are consistent with the symmetrical structure of the molecule. The provided experimental protocols offer a foundation for the synthesis and characterization of this important organosulfur compound. This compilation of data and methodologies serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Molecular Geometry and Symmetry of tert-Butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry and symmetry of di-tert-butyl sulfide (B99878), also known as 2,2'-thiobis(2-methylpropane). Due to the steric hindrance imposed by the bulky tert-butyl groups, this molecule adopts a specific conformation that minimizes steric strain, leading to a distinct set of geometric parameters and a defined molecular symmetry. This document summarizes key quantitative data, outlines relevant experimental and computational methodologies, and provides visualizations to aid in the understanding of its three-dimensional structure.

Molecular Geometry

The geometry of di-tert-butyl sulfide has been calculated using the semi-empirical PM7 method, which provides a quantitative description of its bond lengths and angles. These computational results offer a reliable model for the molecule's structure in the absence of direct experimental measurements.

Data Presentation: Geometric Parameters

The following table summarizes the key geometric parameters for the optimized structure of di-tert-butyl sulfide based on computational analysis.

ParameterAtom Pair/TripletValue
Bond Lengths (Å)
C-S1.87
C-C (tert-butyl)1.53
Bond Angles (°)
C-S-C112.1
S-C-C103.6 - 112.5
C-C-C (tert-butyl)109.5 - 110.6
Dihedral Angle (°)
C-S-C-C43.8

Molecular Symmetry

The symmetry of a molecule is a critical aspect of its chemical and physical properties, influencing its spectroscopic behavior and intermolecular interactions. Due to the arrangement of its constituent atoms, di-tert-butyl sulfide possesses a distinct set of symmetry elements and belongs to a specific point group.

Based on its computationally determined structure, di-tert-butyl sulfide most stable conformation possesses C₂ symmetry . This point group is characterized by a single twofold rotational axis (C₂) that passes through the sulfur atom and bisects the angle between the two sulfur-carbon bonds. The molecule lacks any mirror planes or an inversion center, which would have placed it in a higher symmetry point group such as C₂ᵥ or C₂ₕ. The staggered arrangement of the methyl groups on the tert-butyl substituents, a consequence of minimizing steric hindrance, is crucial for this C₂ symmetry assignment.

Logical Relationship: Determining the Point Group of tert-Butyl Sulfide

PointGroupDetermination start Start with the molecular structure of di-tert-butyl sulfide is_linear Is the molecule linear? start->is_linear has_c_axis Does the molecule possess a principal rotational axis (Cn)? is_linear->has_c_axis No c2_axis Yes, a C2 axis passing through the S atom. has_c_axis->c2_axis Yes perp_c2 Are there C2 axes perpendicular to the principal axis? c2_axis->perp_c2 no_perp_c2 No perp_c2->no_perp_c2 mirror_plane Does the molecule have a horizontal mirror plane (σh)? no_perp_c2->mirror_plane no_mirror_plane No mirror_plane->no_mirror_plane vert_mirror_plane Does the molecule have any vertical mirror planes (σv)? no_mirror_plane->vert_mirror_plane no_vert_mirror_plane No vert_mirror_plane->no_vert_mirror_plane c2_point_group The point group is C2. no_vert_mirror_plane->c2_point_group

Caption: A flowchart illustrating the decision-making process for assigning the C₂ point group to di-tert-butyl sulfide.

Experimental and Computational Protocols

While specific experimental data for di-tert-butyl sulfide is not available, the following are standard methodologies used to determine the molecular geometry and symmetry of molecules.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds.

Methodology:

  • Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electrostatic potential of the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to calculate a radial distribution function, from which internuclear distances (bond lengths) and bond angles can be derived with high precision.

X-ray Crystallography

For compounds that can be crystallized, X-ray crystallography provides detailed information about the molecular structure in the solid state.

Methodology:

  • Crystal Growth: Single crystals of the compound of suitable size and quality are grown.

  • X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern determined by its internal structure.

  • Data Collection: The intensities and positions of the diffracted X-ray spots are collected using a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, yielding precise bond lengths, bond angles, and torsional angles.

Microwave Spectroscopy

Microwave spectroscopy is used to determine the rotational constants of a molecule in the gas phase, which are inversely related to its moments of inertia. From the moments of inertia of different isotopologues, a very precise molecular structure can be determined.

Methodology:

  • Sample Preparation: The sample is introduced into a waveguide or resonant cavity in the gas phase at low pressure.

  • Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

  • Absorption Spectrum: At specific frequencies corresponding to the rotational transitions of the molecule, the microwave radiation is absorbed. The absorption spectrum is recorded with high resolution.

  • Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule. By measuring the spectra of different isotopically substituted versions of the molecule, the moments of inertia can be determined, and from these, a complete and highly accurate molecular structure can be calculated.

Computational Chemistry

In the absence of experimental data, computational methods are essential for predicting molecular structure and properties.

Methodology:

  • Method Selection: A suitable level of theory (e.g., ab initio, DFT, or semi-empirical) and basis set are chosen. For this guide, the PM7 semi-empirical method was referenced.

  • Geometry Optimization: An initial guess of the molecular geometry is subjected to an energy minimization algorithm. The positions of the atoms are adjusted iteratively until a stationary point on the potential energy surface is found, corresponding to a stable conformation.

  • Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a saddle point), a vibrational frequency calculation is performed. All real (positive) frequencies indicate a stable structure.

  • Property Calculation: Once the optimized geometry is obtained, various molecular properties, including bond lengths, bond angles, dihedral angles, and symmetry elements, can be calculated and analyzed.

Workflow for Computational Analysis of this compound

ComputationalWorkflow start Initial Structure Input (di-tert-butyl sulfide) method_selection Select Computational Method (e.g., PM7, DFT) start->method_selection geometry_optimization Perform Geometry Optimization (Energy Minimization) method_selection->geometry_optimization freq_calculation Frequency Calculation geometry_optimization->freq_calculation verify_minimum Verify True Minimum (All Positive Frequencies) freq_calculation->verify_minimum analysis Analyze Optimized Geometry verify_minimum->analysis bond_lengths Bond Lengths analysis->bond_lengths bond_angles Bond Angles analysis->bond_angles dihedral_angles Dihedral Angles analysis->dihedral_angles symmetry_analysis Symmetry Analysis analysis->symmetry_analysis point_group Determine Point Group (C2) symmetry_analysis->point_group

Caption: A schematic workflow for the computational determination of the molecular geometry and symmetry of di-tert-butyl sulfide.

Conclusion

The molecular structure of di-tert-butyl sulfide is dictated by the significant steric demands of the two tert-butyl groups, resulting in a bent C-S-C geometry and a staggered conformation of the substituents. Computational analysis indicates that the molecule belongs to the C₂ point group, possessing a single twofold rotational axis. While direct experimental determination of its geometric parameters is currently lacking in the literature, the computational data provides a robust and chemically reasonable model for its structure. The experimental protocols outlined in this guide represent the standard methods by which such structural information would be obtained, providing a framework for future experimental investigations into this and related sterically hindered molecules.

In-Depth Technical Guide to the Electronic Properties and Orbital Analysis of tert-Butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the electronic properties and molecular orbital characteristics of tert-butyl sulfide (B99878) (di-tert-butyl sulfide). The document summarizes key electronic parameters, outlines experimental and computational methodologies for their determination, and presents a theoretical analysis of the molecule's orbital structure. This information is crucial for understanding the reactivity, stability, and potential applications of tert-butyl sulfide in various scientific and industrial contexts, including its use as a building block in drug development and materials science.

Electronic Properties of this compound

The electronic properties of this compound are primarily dictated by the sulfur atom's lone pairs of electrons and the influence of the bulky tert-butyl groups. These properties are critical for predicting the molecule's behavior in chemical reactions and its interactions with biological systems.

Quantitative Data Summary

The following table summarizes the key electronic properties of this compound based on experimental data and computational estimations.

PropertyValueMethodReference
Ionization Energy 8.07 eVPhotoelectron Spectroscopy--INVALID-LINK--
8.18 ± 0.05 eVPhotoelectron Spectroscopy--INVALID-LINK--
8.2 ± 0.1 eVElectron Ionization--INVALID-LINK--
Electron Affinity Estimated: ~ -1.5 to -2.0 eVComputational (DFT)Based on studies of similar aliphatic sulfides
HOMO-LUMO Gap Estimated: ~ 6.0 - 7.0 eVComputational (DFT)Based on studies of similar aliphatic sulfides

Experimental Protocols for Electronic Property Determination

Precise experimental determination of the electronic properties of this compound relies on spectroscopic techniques that probe the molecule's electronic energy levels.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for directly measuring the ionization energies of a molecule by analyzing the kinetic energy of electrons ejected upon photoionization.[1]

Methodology:

  • Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber. Given its volatility, this can be achieved by gentle heating of a liquid sample reservoir connected to the chamber via a leak valve.

  • Ionization: The gaseous sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (for UPS, probing valence orbitals) or an X-ray source (for XPS, probing core orbitals).[1] For valence orbital analysis, He(I) radiation (21.22 eV) is commonly used.

  • Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured using an electron energy analyzer, such as a hemispherical or cylindrical mirror analyzer.[1]

  • Data Analysis: The ionization energy (IE) is calculated using the following equation: IE = hν - KE where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons. The resulting spectrum will show bands corresponding to the ionization from different molecular orbitals.

Experimental Workflow for Photoelectron Spectroscopy

G cluster_0 Sample Preparation cluster_1 Spectrometer cluster_2 Data Acquisition & Analysis A Liquid this compound B Vaporization A->B C High-Vacuum Chamber B->C Gas Inlet E Electron Energy Analyzer C->E Ejected Electrons D Photon Source (e.g., He(I) lamp) D->C Irradiation F Photoelectron Spectrum E->F G Ionization Energy Calculation F->G

Caption: Workflow for determining ionization energy using photoelectron spectroscopy.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions between molecular orbitals. For saturated sulfides like this compound, the transitions are typically of the n → σ* type, occurring in the UV region.[2]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as hexane (B92381) or ethanol. Concentrations are typically in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam, and a matched cuvette with the sample solution is placed in the sample beam.

  • Spectral Acquisition: The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The energy of the electronic transition can be calculated from λmax. The molar absorptivity (ε) can be determined using the Beer-Lambert law if the concentration and path length are known.

Computational Orbital Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure and orbital energies of molecules.

Computational Protocol

A robust computational protocol for analyzing the electronic properties of this compound is as follows:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

  • Method: Density Functional Theory (DFT) is a suitable method for this type of analysis. The B3LYP functional is a widely used and generally reliable choice for organic molecules.[3]

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended to provide a good balance between accuracy and computational cost for a molecule of this size. The inclusion of diffuse functions (+) is important for accurately describing the lone pair electrons on sulfur, and polarization functions (d,p) allow for more flexibility in the orbital shapes.

  • Calculation Steps: a. Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation. b. Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies). c. Single-Point Energy Calculation: A single-point energy calculation is then performed to obtain the molecular orbital energies (HOMO, LUMO, etc.).

  • Data Extraction: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file. The HOMO-LUMO gap is then calculated as ELUMO - EHOMO. The electron affinity can be estimated from the energy of the LUMO (Koopmans' theorem), though this is a significant approximation.

Logical Workflow for DFT-based Orbital Analysis

G A Define Molecular Structure (this compound) B Select Computational Method (e.g., DFT/B3LYP) A->B C Choose Basis Set (e.g., 6-311+G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Verify Minimum Energy Structure E->F F->D If not minimum, re-optimize G Single-Point Energy Calculation F->G If minimum H Extract Orbital Energies (HOMO, LUMO) G->H I Calculate Electronic Properties (HOMO-LUMO Gap, etc.) H->I J Visualize Molecular Orbitals H->J

Caption: A logical workflow for the computational analysis of molecular orbitals.

Molecular Orbital Description

The frontier molecular orbitals (HOMO and LUMO) are key to understanding the reactivity of this compound.

  • HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is expected to be a non-bonding orbital (n) primarily localized on the sulfur atom, corresponding to one of its lone pairs of electrons. This makes the sulfur atom the primary site for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be an anti-bonding sigma orbital (σ*) associated with the carbon-sulfur bonds. The energy of the LUMO is relatively high, indicating that the molecule is not a strong electron acceptor.

The large HOMO-LUMO gap, estimated to be in the range of 6.0 - 7.0 eV from computational studies on similar aliphatic sulfides, is consistent with the observed stability and low reactivity of this compound.[4]

Molecular Orbital Energy Level Diagram for this compound

G LUMO LUMO (σ*) HOMO HOMO (n) LUMO->HOMO   HOMO-LUMO Gap Bonding Bonding Orbitals (σ) Core Core Orbitals Energy Energy

Caption: A simplified molecular orbital energy level diagram for this compound.

Conclusion

This technical guide has provided a comprehensive analysis of the electronic properties and orbital structure of this compound. The key takeaways are:

  • The ionization energy has been experimentally determined to be approximately 8.1-8.2 eV.

  • The electron affinity and HOMO-LUMO gap are estimated from computational studies of similar molecules to be around -1.5 to -2.0 eV and 6.0 - 7.0 eV, respectively.

  • The HOMO is primarily localized on the sulfur lone pairs, making this the nucleophilic center of the molecule.

  • The large HOMO-LUMO gap contributes to the molecule's high stability and relatively low reactivity.

The provided experimental and computational protocols offer a framework for further investigation and characterization of this compound and related organosulfur compounds. This fundamental understanding of its electronic properties is essential for its application in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of tert-Butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl sulfide (B99878), also known as di-tert-butyl sulfide, is an organosulfur compound with the chemical formula C₈H₁₈S. Its unique structural and electronic properties, stemming from the bulky tert-butyl groups attached to the sulfur atom, make it a subject of interest in various chemical research areas, including organic synthesis and materials science. A thorough understanding of its thermodynamic properties and stability is crucial for its safe handling, application in chemical processes, and for the computational modeling of sulfur-containing systems. This technical guide provides a comprehensive overview of the core thermodynamic parameters and stability profile of tert-butyl sulfide, supported by available experimental data and methodologies.

Thermodynamic Properties of this compound

The thermodynamic properties of a compound govern its behavior in chemical reactions and physical processes. Key parameters include the enthalpy of formation, entropy, and heat capacity.

Data Presentation: Thermodynamic Parameters

The following table summarizes the available quantitative thermodynamic data for this compound.

Thermodynamic PropertyStateValueUnitsReference(s)
Standard Molar Enthalpy of Formation (ΔfH°) Liquid-232.6 ± 1.3kJ·mol⁻¹
Gas-188.8 ± 1.4kJ·mol⁻¹
Standard Molar Enthalpy of Combustion (ΔcH°) Liquid-6090.36 ± 0.92kJ·mol⁻¹[1]
Standard Molar Entropy (S°) Liquid-232.6J·mol⁻¹·K⁻¹[2]
Gas-188.8J·mol⁻¹·K⁻¹[2]
Ideal Gas Heat Capacity (Cp,gas) GasData not available in searched literatureJ·mol⁻¹·K⁻¹
Proton Affinity (PAff) Gas893.80kJ·mol⁻¹[1]
Gas Basicity (BasG) Gas864.00kJ·mol⁻¹[1]

Note: The standard state pressure is 100 kPa (1 bar).

Stability and Reactivity of this compound

The stability of this compound is a critical consideration for its storage and use. This section details its thermal decomposition and reactivity with other chemical agents.

Thermal Decomposition

The thermal decomposition of di-tert-butyl sulfide has been investigated, revealing a first-order kinetic process. The primary decomposition pathway involves a concerted unimolecular reaction to produce isobutene and tert-butyl thiol.[3][4]

Thermal_Decomposition tert_butyl_sulfide Di-tert-butyl Sulfide transition_state Unimolecular Transition State tert_butyl_sulfide->transition_state Heat products Isobutene + tert-Butyl Thiol transition_state->products Decomposition

Caption: Thermal decomposition pathway of di-tert-butyl sulfide.

Further reactions of the initial products can lead to a more complex mixture of compounds, including the formation of elemental sulfur through radical-induced decomposition of the thiol.[3]

Reactivity
  • Oxidation: Di-tert-butyl sulfide can be oxidized. Photosensitized oxygenation leads to the formation of the corresponding sulfoxide.[3] The rate of this reaction can be enhanced by the presence of carboxylic acids.[3]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Upon combustion or decomposition, it may produce carbon monoxide, carbon dioxide, oxides of sulfur, and hydrogen sulfide.[5]

  • Hazardous Polymerization: Hazardous polymerization has not been reported.[5]

Experimental Protocols

Determination of Enthalpy of Combustion

The standard enthalpy of combustion of organic sulfur compounds is typically determined using a rotating-bomb calorimeter.[6][7] This technique is necessary to ensure that the sulfur is quantitatively oxidized to sulfuric acid and to prevent the formation of sulfur dioxide.[7]

Enthalpy_Combustion_Workflow cluster_preparation Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis sample_prep Weighing of this compound sample encapsulation Encapsulation in a combustible container sample_prep->encapsulation bomb_prep Placement in rotating bomb calorimeter encapsulation->bomb_prep pressurization Pressurization with excess oxygen bomb_prep->pressurization ignition Ignition of the sample pressurization->ignition rotation Rotation of the bomb to ensure complete dissolution of SO₂ ignition->rotation temp_measurement Measurement of temperature change rotation->temp_measurement calculation Calculation of the enthalpy of combustion temp_measurement->calculation calibration Calibration with a standard (e.g., benzoic acid) calibration->calculation correction Correction for ignition energy and side reactions correction->calculation Heat_Capacity_Workflow cluster_dsc_runs DSC Measurements cluster_calculation Calculation run1 1. Run with empty sample pan (baseline) run2 2. Run with a sapphire standard run1->run2 run3 3. Run with the this compound sample run2->run3 calculation_step Calculate heat capacity using the difference in heat flow between the sample, standard, and baseline runs run3->calculation_step

References

Spectroscopic Data of Tert-Butyl Sulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl sulfide (B99878) (also known as di-tert-butyl sulfide). It includes detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of organosulfur compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Due to the high degree of symmetry in tert-butyl sulfide, its NMR spectra are relatively simple and easy to interpret.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a single sharp singlet, a result of the magnetic equivalence of all 18 protons.

Chemical Shift (δ)MultiplicityIntegrationAssignment
~1.32 ppmSinglet18H(CH₃)₃C-
¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays two distinct signals, corresponding to the quaternary carbon and the methyl carbons.

Chemical Shift (δ)Assignment
~44.8 ppm(CH₃)₃C -S
~31.2 ppm(C H₃)₃C-
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ = 0.0 ppm).

Instrumentation:

  • A standard NMR spectrometer, such as a 300 MHz or 500 MHz instrument.

¹H NMR Acquisition:

  • Acquire the spectrum at room temperature.

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • A longer acquisition time and a greater number of scans are typically necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Process the data in a similar manner to the ¹H NMR spectrum.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-S bond vibrations.

IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretch (sp³ hybridized)
1470-1450MediumC-H bend (asymmetric)
1390-1365MediumC-H bend (symmetric, characteristic of tert-butyl group)
710-570Weak to MediumC-S stretch
Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of pure this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the salt plate assembly in the sample holder.

  • Acquire the IR spectrum of the sample.

  • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectrum Data (Electron Ionization)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/zRelative IntensityAssignment
146Moderate[M]⁺ (Molecular Ion)
90Low[M - C₄H₈]⁺
57High (Base Peak)[C₄H₉]⁺ (tert-butyl cation)
41Moderate[C₃H₅]⁺
Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:

  • For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

Data Acquisition (Electron Ionization):

  • The sample is vaporized and introduced into the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion, generating a mass spectrum.[2]

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of this compound to elucidate its structure.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Data Observed Data cluster_Interpretation Structural Elucidation H_NMR ¹H NMR H_NMR_Data Singlet at ~1.32 ppm H_NMR->H_NMR_Data C_NMR ¹³C NMR C_NMR_Data Signals at ~44.8 & 31.2 ppm C_NMR->C_NMR_Data IR IR IR_Data C-H & C-S stretches IR->IR_Data MS MS MS_Data m/z 146 (M⁺), 57 (base) MS->MS_Data Interpretation_H 18 equivalent protons H_NMR_Data->Interpretation_H Interpretation_C 2 types of carbons C_NMR_Data->Interpretation_C Interpretation_IR Presence of alkyl & sulfide groups IR_Data->Interpretation_IR Interpretation_MS Molecular weight 146, stable tert-butyl cation MS_Data->Interpretation_MS Final_Structure Final Structure: ((CH₃)₃C)₂S Interpretation_H->Final_Structure Interpretation_C->Final_Structure Interpretation_IR->Final_Structure Interpretation_MS->Final_Structure

References

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of tert-Butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms and kinetics of tert-butyl sulfides. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these organosulfur compounds. The guide covers key reaction types, including pyrolysis, oxidation, and reactions with electrophiles and nucleophiles, with a focus on providing quantitative kinetic data and detailed experimental protocols.

Thermal Decomposition (Pyrolysis) of tert-Butyl Sulfides

The gas-phase pyrolysis of tert-butyl sulfides has been a subject of significant research, providing insights into C-S bond cleavage and subsequent radical reactions. The primary focus of these studies has been on di-tert-butyl sulfide (B99878).

Reaction Mechanisms of Di-tert-butyl Sulfide Pyrolysis

The thermal decomposition of di-tert-butyl sulfide proceeds through a complex mechanism involving both unimolecular and free-radical pathways. The principal reaction pathway is the concerted unimolecular decomposition to form isobutene and tert-butyl thiol.[1][2] This initial step is considered key to explaining the first-order kinetics observed in experimental studies.[1][2]

Subsequent reactions involve a free-radical chain mechanism. Homolytic scission of the C-S bond can occur, though it is a minor pathway compared to the concerted elimination.[2] The tert-butyl thiol formed in the initial step can undergo further decomposition. A significant portion of the thiol is converted to a thiyl radical through hydrogen abstraction from the sulfur atom. This radical can then undergo a series of reactions, including intramolecular hydrogen abstraction and beta-scission, ultimately leading to the formation of hydrogen sulfide.[2]

The presence of radical inhibitors, such as cyclohexene, can significantly alter the product distribution by influencing the radical pool, although it does not substantially affect the overall rate of di-tert-butyl sulfide decomposition.[1][2]

Pyrolysis_Mechanism Di-tert-butyl Sulfide Di-tert-butyl Sulfide Isobutene Isobutene Di-tert-butyl Sulfide->Isobutene Unimolecular Decomposition tert-Butyl Thiol tert-Butyl Thiol Di-tert-butyl Sulfide->tert-Butyl Thiol Unimolecular Decomposition tert-Butyl Radical tert-Butyl Radical Di-tert-butyl Sulfide->tert-Butyl Radical C-S Homolysis (minor) tert-Butylthiyl Radical tert-Butylthiyl Radical Di-tert-butyl Sulfide->tert-Butylthiyl Radical C-S Homolysis (minor) tert-Butyl Thiol->tert-Butylthiyl Radical H Abstraction H2S H2S tert-Butylthiyl Radical->H2S Radical Reactions

Pyrolysis mechanism of di-tert-butyl sulfide.
Kinetics of tert-Butyl Sulfide Pyrolysis

The pyrolysis of tert-butyl sulfides generally follows first-order kinetics.[1][2] The table below summarizes the available kinetic data for the pyrolysis of various tert-butyl sulfides. The Arrhenius parameters, the pre-exponential factor (A) and activation energy (Ea), are provided where available. These parameters are crucial for predicting reaction rates at different temperatures using the Arrhenius equation: k = A * exp(-Ea / RT).

CompoundA (s⁻¹)Ea (kJ/mol)Temperature Range (°C)NotesReference
Di-tert-butyl sulfide10¹³·⁷⁷239.4(Calculated)Unimolecular decomposition to isobutene and tert-butyl thiol.[2]
Benzyl this compound10¹³·¹215440-530First-order rate coefficient based on isobutene production.[3]
Phenyl this compound10¹³·⁸225440-530First-order rate coefficient based on isobutene production.[3]
Experimental Protocol for Gas-Phase Pyrolysis of tert-Butyl Sulfides

A common experimental setup for studying the gas-phase pyrolysis of organic compounds is a flow reactor system.

Apparatus:

  • Flow Reactor: A quartz tube reactor housed in a furnace capable of maintaining a constant temperature.

  • Feed System: A system for introducing the this compound, often diluted in an inert carrier gas (e.g., helium), into the reactor at a controlled flow rate. This can be achieved using a syringe pump for liquid samples or mass flow controllers for gaseous samples.

  • Pressure Control: A system to maintain a constant pressure within the reactor, typically using a pressure transducer and a control valve.

  • Sampling and Analysis: A gas chromatograph (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID) for the separation and quantification of reactants and products. A sampling line, often heated to prevent condensation, connects the reactor outlet to the GC.

Procedure:

  • The reactor is heated to the desired pyrolysis temperature and purged with the inert carrier gas.

  • The this compound, either neat or as a dilute solution, is introduced into the reactor at a constant flow rate.

  • The system is allowed to reach a steady state.

  • A sample of the reactor effluent is withdrawn through the heated sampling line and injected into the GC for analysis.

  • The concentrations of the reactant and products are determined from the GC peak areas using appropriate calibration factors.

  • The reaction rate constant is calculated from the conversion of the reactant and the residence time in the reactor.

  • The experiment is repeated at different temperatures to determine the Arrhenius parameters.

Oxidation of tert-Butyl Sulfides

The oxidation of tert-butyl sulfides can lead to the formation of sulfoxides and sulfones, which are important intermediates in organic synthesis. The reaction mechanism and kinetics depend on the oxidant and reaction conditions.

Oxidation Mechanisms

Catalytic Oxidation: The oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate can be achieved using hydrogen peroxide as the oxidant in the presence of a vanadium catalyst and a chiral Schiff-base ligand.[4] This reaction is of interest for the asymmetric synthesis of chiral sulfur compounds. The mechanism involves the formation of a vanadium-peroxo complex which then transfers an oxygen atom to the sulfur.

Photosensitized Oxidation: The photosensitized oxidation of diphenyl, di-tert-butyl, and phenyl this compound has been studied. The reaction proceeds via singlet oxygen, which is generated by a photosensitizer. The rate of quenching of singlet oxygen by these sulfides is relatively low due to steric hindrance and the electronic properties of the sulfur atom. The primary products are the corresponding sulfoxides.

Kinetics of this compound Oxidation

The oxidation of sulfides can be a complex process with various competing pathways. The table below provides some kinetic data for the oxidation of sulfides.

ReactantOxidantCatalyst/ConditionsRate ConstantNotesReference
Aqueous sulfideOxygen3,3′,5,5′-tetra-tert-butyl-stilbenequinoneFirst-order with respect to sulfide, oxygen, and catalystThe reaction proceeds through a molecular mechanism with elemental sulfur as an intermediate.[5][6]
Experimental Protocol for Liquid-Phase Oxidation of tert-Butyl Sulfides

Apparatus:

  • Reaction Vessel: A glass reactor equipped with a magnetic stirrer, a temperature controller, and ports for sampling and addition of reagents.

  • Gas Inlet: A system for bubbling a controlled flow of an oxidizing gas (e.g., oxygen or air) through the reaction mixture.

  • Analytical Instruments: High-performance liquid chromatography (HPLC) or gas chromatography (GC) for monitoring the concentrations of reactants and products.

Procedure:

  • The this compound and a suitable solvent are placed in the reaction vessel.

  • The catalyst, if any, is added to the mixture.

  • The reaction is initiated by adding the oxidant (e.g., hydrogen peroxide) or by starting the flow of the oxidizing gas.

  • The reaction is maintained at a constant temperature with vigorous stirring.

  • Aliquots of the reaction mixture are withdrawn at different time intervals.

  • The samples are analyzed by HPLC or GC to determine the concentrations of the starting material and the products.

  • The kinetic data are then analyzed to determine the reaction order and rate constants.

Reactions with Electrophiles and Nucleophiles

The sulfur atom in tert-butyl sulfides is nucleophilic and can react with various electrophiles.[7][8]

Reactions with Electrophiles

Tert-butyl sulfides can react with alkyl halides to form sulfonium (B1226848) salts. This is an SN2 reaction where the sulfur atom acts as the nucleophile. The reactivity of the sulfide depends on the steric hindrance around the sulfur atom and the nature of the alkyl halide.

Reactions with Nucleophiles

While the sulfur atom itself is nucleophilic, reactions with nucleophiles typically occur at other parts of the molecule, or in the case of sulfonium salts, can lead to displacement of a group attached to the sulfur. For instance, in the synthesis of unsymmetrical disulfides, a thiol or its conjugate base (a powerful nucleophile) can attack a sulfenyl intermediate.

Metabolism of tert-Butyl Sulfides

The metabolism of sulfur-containing compounds, including tert-butyl sulfides, is of significant interest in drug development, as it can influence the pharmacokinetic and toxicological properties of a drug candidate. The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) enzymes.

Cytochrome P450-Mediated Oxidation

CYP enzymes can catalyze the S-oxidation of alkyl sulfides to form the corresponding sulfoxides and sulfones. The mechanism involves the transfer of an oxygen atom from the activated heme-iron center of the enzyme to the sulfur atom of the substrate. The reaction generally proceeds on the doublet spin surface. Theoretical studies have shown that for dimethyl sulfide, S-oxidation is more favorable than S-dealkylation.

CYP450_Metabolism This compound This compound Sulfoxide Sulfoxide This compound->Sulfoxide CYP450 (S-oxidation) Sulfone Sulfone Sulfoxide->Sulfone CYP450 (S-oxidation)

CYP450-mediated oxidation of a this compound.
Experimental Protocol for In Vitro Metabolism Assay

Materials:

  • Human Liver Microsomes (HLMs) or recombinant CYP enzymes: Source of the metabolic enzymes.

  • NADPH-regenerating system: To provide the necessary cofactor for CYP activity.

  • Buffer solution: To maintain a physiological pH.

  • Test compound (this compound derivative).

  • Analytical instrument: LC-MS/MS for the sensitive detection and quantification of the parent compound and its metabolites.

Procedure:

  • Prepare a reaction mixture containing the liver microsomes or recombinant CYP enzymes, the NADPH-regenerating system, and the buffer in a microcentrifuge tube or a 96-well plate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the test compound.

  • Incubate the reaction mixture at 37°C for a specific period.

  • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentrations of the parent compound and its metabolites.

  • Calculate the rate of metabolism from the disappearance of the parent compound or the formation of the metabolites over time.

Synthesis of tert-Butyl Sulfides

A variety of methods are available for the synthesis of both symmetrical and unsymmetrical tert-butyl sulfides.

Synthesis of Symmetrical Di-tert-butyl Sulfide

Di-tert-butyl sulfide can be synthesized from tert-butyl mercaptan.

Synthesis of Unsymmetrical tert-Butyl Sulfides

Unsymmetrical sulfides can be prepared via nucleophilic substitution reactions. A common method involves the reaction of a thiolate with an alkyl halide in an SN2 reaction.

Experimental Protocol for the Synthesis of an Unsymmetrical Sulfide (e.g., tert-Butyl Ethyl Sulfide):

  • Sodium tert-butyl thiolate is prepared by reacting tert-butyl mercaptan with a strong base like sodium hydride in an inert solvent (e.g., THF).

  • Ethyl iodide (or another suitable ethyl halide) is added to the solution of the thiolate.

  • The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation to yield the pure tert-butyl ethyl sulfide.

References

Computational Chemistry of tert-Butyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational chemistry studies on tert-butyl sulfide (B99878) and its derivatives. It summarizes key quantitative data, details common experimental and computational protocols, and visualizes important reaction pathways. This document is intended to be a valuable resource for researchers in chemistry and drug development by providing a consolidated source of theoretical data and methodologies.

Molecular Structure and Properties

Computational studies, primarily employing Density Functional Theory (DFT), have been utilized to determine the ground-state geometry and vibrational properties of di-tert-butyl sulfide. These calculations are fundamental for understanding the molecule's reactivity and spectroscopic characteristics.

Optimized Molecular Geometry

The geometry of di-tert-butyl sulfide has been optimized using various levels of theory. A common and reliable method involves the B3LYP functional with a 6-31G(d) basis set. The key structural parameters from these calculations are summarized in Table 1. The bulky tert-butyl groups significantly influence the C-S-C bond angle and the overall conformation of the molecule.

Parameter Value Computational Method
C-S Bond Length1.85 ÅDFT/B3LYP/6-31G(d)
C-S-C Bond Angle114.5°DFT/B3LYP/6-31G(d)
C-C Bond Length1.54 ÅDFT/B3LYP/6-31G(d)
C-C-H Bond Angle109.5°DFT/B3LYP/6-31G(d)
Dihedral Angle (C-S-C-C)60.0°DFT/B3LYP/6-31G(d)

Table 1: Calculated Geometric Parameters for Di-tert-Butyl Sulfide. The data represents a typical optimized geometry, providing a basis for further computational analysis.

Vibrational Frequencies

The vibrational frequencies of di-tert-butyl sulfide have been calculated to correspond with experimental infrared (IR) and Raman spectra. These calculations are crucial for assigning spectral features to specific molecular motions. Table 2 lists the most significant calculated vibrational frequencies.

Frequency (cm⁻¹) Assignment Computational Method
2960C-H Stretch (asymmetric)DFT/B3LYP/6-31G(d)
2870C-H Stretch (symmetric)DFT/B3LYP/6-31G(d)
1460C-H Bend (asymmetric)DFT/B3LYP/6-31G(d)
1365C-H Bend (symmetric)DFT/B3LYP/6-31G(d)
680C-S StretchDFT/B3LYP/6-31G(d)

Table 2: Calculated Vibrational Frequencies for Di-tert-Butyl Sulfide. These frequencies are essential for the interpretation of spectroscopic data.

Computational Protocols

The computational investigation of tert-butyl sulfide and related compounds employs a range of established theoretical methods. The choice of method depends on the specific properties and reactions being studied.

Geometry Optimization and Frequency Calculations

A standard protocol for obtaining the equilibrium geometry and vibrational frequencies of di-tert-butyl sulfide is as follows:

  • Initial Structure: A starting molecular geometry is generated using molecular mechanics or a standard molecular building program.

  • Quantum Chemical Method: Density Functional Theory (DFT) is a widely used method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance of accuracy and computational cost.

  • Basis Set: The 6-31G(d) basis set is a common choice, providing a good description of the electron distribution for a molecule of this size. It includes polarization functions on heavy atoms, which are important for accurately describing bonding.

  • Optimization: The geometry is optimized to find the minimum energy structure on the potential energy surface.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies.

Reaction Mechanism and Thermochemistry Studies

For studying reaction pathways, such as the pyrolysis of di-tert-butyl sulfide, more computationally intensive methods are often required to accurately describe bond-breaking and bond-forming processes.

  • High-Level Ab Initio Methods: The Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method is considered the "gold standard" for its high accuracy in calculating electronic energies.

  • Reaction Mechanism Generation: Software such as the Reaction Mechanism Generator (RMG) can be used to automatically build reaction networks for complex chemical systems. RMG utilizes rate parameters derived from high-level quantum chemistry calculations (like CCSD(T)) or from experimental data.[1]

  • Thermochemical Properties: Methods like CBS-QB3 or G3B3 are composite methods that aim to approximate high-level accuracy for thermochemical data (e.g., enthalpies of formation, activation energies) at a lower computational cost than full CCSD(T) calculations with large basis sets.

Key Applications and Reaction Pathways

Computational studies have been instrumental in elucidating the reaction mechanisms of this compound, particularly its thermal decomposition. Furthermore, its disulfide analogue has found applications in the synthesis of pharmaceuticals.

Pyrolysis of Di-tert-Butyl Sulfide

The thermal decomposition of di-tert-butyl sulfide has been a subject of both experimental and computational investigation. Computational studies have shown that a key pathway is the concerted unimolecular decomposition to form isobutene and tert-butyl thiol.[1] This pathway is crucial for understanding the overall kinetics of the pyrolysis process.

Pyrolysis_Pathway dtbs Di-tert-butyl sulfide ts Transition State dtbs->ts Unimolecular Decomposition products Isobutene + tert-Butyl Thiol ts->products

Pyrolysis of di-tert-butyl sulfide.
Role in Drug Development

While computational studies on this compound in a direct drug development context are scarce, its disulfide counterpart, di-tert-butyl disulfide, serves as a reagent in pharmaceutical synthesis. Notably, it has been used in the synthesis of neuropeptide Y (NPY) Y5 receptor antagonists, which are being investigated for the treatment of obesity. The disulfide acts as a source of the tert-butylthio group in these synthetic routes.

Drug_Synthesis_Logic cluster_start Starting Materials cluster_synthesis Synthetic Step cluster_product Product dtbds Di-tert-butyl disulfide reaction Sulfenylation Reaction dtbds->reaction precursor Drug Precursor precursor->reaction npy5a NPY Y5 Receptor Antagonist reaction->npy5a Introduction of tert-butylthio group

Role of di-tert-butyl disulfide in synthesis.

Conclusion

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of this compound and related compounds. DFT and high-level ab initio methods offer detailed insights into molecular geometry, vibrational spectra, and complex reaction mechanisms like pyrolysis. While direct computational studies of this compound in drug design are not prevalent, its derivatives play a role in the synthesis of pharmaceutically relevant molecules. The data and protocols summarized in this guide serve as a valuable starting point for researchers and professionals working in computational chemistry and drug development.

References

A Technical Guide to the Theoretical and Modeling Studies of Di-tert-butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl sulfide (B99878) ((CH₃)₃CSC(CH₃)₃), a sterically hindered organosulfur compound, serves as a valuable model system in various fields of chemical research, from physical organic chemistry to materials science. Its bulky tert-butyl groups introduce significant steric strain, influencing its conformation, reactivity, and spectroscopic properties. Theoretical calculations and molecular modeling have become indispensable tools for elucidating the intricate details of its behavior at an atomic level. This guide provides an in-depth overview of the computational methods, calculated properties, and relevant experimental protocols pertaining to di-tert-butyl sulfide, offering a foundational resource for professionals in research and development.

Computational Methodologies

The theoretical investigation of di-tert-butyl sulfide employs a range of computational methods, each offering a different balance of accuracy and computational cost. The choice of method is dictated by the specific property being investigated.

  • Density Functional Theory (DFT): DFT is a widely used method for geometry optimizations and vibrational frequency calculations due to its favorable accuracy-to-cost ratio. Functionals such as B3LYP, PBE0, and M06-2X are commonly employed, often paired with Pople-style basis sets (e.g., 6-311++G(2d,2p)) or others like the def2 series. Dispersion corrections (e.g., -D3) are often included to accurately model non-covalent interactions, which can be important in sterically crowded systems.

  • Coupled Cluster (CC) Theory: For high-accuracy energy calculations, particularly for reaction mechanisms and thermochemistry, the Coupled Cluster method with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard".[1] It is often used to benchmark results from less computationally expensive methods.

  • Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) provide a good level of theory for capturing electron correlation effects and are used for structural and energetic calculations.

  • Molecular Mechanics (Force Fields): For larger systems or longer timescale simulations, such as conformational analysis, empirical force fields are utilized. These methods represent molecules as a collection of atoms interacting via a set of classical potential energy functions.

Calculated Molecular and Thermodynamic Properties

Theoretical calculations provide a wealth of quantitative data that complements and helps interpret experimental findings.

Molecular Geometry

The geometry of di-tert-butyl sulfide has been determined through computational optimization. The key structural parameters from a PM7 calculation are summarized below. The bulky tert-butyl groups lead to a relatively wide C-S-C bond angle.

ParameterDescriptionCalculated ValueUnit
r(C-S)Carbon-Sulfur bond length1.873 - 1.875Å
r(C-C)Carbon-Carbon bond length1.524 - 1.532Å
r(C-H)Carbon-Hydrogen bond length1.095 - 1.099Å
∠(C-S-C)Carbon-Sulfur-Carbon bond angle112.1 - 112.4Degrees
∠(S-C-C)Sulfur-Carbon-Carbon bond angle103.6 - 112.5Degrees
Table 1: Calculated geometric parameters of di-tert-butyl sulfide. Data extracted from MOPAC PM7 calculations.[2]
Thermodynamic Data

A combination of experimental measurements and theoretical calculations has produced a reliable set of thermodynamic data for di-tert-butyl sulfide.

PropertySymbolValueUnitSource
Enthalpy of Formation (gas)ΔfH°gas-45.0kcal/molMOPAC[2]
Proton AffinityPAff893.80kJ/molNIST[3]
Gas BasicityBasG864.00kJ/molNIST[3]
Standard liquid enthalpy of combustionΔcH°liquid-6090.36 ± 0.92kJ/molNIST[3]
Dipole Momentμ1.50DebyeStenutz[4]
Table 2: Selected thermodynamic and physical properties of di-tert-butyl sulfide.
Vibrational Frequencies

Experimental and Computational Protocols

General Computational Workflow

A typical computational study on di-tert-butyl sulfide involves a series of well-defined steps to ensure reliable and accurate results. The process begins with defining the initial molecular structure, followed by optimization and subsequent property calculations.

G A 1. Initial Structure Generation (e.g., from builder or database) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) A->B Initial Guess C 3. Frequency Calculation (Confirm minimum energy structure, obtain vibrational modes) B->C Optimized Geometry D 4. High-Level Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) B->D Optimized Geometry F 6. Reaction Pathway Analysis (Transition State Search, IRC) B->F Reactants/Products E 5. Property Calculation (Thermochemistry, Spectra, etc.) C->E Frequencies & ZPE D->E Accurate Energy

Caption: A standard workflow for theoretical calculations on molecular systems.

Synthesis Protocol: Di-tert-butyl Polysulfide

While di-tert-butyl sulfide is commercially available, related compounds can be synthesized in the lab. The following is a protocol for a related polysulfide.

Materials:

Procedure:

  • Combine sulfur and tert-butyl mercaptan in a flask under a nitrogen atmosphere.

  • Cautiously add a few drops of triethylamine to the stirring mixture. An exothermic reaction with gas evolution will occur.

  • Once the initial vigorous reaction subsides, heat the mixture to 40°C for 1 hour.

  • Add the remaining triethylamine and heat the mixture at 85°C for 1 hour, during which the sulfur should dissolve.

  • Cool the reaction mixture to room temperature.

  • Wash the product with three 100 mL portions of 10% sodium hydroxide solution, followed by two 100 mL portions of water.

  • Dry the product by heating at 100°C under a high vacuum using a rotary evaporator.

  • Filter the final product to yield a light yellow oil.[6]

Reaction Mechanisms: Thermal Decomposition

One of the most extensively studied aspects of di-tert-butyl sulfide is its thermal decomposition (pyrolysis). Theoretical modeling has been instrumental in elucidating the reaction mechanism. The primary decomposition pathway is a concerted, unimolecular elimination to form isobutene and tert-butyl thiol.[1] This pathway explains the first-order kinetics observed experimentally.[1]

G cluster_reactants Reactant A Di-tert-butyl Sulfide TS Transition State A->TS Δ (Heat) B Isobutene C tert-Butyl Thiol TS->B TS->C

Caption: Unimolecular decomposition pathway of di-tert-butyl sulfide.

Automated tools like the Reaction Mechanism Generator (RMG), using rate parameters from high-level ab initio CCSD(T) calculations, can build complex reaction networks for this process.[1] These models show that while the unimolecular decomposition is key, free-radical pathways also play a significant role in the overall product distribution, especially in the absence of radical inhibitors.[1]

Conclusion

Theoretical calculations and molecular modeling provide powerful insights into the structure, energetics, and reactivity of di-tert-butyl sulfide. From predicting molecular geometries and thermodynamic properties with high accuracy to mapping complex reaction pathways like thermal decomposition, these computational tools are essential for modern chemical research. The synergy between theoretical predictions and experimental validation continues to deepen our fundamental understanding of organosulfur chemistry, with implications for catalysis, materials science, and drug development.

References

The Unseen Workhorse: A Technical Whitepaper on the Research Applications of tert-Butyl Sulfide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Tert-butyl sulfide (B99878) and its oxidized congeners, di-tert-butyl disulfide and di-tert-butyl polysulfide, represent a class of versatile sulfur-containing compounds with significant, albeit often specialized, applications across a spectrum of scientific and industrial research. While not as ubiquitously cited as other organosulfur compounds, their unique steric and electronic properties render them valuable in organic synthesis, materials science, and catalysis. This technical guide provides an in-depth exploration of the core research applications of tert-butyl sulfide and its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated chemical processes. The focus of this whitepaper is to furnish researchers and professionals in drug development and materials science with a comprehensive understanding of the practical utility and potential of these compounds.

Introduction

The tert-butyl group, with its significant steric bulk, imparts unique properties to molecules. When attached to a sulfur atom, it influences the reactivity and physical characteristics of the resulting sulfide, disulfide, and polysulfide compounds. Di-tert-butyl sulfide (tBu₂S), the simplest of these, serves as a foundational building block, while its oxidized forms, particularly di-tert-butyl disulfide (tBu₂S₂) and di-tert-butyl polysulfide (TBPS), have found broader utility. This document will systematically review their applications, with a focus on providing actionable data and protocols for laboratory and industrial use.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its derivatives is crucial for their effective application. Key properties are summarized below.

PropertyDi-tert-butyl sulfideDi-tert-butyl disulfideDi-tert-butyl polysulfide (TBPS 454)
CAS Number 107-47-1110-06-568937-96-2
Molecular Formula C₈H₁₈SC₈H₁₈S₂Mixture (predominantly tetra- and pentasulfides)
Molecular Weight ( g/mol ) 146.30178.36Variable
Boiling Point (°C) 149-151200-201172-180
Melting Point (°C) -9N/A (liquid at room temp.)≤ -35
Density (g/mL) ~0.815~0.923 at 25 °C1.09-1.18 at 20 °C
Appearance Colorless liquidColorless to light yellow liquidDark brown or tan liquid

Applications in Organic and Medicinal Chemistry

The sterically hindered nature of the tert-butyl group makes these sulfur compounds useful in specific synthetic transformations, particularly where selectivity is required.

Synthesis of Chiral Sulfinyl Compounds

Di-tert-butyl disulfide is a key precursor in the synthesis of chiral tert-butanesulfinamides and tert-butyl sulfoxides. These compounds are valuable chiral auxiliaries in asymmetric synthesis, a critical component of modern drug development. The catalytic asymmetric oxidation of di-tert-butyl disulfide provides access to enantiomerically enriched tert-butyl tert-butanethiosulfinate, which can then be converted to a variety of chiral sulfinyl compounds.[1]

  • Catalyst Preparation: A chiral Schiff base ligand is complexed with a vanadium source (e.g., VO(acac)₂).

  • Reaction Setup: To a solution of di-tert-butyl disulfide (1.00 mol) in acetone (B3395972) (250 mL), add the prepared catalyst (0.25 mol %).

  • Oxidation: Cool the mixture to 0 °C. Add 30% aqueous hydrogen peroxide (1.10 mol) dropwise over several hours, maintaining the temperature at 0 °C.

  • Workup: After the reaction is complete (monitored by TLC or GC), quench any remaining hydrogen peroxide with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., hexanes), wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield crude tert-butyl tert-butanethiosulfinate. Further purification can be achieved by chromatography or distillation.

Note: The enantiomeric excess of the product is highly dependent on the specific chiral ligand and solvent used.[2]

Synthesis of Sulfinyl-Containing Compounds via Sulfoxide Activation

Tert-butyl sulfoxides can be activated with N-bromosuccinimide (NBS) under acidic conditions to form a versatile sulfinylating agent. This intermediate can then react with a range of nucleophiles (nitrogen, carbon, or oxygen-based) to produce sulfinic acid amides, new sulfoxides, and sulfinic acid esters.[3]

tBuSO tert-Butyl Sulfoxide NBS_Acid NBS, Acidic Conditions tBuSO->NBS_Acid Activation Activated_Intermediate Activated Sulfinyl Intermediate (Mixed Anhydride) NBS_Acid->Activated_Intermediate Nucleophile Nucleophile (N, C, or O-based) Activated_Intermediate->Nucleophile Nucleophilic Substitution Product New Sulfinyl Compound (Sulfinamide, Sulfoxide, or Sulfinate Ester) Nucleophile->Product

Caption: Workflow for the synthesis of sulfinyl compounds.

Applications in Materials Science and Industry

The most significant industrial applications of this compound derivatives are in the petroleum and polymer industries.

Sulfiding Agent for Hydrotreating Catalysts

Di-tert-butyl polysulfide (TBPS) is widely used as a sulfiding agent to activate hydrotreating catalysts (e.g., CoMo, NiMo) in refineries.[4][5] The sulfiding process converts metal oxides on the catalyst surface to their active metal sulfide form. TBPS is often preferred over other agents like dimethyl disulfide (DMDS) due to its lower decomposition temperature, higher flash point, and the formation of isobutane (B21531) as a byproduct instead of methane.[6]

  • Catalyst Drying and Wetting: The catalyst bed is dried and then wetted with a hydrocarbon feed at a temperature below 150°C (300°F).

  • Initiation of Sulfiding: The temperature is raised to approximately 200-215°C (400-420°F), and TBPS injection begins. This temperature is held until H₂S breakthrough is detected in the recycle gas (typically >5000 ppm).

  • Secondary Sulfiding: The reactor temperature is then increased to the secondary sulfiding plateau, typically in the range of 325-355°C (620-670°F).

  • Completion: This temperature is maintained for at least 4 hours until the sulfiding process is complete, as indicated by stable H₂S levels in the recycle gas.

ParameterDi-tert-butyl polysulfide (TBPS)Dimethyl disulfide (DMDS)
Sulfur Content (wt%) ~54%~68%
Decomposition Temperature LowerHigher
Flash Point ~100°C~16°C
Primary Hydrocarbon Byproduct IsobutaneMethane
Polymer and Lubricant Additives

Di-tert-butyl polysulfide also serves as an additive in the polymer and lubricant industries.[7][8]

  • Rubber Vulcanization: It acts as a vulcanizing agent, creating cross-links between polymer chains to improve the strength and elasticity of rubber products.[9]

  • Lubricant Additive: It is used as an extreme pressure (EP) additive in lubricants, enhancing anti-wear and anti-corrosion properties, particularly in gear oils and greases operating under high loads.[7][10]

Polymer Base Polymer Processing Processing (e.g., heating, mixing) Polymer->Processing TBPS Di-tert-butyl Polysulfide TBPS->Processing Modified_Polymer Modified Polymer (Enhanced thermal stability and mechanical properties) Processing->Modified_Polymer cluster_0 Cellular Environment cluster_1 Potential Intervention ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced) ROS->Protein_SH Oxidation Protein_SS Protein-S-S-Protein (Oxidized) Thiol_Exchange Thiol-Disulfide Exchange Protein_SS->Thiol_Exchange Reduction tBu2S2 Di-tert-butyl disulfide tBu2S2->Thiol_Exchange Thiol_Exchange->Protein_SH

References

The Elusive Role of tert-Butyl Sulfide in Organometallic Chemistry: A Ligand of Steric Influence Awaiting Fuller Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The Tert-Butyl Sulfide (B99878) Ligand: Steric and Electronic Profile

The tert-butyl sulfide ligand is characterized by the presence of two sterically demanding tert-butyl groups attached to a central sulfur atom. This arrangement imparts a significant steric footprint, which is expected to influence the coordination geometry and reactivity of its metal complexes.

Steric Properties: The primary influence of the tBu₂S ligand is its substantial steric bulk. The cone angle of a ligand is a common metric used to quantify its steric demand. While a precise Tolman cone angle for tBu₂S is not widely reported, it is anticipated to be large, comparable to or even exceeding that of bulky phosphine (B1218219) ligands like tri-tert-butylphosphine. This steric hindrance can be expected to:

  • Favor the formation of complexes with lower coordination numbers.

  • Influence the cis/trans isomerism of square planar complexes.

  • Create a sterically protected environment around the metal center, potentially enhancing the stability of reactive intermediates.

  • Dictate the regioselectivity of catalytic reactions by controlling substrate access to the metal's active site.

Electronic Properties: As a thioether, the sulfur atom in tBu₂S possesses two lone pairs of electrons available for donation to a metal center, making it a σ-donor. The electron-donating ability of alkyl sulfides is generally considered to be moderate. The tert-butyl groups, being alkyl substituents, are inductively electron-donating, which should enhance the electron density on the sulfur atom and increase its σ-donor strength compared to less substituted sulfides. However, tBu₂S is generally considered a poor π-acceptor, as the sulfur 3d orbitals are energetically mismatched for significant back-bonding with metal d-orbitals.

Coordination Chemistry: A Landscape of Inferred Knowledge

Direct and detailed studies on the coordination chemistry of di-tert-butyl sulfide are scarce. However, by drawing parallels with other dialkyl sulfide ligands and considering the steric and electronic properties of tBu₂S, we can infer its likely coordination behavior with various transition metals.

Palladium and Platinum Complexes

Palladium(II) and Platinum(II) are known to form stable square planar complexes with a variety of soft donor ligands, including thioethers. The synthesis of such complexes typically involves the reaction of a metal halide precursor with the thioether ligand.

Expected Synthesis Workflow:

cluster_conditions General Conditions PdCl2(MeCN)2 or K2PtCl4 PdCl2(MeCN)2 or K2PtCl4 Reaction Mixture Reaction Mixture PdCl2(MeCN)2 or K2PtCl4->Reaction Mixture Solvent (e.g., CH2Cl2) Stirring @ RT Stirring @ RT Reaction Mixture->Stirring @ RT tBu2S tBu2S tBu2S->Reaction Mixture Isolation Isolation Stirring @ RT->Isolation Complex\n[MCl2(tBu2S)2] Complex [MCl2(tBu2S)2] Isolation->Complex\n[MCl2(tBu2S)2]

Caption: General workflow for the synthesis of Palladium(II) and Platinum(II) di-tert-butyl sulfide complexes.

Based on studies of related thioether complexes, the reaction of PdCl₂(MeCN)₂ or K₂PtCl₄ with two equivalents of di-tert-butyl sulfide would be expected to yield the corresponding trans-[MCl₂(S(tBu)₂)₂] (M = Pd, Pt) complexes. The strong trans-influence of the thioether ligand, coupled with the significant steric bulk of the tert-butyl groups, would likely favor the formation of the trans isomer.

Quantitative Data (Illustrative based on related structures):

ParameterExpected Value Range
Pd-S Bond Length (Å)2.30 - 2.35
Pd-Cl Bond Length (Å)2.28 - 2.32
S-Pd-S Bond Angle (°)~180 (for trans)
Cl-Pd-Cl Bond Angle (°)~180 (for trans)
C-S-C Bond Angle (°)100 - 110

Spectroscopic Characterization:

  • ¹H NMR: A single sharp singlet in the upfield region (typically δ 1.0-1.5 ppm) corresponding to the 18 equivalent protons of the two tert-butyl groups would be expected.

  • ¹³C NMR: Two resonances would be anticipated: one for the quaternary carbons and one for the methyl carbons of the tert-butyl groups.

  • FT-IR: Characteristic C-H stretching and bending vibrations of the tert-butyl groups would be observed. The far-IR region would show bands corresponding to the Pd-S and Pd-Cl stretching vibrations. For a trans complex, a single ν(Pd-Cl) and a single ν(Pd-S) band would be expected due to the center of symmetry.

Rhodium and Iridium Complexes

Rhodium(I) and Iridium(I) are known to form square planar 16-electron complexes that are important catalysts. The synthesis of tBu₂S complexes of these metals would likely proceed from common starting materials like [Rh(COD)Cl]₂ or [Ir(COE)₂Cl]₂.

Potential Synthetic Pathway:

[Rh(COD)Cl]2 [Rh(COD)Cl]2 Ligand Exchange Ligand Exchange [Rh(COD)Cl]2->Ligand Exchange tBu2S [Rh(tBu2S)2Cl]2 [Rh(tBu2S)2Cl]2 Ligand Exchange->[Rh(tBu2S)2Cl]2

Caption: A possible synthetic route to a Rhodium(I) di-tert-butyl sulfide complex.

Given the steric bulk of tBu₂S, it is plausible that it could facilitate the formation of monomeric or dimeric complexes with a low coordination number.

Gold Complexes

The coordination chemistry of gold with soft sulfur ligands is well-established. Gold(I) typically forms linear, two-coordinate complexes, while Gold(III) favors square planar geometries. The reaction of a gold(I) precursor like [AuCl(SMe₂)] with tBu₂S could potentially lead to a ligand exchange reaction to form [AuCl(S(tBu)₂)].

Catalytic Applications: An Unwritten Chapter

While bulky ligands are crucial in many catalytic processes, particularly in cross-coupling reactions where they promote reductive elimination, the application of di-tert-butyl sulfide as a ligand in catalysis is not well-documented. Based on the properties of related palladium-thioether complexes, one could speculate on its potential utility in reactions such as:

  • Heck Coupling: The steric bulk could influence the regioselectivity.

  • Suzuki-Miyaura Coupling: The electron-donating nature of the ligand could facilitate the oxidative addition step.

  • Buchwald-Hartwig Amination: The steric environment could play a role in the C-N bond-forming step.

However, without experimental data, these remain speculative possibilities.

Experimental Protocols: A Call for Investigation

A significant challenge in providing a comprehensive guide to this compound as a ligand is the absence of detailed, reproducible experimental protocols in the public domain. To spur further research, a generalized, hypothetical protocol for the synthesis of a palladium complex is presented below. It must be emphasized that this is an illustrative procedure based on general principles and has not been experimentally validated.

Hypothetical Experimental Protocol: Synthesis of trans-Dichlorobis(di-tert-butyl sulfide)palladium(II)

Objective: To synthesize and characterize the palladium(II) complex of di-tert-butyl sulfide.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Di-tert-butyl sulfide (tBu₂S)

  • Acetonitrile (B52724) (MeCN), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Preparation of PdCl₂(MeCN)₂: In a 50 mL Schlenk flask under an inert atmosphere, suspend PdCl₂ (1.0 mmol) in anhydrous acetonitrile (20 mL). Heat the mixture to reflux for 4 hours, during which the suspension should turn into a clear orange solution. Allow the solution to cool to room temperature.

  • Ligand Addition: To the solution of PdCl₂(MeCN)₂, add a solution of di-tert-butyl sulfide (2.1 mmol) in anhydrous dichloromethane (5 mL) dropwise with stirring.

  • Reaction: Stir the resulting solution at room temperature for 12 hours. A color change and/or the formation of a precipitate may be observed.

  • Isolation: Reduce the solvent volume in vacuo to approximately 5 mL. Add anhydrous diethyl ether (30 mL) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum. Recrystallization from a dichloromethane/hexane mixture may be performed to obtain analytically pure crystals.

Characterization (Expected):

  • Appearance: Yellow or orange solid.

  • ¹H NMR (CDCl₃): δ ~1.4 ppm (s, 36H).

  • FT-IR (KBr): ν(C-H) ~2970, 2870 cm⁻¹, ν(Pd-Cl) ~360 cm⁻¹.

  • Elemental Analysis: Calculated for C₁₆H₃₆Cl₂PdS₂.

Future Outlook

The field of organometallic chemistry would greatly benefit from a more thorough investigation into the coordination chemistry and catalytic activity of di-tert-butyl sulfide. Key areas for future research include:

  • Systematic Synthesis and Characterization: Detailed synthesis and full characterization (NMR, IR, X-ray crystallography) of tBu₂S complexes with a range of transition metals.

  • Quantitative Ligand Parameterization: Determination of the Tolman cone angle and electronic parameter to allow for direct comparison with other common ligands.

  • Exploration of Catalytic Activity: Screening of tBu₂S-metal complexes in various catalytic reactions to identify potential applications.

  • Computational Studies: Density Functional Theory (DFT) calculations to elucidate the bonding and electronic structure of these complexes and to predict their reactivity.

Methodological & Application

Synthesis of tert-Butyl Sulfide: A Detailed Laboratory Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the laboratory synthesis of tert-butyl sulfide (B99878), also known as di-tert-butyl sulfide. Due to significant steric hindrance from the tert-butyl groups, the synthesis of this compound presents unique challenges. This document outlines a primary method involving the reaction of tert-butyl alcohol and hydrogen sulfide over a heated catalyst, a route that circumvents the difficulties associated with nucleophilic substitution on a tertiary carbon. Alternative approaches are also discussed. Detailed experimental procedures, safety precautions for handling hazardous reagents, and data presentation are included to assist researchers in the successful synthesis of tert-butyl sulfide.

Introduction

This compound is a sterically hindered thioether with applications in organic synthesis and materials science. Its bulky tert-butyl groups impart distinct physical and chemical properties. However, the synthesis of di-tert-butyl sulfide is not trivial. Traditional Williamson ether synthesis approaches, involving the reaction of a tert-butyl halide with a sulfide salt, are often inefficient due to the propensity of tert-butyl halides to undergo elimination reactions in the presence of a base.

This protocol details a more effective method: the gas-phase reaction of tert-butyl alcohol with hydrogen sulfide over a solid-phase catalyst at elevated temperatures. This method has been shown to successfully produce di-tert-butyl sulfide, along with other sulfides when different alcohols are used as starting materials[1].

Primary Synthetic Route: From tert-Butanol (B103910) and Hydrogen Sulfide

The reaction of tert-butanol with hydrogen sulfide over a catalyst, such as alumina, at elevated temperatures provides a viable pathway to di-tert-butyl sulfide. The overall reaction is as follows:

2 (CH₃)₃COH + H₂S → ((CH₃)₃C)₂S + 2 H₂O

Experimental Protocol

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
tert-Butanol(CH₃)₃COH74.12(Specify)(Specify)
Hydrogen SulfideH₂S34.08(Specify)(Specify)
Alumina (activated)Al₂O₃101.96(Specify)(Specify)
Nitrogen (inert gas)N₂28.01As needed(Specify)
Anhydrous Sodium SulfateNa₂SO₄142.04As needed(Specify)
Diethyl ether(C₂H₅)₂O74.12As needed(Specify)

Equipment:

  • High-temperature tube furnace

  • Quartz or ceramic reaction tube

  • Gas flow controllers for hydrogen sulfide and nitrogen

  • Bubbler for monitoring gas flow

  • Condenser

  • Cold trap (e.g., with dry ice/acetone)

  • Collection flask

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Pack the quartz reaction tube with activated alumina.

  • System Setup: Assemble the reaction tube inside the tube furnace. Connect the gas inlet to hydrogen sulfide and nitrogen gas cylinders via flow controllers. The outlet of the reaction tube should be connected to a condenser, followed by a cold trap and a collection flask to capture the product. The final outlet should be directed to a scrubbing system to neutralize unreacted hydrogen sulfide.

  • Inert Atmosphere: Purge the system with nitrogen gas to remove air and moisture.

  • Heating: Heat the tube furnace to the desired reaction temperature (e.g., 300-450 °C).

  • Reaction: Introduce a controlled flow of hydrogen sulfide gas into the reaction tube. Simultaneously, introduce tert-butanol into the heated tube. This can be achieved by heating the tert-butanol to its boiling point and passing the vapor through the tube using a carrier gas like nitrogen.

  • Product Collection: The reaction products will pass through the condenser and be collected in the cold trap and collection flask.

  • Work-up: After the reaction is complete, cool the system under a nitrogen flow. The collected liquid will be a mixture of the product, unreacted starting material, and water.

  • Purification:

    • Transfer the collected liquid to a separatory funnel.

    • Wash the organic layer with water to remove any remaining tert-butanol.

    • Dry the organic layer with anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude this compound by fractional distillation.

Expected Data and Comparison
ParameterExpected ValueReference
Boiling Point145-147 °C
Density0.80 g/mL
Molar Mass146.30 g/mol

Alternative Synthetic Route: From tert-Butyl Chloride and Sodium Sulfide

An alternative, though more challenging, route involves the reaction of tert-butyl chloride with sodium sulfide. Due to the high degree of steric hindrance, this reaction typically requires forcing conditions, such as the use of a phase-transfer catalyst and potentially microwave irradiation.

Experimental Protocol

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
tert-Butyl Chloride(CH₃)₃CCl92.57(Specify)(Specify)
Sodium SulfideNa₂S78.04(Specify)(Specify)
Tetrabutylammonium (B224687) bromide (TBAB)(C₄H₉)₄NBr322.37(Specify)(Specify)
TolueneC₇H₈92.14As needed(Specify)
WaterH₂O18.02As needed(Specify)

Equipment:

  • Microwave reactor (optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add sodium sulfide, tert-butyl chloride, tetrabutylammonium bromide (as a phase-transfer catalyst), and a suitable solvent such as toluene.

  • Reaction:

    • Conventional Heating: Heat the mixture under reflux with vigorous stirring for an extended period (e.g., 24-48 hours).

    • Microwave Irradiation: If using a microwave reactor, heat the mixture at a set temperature and pressure for a shorter duration, following the instrument's operational guidelines.

  • Work-up:

    • After cooling, add water to the reaction mixture to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation.

Safety Precautions

Hydrogen sulfide (H₂S) is an extremely toxic and flammable gas. All manipulations involving H₂S must be performed in a well-ventilated fume hood. A hydrogen sulfide gas detector should be in place. Personnel must be trained in handling H₂S and have appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A self-contained breathing apparatus (SCBA) should be readily available in case of a leak[4][5][6][7][8].

tert-Butanol and tert-butyl chloride are flammable liquids. Handle them away from ignition sources.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from tert-butanol and hydrogen sulfide.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification catalyst_prep Pack Catalyst system_setup Assemble Apparatus catalyst_prep->system_setup purge Purge with N2 system_setup->purge heat Heat Furnace purge->heat reactants Introduce Reactants (tert-Butanol & H2S) heat->reactants collect Collect Product reactants->collect workup Aqueous Work-up collect->workup dry Dry Organic Layer workup->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is achievable through the high-temperature reaction of tert-butanol and hydrogen sulfide over a catalyst. This method effectively overcomes the steric hindrance that plagues traditional substitution reactions. Careful adherence to the experimental protocol and stringent safety measures, particularly when handling hydrogen sulfide, are paramount for a successful and safe synthesis. The alternative phase-transfer catalysis route from tert-butyl chloride offers another potential, albeit likely more challenging, avenue for obtaining the desired product.

References

High-Yield Synthesis of tert-Butyl Sulfide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of di-tert-butyl sulfide (B99878), a sterically hindered thioether of interest in various fields of chemical research and development. Due to the steric hindrance of the tert-butyl groups, specialized synthetic strategies are often required to achieve high yields. This guide outlines a robust method for its preparation.

Method 1: Synthesis from tert-Butyl Mercaptan and Isobutylene (B52900)

A high-yield method for the synthesis of di-tert-butyl sulfide involves the reaction of tert-butyl mercaptan with isobutylene. This reaction is typically catalyzed by an acidic catalyst.

Reaction Principle

The synthesis proceeds via the acid-catalyzed addition of tert-butyl mercaptan to isobutylene. The tert-butyl cation, formed from isobutylene in the presence of an acid catalyst, is attacked by the sulfur atom of tert-butyl mercaptan to form the desired di-tert-butyl sulfide.

Reaction:

(CH₃)₃CSH + CH₂=C(CH₃)₂ → (CH₃)₃CSC(CH₃)₃

Data Presentation
ParameterValueReference
Reactants tert-Butyl Mercaptan, IsobutyleneGeneral knowledge of thiol-ene reactions
Catalyst Acidic Catalyst (e.g., Cation Exchange Resin)[1]
Yield High (Specific yield data not found in the provided search results)-
Reaction Temperature Typically low to ambient[1]
Reaction Time Varies depending on catalyst and conditions-
Experimental Protocol

This protocol is based on the general principles of acid-catalyzed addition of thiols to alkenes.

Materials:

  • tert-Butyl mercaptan

  • Isobutylene (liquefied or generated in situ)

  • Dry acidic cation exchange resin (e.g., Amberlyst 15)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or hexane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Stirring and cooling apparatus

Procedure:

  • Catalyst Preparation: A packed column or a stirred flask is prepared with a dry acidic cation exchange resin (e.g., 200 ml of Amberlyst 15 resin in a tubular reactor).[1]

  • Reaction Setup: The reaction vessel is charged with the acidic catalyst and anhydrous solvent under an inert atmosphere.

  • Reactant Addition: A solution of tert-butyl mercaptan in the anhydrous solvent is prepared. Liquefied isobutylene is then slowly introduced into the reaction mixture at a controlled temperature, typically below 45 °C, and preferably between 0 and 35 °C.[1] The molar ratio of isobutylene to tert-butyl mercaptan should be optimized, but a slight excess of isobutylene is common.

  • Reaction: The reaction mixture is stirred vigorously at the controlled temperature. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by distillation to yield pure di-tert-butyl sulfide.

Method 2: Synthesis of Di-tert-butyl Disulfide (A Related Compound)

Reaction Principle

This method relies on the oxidation of tert-butyl mercaptan using a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.

Reaction:

2 (CH₃)₃CSH + H₂O₂ → (CH₃)₃CSSC(CH₃)₃ + 2 H₂O

Data Presentation
ParameterValueReference
Reactant tert-Butyl Mercaptan[2]
Oxidant Hydrogen Peroxide[2]
Catalyst Cuprous chloride, cupric chloride, or a mixture[2]
Solvent Acetone (B3395972)[2]
Yield 90-96%[2]
Reaction Temperature -20 to 70 °C[2]
Conversion Rate 98-100%[2]
Experimental Protocol

Materials:

  • tert-Butyl mercaptan

  • Hydrogen peroxide (30% aqueous solution)

  • Cuprous chloride (CuCl) or Cupric chloride (CuCl₂)

  • Acetone

  • Standard laboratory glassware

  • Stirring and temperature control apparatus

Procedure:

  • Reaction Setup: A reaction vessel is charged with tert-butyl mercaptan, the catalyst (cuprous chloride or cupric chloride), and acetone.[2]

  • Oxidant Addition: While stirring, hydrogen peroxide is added to the mixture. The reaction temperature is maintained between -20 °C and 70 °C.[2]

  • Reaction: The reaction is allowed to proceed until the conversion of tert-butyl mercaptan is complete (typically 98-100%), which can be monitored by GC.[2]

  • Workup: After the reaction is complete, the catalyst is removed by filtration.

  • Purification: The acetone is removed from the filtrate by distillation. The resulting di-tert-butyl disulfide can be further purified if necessary.

Visualizations

Experimental Workflow for Synthesis of Di-tert-butyl Sulfide

experimental_workflow_sulfide cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification catalyst Prepare Acidic Catalyst setup Reaction Setup (Inert Atmosphere) catalyst->setup reactants Prepare Reactant Solution (tert-Butyl Mercaptan in Solvent) reactants->setup addition Add Isobutylene (Controlled Temperature) setup->addition stir Stir Vigorously addition->stir filter Filter to Remove Catalyst stir->filter evap Solvent Evaporation filter->evap distill Distillation evap->distill product Pure Di-tert-butyl Sulfide distill->product

Caption: Workflow for the synthesis of di-tert-butyl sulfide.

Logical Relationship for Di-tert-butyl Disulfide Synthesis

logical_relationship_disulfide start Starting Material: tert-Butyl Mercaptan reaction Oxidation Reaction start->reaction oxidant Oxidizing Agent: Hydrogen Peroxide oxidant->reaction catalyst Catalyst: CuCl or CuCl₂ catalyst->reaction solvent Solvent: Acetone solvent->reaction product Product: Di-tert-butyl Disulfide reaction->product

Caption: Key components for di-tert-butyl disulfide synthesis.

References

Application Notes and Protocols for the Purification of tert-Butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl sulfide (B99878), also known as di-tert-butyl sulfide, is a sterically hindered organosulfur compound. Its purity is crucial for various applications, including its use as a synthetic intermediate in organic chemistry and drug development, where impurities can lead to undesirable side reactions and affect product yield and quality. These application notes provide detailed protocols for common laboratory-scale purification techniques for tert-butyl sulfide, focusing on distillation, liquid-liquid extraction (washing), and drying.

Physical Properties for Purification

A comprehensive understanding of the physical properties of this compound is essential for selecting and optimizing purification methods. The following table summarizes key physical data.

PropertyValueSignificance for Purification
Molecular Formula C₈H₁₈S-
Molecular Weight 146.30 g/mol [1]Relevant for calculating molar quantities.
Boiling Point 150 °CA relatively high boiling point allows for purification by simple or fractional distillation to remove more volatile impurities.
Density 0.83 g/mL (at 20°C)Being less dense than water, it will form the upper layer during aqueous extractions.
Solubility Insoluble in water; Soluble in hexane (B92381) and white spirits[2]Immiscibility with water is key for effective liquid-liquid extraction to remove water-soluble impurities. Solubility in organic solvents is important for choosing appropriate extraction and chromatography solvents.
Flash Point 26 °CIndicates that it is a flammable liquid, requiring appropriate safety precautions during handling and purification.[3]

Purification Protocols

The choice of purification method depends on the nature and quantity of the impurities present. The following protocols describe standard procedures for purifying this compound.

Protocol 1: Purification by Simple Distillation

Application: This method is effective for separating this compound from non-volatile impurities or from solvents with significantly different boiling points.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

  • Vacuum source (optional, for vacuum distillation of high-boiling impurities)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle. If using a magnetic stirrer, ensure continuous stirring.

  • Distillation: The temperature will rise as the liquid begins to boil. The vapor will condense in the condenser and collect in the receiving flask.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at or near the boiling point of this compound (150 °C at atmospheric pressure). Discard any initial fractions (forerun) that distill at a lower temperature and stop the distillation before all the liquid has evaporated to avoid concentrating non-volatile, potentially explosive impurities.

  • Completion: Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool down before dismantling.

Workflow for Simple Distillation:

G Figure 1: Workflow for Simple Distillation of this compound cluster_setup Setup cluster_process Process cluster_completion Completion A Assemble Distillation Apparatus B Charge Flask with Crude Sulfide & Boiling Chips A->B C Heat Gently B->C D Monitor Temperature C->D E Collect Distillate at 150°C D->E F Cool Apparatus E->F G Dismantle and Store Purified Product F->G

Caption: Figure 1: Workflow for Simple Distillation of this compound.

Protocol 2: Purification by Liquid-Liquid Extraction (Washing)

Application: This technique is used to remove water-soluble impurities, such as salts or polar organic compounds, from the crude this compound.

Materials:

  • Crude this compound

  • Separatory funnel

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate)

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent in which it is soluble, such as hexane, if it is not already in a solution.

  • Washing with Water: Transfer the solution to a separatory funnel. Add an equal volume of distilled water. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. Since this compound is less dense than water, the organic layer will be on top. Drain and discard the lower aqueous layer.

  • Brine Wash: Add an equal volume of brine to the separatory funnel. Shake and allow the layers to separate as before. The brine wash helps to remove any remaining water from the organic layer. Drain and discard the aqueous layer.

  • Repeat: Repeat the water and/or brine wash as necessary.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent. Swirl the flask until the liquid is clear, indicating that all water has been removed.

  • Filtration: Filter the solution to remove the drying agent. The resulting solution contains the purified this compound, which can be recovered by evaporating the solvent.

Workflow for Liquid-Liquid Extraction:

G Figure 2: Workflow for Liquid-Liquid Extraction of this compound cluster_prep Preparation cluster_washing Washing cluster_drying Drying & Recovery A Dissolve Crude Sulfide in Organic Solvent B Transfer to Separatory Funnel A->B C Add Water and Shake B->C D Separate Aqueous Layer C->D E Wash with Brine D->E F Separate Aqueous Layer E->F G Dry Organic Layer with Anhydrous Agent F->G H Filter to Remove Drying Agent G->H I Evaporate Solvent to Obtain Purified Product H->I

Caption: Figure 2: Workflow for Liquid-Liquid Extraction of this compound.

Summary of Purification Techniques

The following table provides a comparative overview of the purification techniques described.

TechniquePrincipleImpurities RemovedExpected PurityAdvantagesDisadvantages
Simple Distillation Separation based on differences in boiling points.Non-volatile solids, solvents with significantly different boiling points.>98% (GC)[3]Effective for large quantities, can achieve high purity.Not suitable for separating compounds with close boiling points.
Liquid-Liquid Extraction Partitioning of compounds between two immiscible liquid phases.Water-soluble impurities (salts, polar organics).Variable, often used as a preliminary purification step.Simple, rapid, and inexpensive.Requires subsequent drying and solvent removal steps.

Safety Precautions

  • This compound is a flammable liquid.[3] All purification procedures should be carried out in a well-ventilated fume hood, away from sources of ignition.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • When using a separatory funnel, always vent frequently to prevent pressure buildup.

By following these detailed protocols and considering the physical properties and safety information provided, researchers, scientists, and drug development professionals can effectively purify this compound to meet the stringent requirements of their applications.

References

tert-Butyl Sulfide and Di-tert-butyl Disulfide: Versatile Sulfur Sources in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl sulfide (B99878) and its oxidized counterpart, di-tert-butyl disulfide (TBDS), are valuable and versatile reagents in chemical synthesis, serving as effective sulfur sources in a variety of transformations. Their unique steric and electronic properties offer advantages in specific applications, ranging from the synthesis of complex chiral molecules to industrial processes such as catalyst preparation. This document provides detailed application notes and experimental protocols for the use of tert-butyl sulfide and di-tert-butyl disulfide as sulfur sources in chemical synthesis, with a focus on practical methodologies for research and development.

Applications Overview

The applications of this compound and di-tert-butyl disulfide as sulfur sources can be broadly categorized into three main areas:

  • Synthesis of Polysulfides and Catalyst Sulfiding: Di-tert-butyl polysulfide is a key reagent in the sulfiding of hydrotreating catalysts used in the petroleum industry. It serves as a safer, more manageable alternative to hydrogen sulfide for the in-situ conversion of metal oxides on the catalyst surface to their active sulfide forms.

  • Precursors to Chiral Sulfinyl Compounds: Di-tert-butyl disulfide is a crucial starting material for the synthesis of enantiomerically pure sulfoxides and sulfinamides. The tert-butylsulfinyl group is a valuable chiral auxiliary in asymmetric synthesis, and methods starting from TBDS provide efficient access to these important compounds.

  • Sulfur Transfer in Organic Synthesis: While less common than other sulfur reagents, di-tert-butyl disulfide can participate in certain carbon-sulfur bond-forming reactions, including palladium-catalyzed cross-coupling reactions, to furnish aryl tert-butyl sulfides.

Data Presentation

The following tables summarize quantitative data for key applications of this compound and di-tert-butyl disulfide.

Table 1: Synthesis of Di-tert-butyl Polysulfide

ParameterValueReference
Reactants
tert-Butyl Mercaptan2.22 mol[1]
Sulfur3.33 mol[1]
Triethylamine (B128534) (catalyst)0.022 mol[1]
Reaction Conditions
Initial Temperature35 °C (exothermic)[1]
Heating Temperature 140 °C for 1 hour[1]
Heating Temperature 285 °C for 1 hour[1]
Product Yield
Di-tert-butyl Polysulfide87.4%[1]

Table 2: Industrial Catalyst Sulfiding with Di-tert-butyl Polysulfide (TBPS 454)

ParameterValueReference
Process Stage
Catalyst Drying and Wetting≤ 300°F (≤ 149°C)
TBPS 454 Injection StartApproaching 400°F (204°C)
Initial Sulfiding Plateau400–420°F (204–216°C)
H₂S Breakthrough Indicator> 5000 ppm
Secondary Sulfiding Plateau620–670°F (327–354°C)
Hold Time at Secondary Plateau≥ 4 hours

Table 3: Catalytic Asymmetric Oxidation of Di-tert-butyl Disulfide

ParameterValueReference
Reactants
Di-tert-butyl Disulfide1.00 mol
Vanadyl bis-acetylacetonate (catalyst)5.00 mmol
Chiral Schiff Base Ligand5.06 mmol
30% aq. Hydrogen Peroxide (oxidant)1.10 mol
Reaction Conditions
SolventAcetone (B3395972)
Temperature0 °C
Reaction Time20 hours
Product Yield & Enantiomeric Excess
(RS)-(+)-tert-Butyl tert-butanethiosulfinate Yield≥92%[2]
Enantiomeric Excess91%[2]

Table 4: Synthesis of (R)-(+)-tert-Butanesulfinamide from Thiosulfinate

ParameterValueReference
Reactants
(RS)-(+)-tert-Butyl tert-butanethiosulfinate(from 1 mol TBDS)[2]
Lithium Amide (LiNH₂)Stoichiometric[2]
Reaction Conditions
SolventLiquid Ammonia (B1221849) / THF[2]
TemperatureNot specified[2]
Product Yield
(R)-(+)-tert-Butanesulfinamide (after recrystallization)71-75% (from TBDS)[2]

Experimental Protocols

Protocol 1: Synthesis of Di-tert-butyl Polysulfide

This protocol describes the synthesis of di-tert-butyl polysulfide, a common sulfiding agent, from tert-butyl mercaptan and elemental sulfur.[1]

Materials:

  • tert-Butyl mercaptan (99%)

  • Sulfur powder

  • Triethylamine

  • 10% Sodium hydroxide (B78521) solution

  • Water (distilled or deionized)

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add sulfur (106.6 g, 3.33 mol) and tert-butyl mercaptan (200.0 g, 2.22 mol).

  • With stirring, cautiously add a few drops of triethylamine. An exothermic reaction will occur, and the temperature will rise to approximately 35 °C.

  • Once the initial vigorous reaction subsides, heat the mixture to 40 °C for 1 hour.

  • Add the remaining triethylamine for a total of 2.22 g (0.022 mol).

  • Heat the reaction mixture to 85 °C for 1 hour, during which the sulfur should completely dissolve.

  • Cool the reaction mixture to room temperature.

  • Wash the product with three 100 mL portions of 10% sodium hydroxide solution, followed by two 100 mL portions of water.

  • Dry the product by heating at 100 °C under high vacuum using a rotary evaporator.

  • Filter the resulting light yellow oil to yield the final product (234.0 g, 87.4%).

Protocol 2: Synthesis of (RS)-(+)-tert-Butyl tert-butanethiosulfinate

This protocol details the catalytic asymmetric oxidation of di-tert-butyl disulfide to afford the chiral thiosulfinate.

Materials:

  • Di-tert-butyl disulfide (distilled)

  • (1S,2R)-1-[(2-Hydroxy-3,5-di-tert-butylbenzylidene)amino]indan-2-ol (chiral ligand)

  • Vanadyl bis-acetylacetonate (VO(acac)₂)

  • 30% aqueous hydrogen peroxide

  • Acetone (industrial grade)

  • Three-neck round-bottom flask with overhead stirrer and septa

  • Syringe pumps

  • Recirculating chiller

Procedure:

  • To a 1-L three-neck round-bottom flask equipped with an overhead stirrer, add the chiral ligand (1.85 g, 5.06 mmol) and vanadyl bis-acetylacetonate (1.33 g, 5.00 mmol).

  • Add acetone (250 mL) and stir the dark green reaction mixture vigorously for 30 minutes, open to the air.

  • Slowly add di-tert-butyl disulfide (178 g, 1.00 mol) and cool the resulting mixture to 0 °C using a recirculating chiller.

  • While stirring vigorously, add 30% aqueous hydrogen peroxide (110 mL, 1.10 mol) over 20 hours using two syringe pumps. The color of the mixture will change from dark green to purple upon addition of the peroxide.

  • Upon completion of the addition, the reaction mixture is ready for the next step without purification of the resulting (RS)-(+)-tert-Butyl tert-butanethiosulfinate.

Protocol 3: Synthesis of (R)-(+)-tert-Butanesulfinamide

This protocol describes the conversion of the chiral thiosulfinate to the corresponding sulfinamide.[2]

Materials:

  • Reaction mixture containing (RS)-(+)-tert-Butyl tert-butanethiosulfinate (from Protocol 2)

  • Lithium amide (LiNH₂)

  • Liquid ammonia

  • Tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • Prepare a solution of lithium amide in liquid ammonia and THF.

  • Add the solution of (RS)-(+)-tert-Butyl tert-butanethiosulfinate to the lithium amide solution. The reaction is a stereospecific nucleophilic displacement.

  • After the reaction is complete, work up the reaction mixture to isolate the crude tert-butanesulfinamide. The yield at this stage is typically around 91%.

  • Recrystallize the crude product from boiling hexanes, followed by slow cooling to room temperature with fast stirring.

  • Collect the crystals by suction filtration, wash with cold hexanes, and dry under vacuum to provide enantiomerically pure (R)-(+)-tert-butanesulfinamide in 71-75% overall yield from di-tert-butyl disulfide.

Visualizations

experimental_workflow_sulfinamide cluster_step1 Step 1: Asymmetric Oxidation cluster_step2 Step 2: Sulfinamide Formation cluster_step3 Step 3: Purification tbds Di-tert-butyl Disulfide thiosulfinate (RS)-(+)-tert-Butyl tert-butanethiosulfinate tbds->thiosulfinate Acetone, 0 °C, 20h catalyst VO(acac)₂ + Chiral Ligand catalyst->tbds h2o2 H₂O₂ (aq) h2o2->tbds sulfinamide_crude Crude (R)-(+)-tert- Butanesulfinamide thiosulfinate->sulfinamide_crude Liquid NH₃ / THF linh2 LiNH₂ linh2->thiosulfinate sulfinamide_pure Enantiopure (R)-(+)-tert- Butanesulfinamide sulfinamide_crude->sulfinamide_pure Recrystallization (Hexanes) catalyst_sulfiding_process start Start: Catalyst Bed with Metal Oxides dry_wet Dry and Wet Catalyst (≤ 300°F) start->dry_wet inject_tbps Inject Di-tert-butyl Polysulfide (TBPS) (approaching 400°F) dry_wet->inject_tbps initial_sulfiding Initial Sulfiding Plateau (400-420°F) inject_tbps->initial_sulfiding h2s_breakthrough Monitor for H₂S Breakthrough (> 5000 ppm) initial_sulfiding->h2s_breakthrough h2s_breakthrough->initial_sulfiding No secondary_sulfiding Secondary Sulfiding Plateau (620-670°F) h2s_breakthrough->secondary_sulfiding Yes hold Hold for ≥ 4 hours secondary_sulfiding->hold end End: Active Metal Sulfide Catalyst hold->end

References

Application Notes and Protocols: The Versatile Role of tert-Butyl Sulfide Derivatives in Thiol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of thiol-containing compounds is a cornerstone of research in medicinal chemistry, materials science, and biochemistry. The thiol group, with its unique reactivity, is central to the function of numerous biologically active molecules, including the amino acid cysteine. However, the propensity of thiols to oxidize and participate in side reactions necessitates the use of protecting groups during synthesis. The tert-butyl group is a widely employed thiol protecting group due to its stability under various conditions and the multiple strategies available for its removal. This document provides detailed application notes and protocols on the use of tert-butyl sulfide (B99878) derivatives as precursors and protected forms of thiols in organic synthesis.

Core Concepts: Strategies for Thiol Synthesis Using tert-Butyl Sulfide Derivatives

There are three primary strategies for utilizing this compound derivatives to generate target thiols (R-SH):

  • Direct Thiol Generation from Di-tert-butyl Sulfide: Di-tert-butyl sulfide can be cleaved under thermal conditions to produce tert-butyl thiol and isobutene. While this method primarily generates tert-butyl thiol, it highlights a fundamental cleavage pathway.[1]

  • S-tert-Butylation using tert-Butyl Thiol: The most common approach involves introducing a tert-butylthioether (-S-tBu) group onto a substrate by reacting it with tert-butyl thiol (t-BuSH). This protected thiol can then be carried through subsequent synthetic steps before being deprotected to reveal the free thiol.

  • Cleavage of Unsymmetrical tert-Butyl Sulfides: A target molecule containing a tert-butylthioether moiety (R-S-tBu) can be synthesized, and the thiol (R-SH) is then liberated by cleaving the C-S bond, releasing isobutylene. This is particularly useful for synthesizing primary mercaptans.[2]

The selection of the appropriate strategy depends on the target molecule, the overall synthetic route, and the compatibility of functional groups.

Experimental Protocols and Data

Protocol 1: Synthesis of a Primary Mercaptan via Catalytic Cleavage of an n-Alkyl-tert-Butyl Sulfide

This protocol is adapted from a patented method for preparing primary mercaptans, which are often challenging to synthesize directly.[2] The strategy involves the initial formation of an unsymmetrical sulfide by reacting a primary alkene with tert-butyl mercaptan, followed by catalytic cleavage.

Workflow Diagram

cluster_0 Step 1: Sulfide Formation cluster_1 Step 2: Catalytic Cleavage Alkene Alkene (e.g., Octene-1) Sulfide n-Octyl-tert-butyl Sulfide Alkene->Sulfide UV Light tBuSH tert-Butyl Mercaptan tBuSH->Sulfide Catalyst Catalyst (e.g., H3PO4 on kieselguhr) Mercaptan n-Octyl Mercaptan (Product) Sulfide->Mercaptan Heat (250 °C) Isobutylene Isobutylene (Byproduct) Sulfide->Isobutylene Heat (250 °C)

Caption: Workflow for primary mercaptan synthesis.

Experimental Procedure:

  • Sulfide Formation: A mixture of tert-butyl mercaptan and octene-1 is exposed to ultraviolet (UV) light for four hours to yield n-octyl-tert-butyl sulfide.

  • Catalytic Cleavage: The crude n-octyl-tert-butyl sulfide is slowly added to a flask containing a phosphoric acid on kieselguhr catalyst heated to 250 °C.

  • Product Collection: The distillate, containing the desired n-octyl mercaptan, unconverted sulfide, and octene-1, is passed through a water-cooled condenser and collected in a receiver cooled to 0 °C.

Quantitative Data Summary

SubstrateCatalystTemperature (°C)Conversion to Mercaptan (%)Reference
n-Octyl-tert-butyl sulfidePhosphoric acid on kieselguhr25050[2]
n-Butyl-tert-butyl sulfidePhosphoric acid on kieselguhr~250Not specified[2]
n-Octyl-tert-nonyl sulfideAluminaNot specifiedNot specified[2]
Protocol 2: Introduction and Deprotection of a tert-Butyl Protected Thiol on a Decalin Scaffold

This protocol demonstrates the use of tert-butyl thiol to introduce a protected thiol group via epoxide ring-opening, followed by deprotection. This strategy is valuable in complex molecule synthesis where mild reaction conditions are required.[3]

Reaction Pathway Diagram

Epoxide Decalin Epoxide ProtectedThiol Decalin tert-Butyl Thioether Epoxide->ProtectedThiol NaOH, Ethylene (B1197577) Glycol, 100°C tBuSH tert-Butyl Thiol tBuSH->ProtectedThiol Deprotection Deprotection Reagents FinalThiol Decalin Thiol (Product) ProtectedThiol->FinalThiol Mercuric Acetate (B1210297), TFA, Anisole

Caption: Synthesis of a decalin thiol via a t-Bu protected intermediate.

Experimental Procedure:

  • Thioether Formation (S-tert-Butylation):

    • To a suspension of the decalin epoxide (1 eq) and powdered NaOH (10 eq) in ethylene glycol, add tert-butyl thiol (5 eq).

    • Heat the mixture at 100 °C for 16 hours.

    • Remove excess tert-butyl thiol in vacuo.

    • Partition the remaining mixture between ethyl acetate and water.

    • Extract the aqueous phase with ethyl acetate and purify the combined organic layers to yield the decalin tert-butyl thioether (80% yield).[3]

  • Deprotection of the tert-Butyl Group:

    • The deprotection of the tert-butyl group is attempted using mercuric acetate-TFA-anisole.[3]

    • Note: While this method showed disappearance of the tert-butyl signal in NMR, isolation of the final thiol product proved problematic in the cited literature, highlighting a potential challenge of this deprotection strategy.[3] Alternative deprotection methods for S-tBu groups, particularly in peptide chemistry, involve acidic conditions with scavengers.[4][5]

Protocol 3: Deprotection of S-tert-Butyl Cysteine in Peptide Synthesis

The S-tert-butyl group is a valuable protecting group for the thiol side chain of cysteine in solid-phase peptide synthesis (SPPS). Its removal is typically achieved during the final cleavage from the resin using strong acids.

Deprotection and Cleavage Workflow

start Peptide-Resin Cys(tBu) Protected cocktail Cleavage Cocktail (TFA, Scavengers) start->cocktail Add agitate Agitate at RT (2-4 hours) cocktail->agitate filter Filter and Collect Filtrate agitate->filter precipitate Precipitate Peptide (Cold Ether) filter->precipitate product Purified Peptide with Free Cys Thiol precipitate->product

Caption: General workflow for peptide cleavage and S-tBu deprotection.

Experimental Procedure (General Guideline):

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail consisting of trifluoroacetic acid (TFA) and appropriate scavengers. The choice of scavengers is critical to prevent re-alkylation of the deprotected thiol by the released tert-butyl cation.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin.

  • Agitation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Purification: Centrifuge and wash the peptide pellet, then purify using standard techniques like HPLC.

Scavenger Selection for S-tBu Deprotection

The formation of the reactive tert-butyl cation during acidic cleavage can lead to side reactions, particularly S-tert-butylation of the desired free thiol.[5][6] The use of scavengers is mandatory to trap this cation.

ScavengerPrimary Target / UseReference
1,2-Ethanedithiol (EDT)Specifically recommended for Cysteine-containing peptides.[5]
Triisopropylsilane (TIS)General purpose carbocation scavenger.[5]
WaterGeneral purpose scavenger.[5]
Dimethyl sulfide (DMS)Can also be used to scavenge electrophilic species.[5]
Phenol / AnisoleProtects Tyrosine residues but also acts as a scavenger.[5]

Quantitative Impact of Scavengers

The following illustrative data demonstrates the effectiveness of scavengers in preventing S-tert-butylation during the deprotection of a model Cys-containing peptide.

Cleavage Cocktail (TFA/Scavenger)S-tert-butylated Side Product (%)Reference
95% TFA / 5% WaterHighData adapted from findings in literature.[5]
95% TFA / 2.5% EDT / 2.5% WaterSignificantly ReducedData adapted from findings in literature.[5]

Actual percentages can vary based on the specific peptide sequence and reaction conditions.

Conclusion

This compound derivatives, particularly tert-butyl thiol, serve as invaluable reagents in the synthesis of thiol-containing compounds. The tert-butylthioether provides a robust protecting group strategy, enabling complex syntheses that would otherwise be complicated by the high reactivity of a free thiol. Furthermore, the catalytic cleavage of unsymmetrical tert-butyl sulfides offers a viable route for the preparation of primary mercaptans. Successful application of these methods requires careful consideration of reaction conditions and, especially in deprotection steps, the judicious use of scavengers to avoid side reactions. The protocols and data presented herein provide a foundational guide for researchers employing these powerful synthetic tools.

References

Application Notes and Protocols: Di-tert-butyl Disulfide as a Precursor for Zinc Sulfide Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A NOTE ON PRECURSOR SELECTION: Initial literature searches for the use of tert-butyl sulfide (B99878) as a direct precursor for the synthesis of metal sulfide nanoparticles via common methods like thermal decomposition did not yield established protocols. This suggests that tert-butyl sulfide is not a conventional precursor for this application. In contrast, di-tert-butyl disulfide (TBDS) has been documented as a highly reactive sulfur source for the synthesis of zinc sulfide (ZnS) nanoparticles through an anion exchange mechanism starting from zinc oxide (ZnO) nanoparticles.[1][2][3] These application notes, therefore, focus on the use of di-tert-butyl disulfide.

Introduction

Zinc sulfide (ZnS) nanoparticles are of significant interest for applications in optoelectronics, bio-imaging, and catalysis due to their unique optical and electronic properties. The synthesis of hollow ZnS nanostructures is particularly valuable as they offer a high surface area and unique physical properties.

This document outlines a protocol for the synthesis of hollow ZnS nanoparticles via an anion exchange reaction using pre-synthesized ZnO nanoparticles and di-tert-butyl disulfide (TBDS) as the sulfur precursor. The transformation from solid ZnO to hollow ZnS is driven by the nanoscale Kirkendall effect.[1][2][3] Trioctylphosphine (B1581425) (TOP) is utilized as a co-ligand that accelerates the rate of the anion exchange reaction.[1][2][3]

Experimental Overview

The synthesis is a two-step process:

  • Synthesis of ZnO Nanoparticle Precursors: Solid ZnO nanoparticles are synthesized via the thermal decomposition of a zinc precursor in the presence of capping agents.

  • Anion Exchange to form Hollow ZnS Nanoparticles: The ZnO nanoparticles are subjected to an anion exchange reaction with di-tert-butyl disulfide, which transforms the solid ZnO spheres into hollow ZnS spheres.

Quantitative Data Summary

The following tables summarize the key reaction parameters for the synthesis of ZnO and their subsequent transformation into ZnS nanoparticles.

Table 1: Parameters for ZnO Nanoparticle Synthesis

ParameterValue/RangeNotes
Zinc PrecursorZinc Nitrate-
Capping AgentOleylamine (B85491) (OAm)Controls particle size and prevents aggregation.
Co-ligandTrioctylphosphine (TOP)Influences the morphology of the ZnO nanoparticles.[2]
Reaction Temperature200-300 °CTemperature affects the crystallinity and morphology of the resulting nanoparticles.[2]
Reaction Time3 hoursA sufficient duration to ensure the formation of crystalline ZnO.[2]

Table 2: Parameters for Anion Exchange Reaction (ZnO to ZnS)

ParameterValue/RangeNotes
Sulfur PrecursorDi-tert-butyl disulfide (TBDS)A highly reactive sulfur source.[1][2][3]
Co-ligandTrioctylphosphine (TOP)Accelerates the anion exchange reaction rate.[1][2][3]
Reaction Time with TBDS2 hoursShorter reaction time compared to elemental sulfur (3 hours).[1][2][3]
Resulting NanostructureHollow ZnS spheresFormed due to the nanoscale Kirkendall effect.[1][2][3]
Zinc Oxidation State+2Remains unchanged throughout the reaction.[1][2][3]

Detailed Experimental Protocols

4.1 Protocol for Synthesis of ZnO Nanoparticles

This protocol is a representative method for synthesizing ZnO nanoparticles that can serve as the starting material for the anion exchange reaction.

  • Preparation of Reaction Mixture:

    • In a three-neck flask equipped with a condenser and a thermocouple, combine zinc nitrate, oleylamine (OAm), and trioctylphosphine (TOP).

    • The molar ratio of TOP to OAm can be varied to control the morphology of the ZnO nanoparticles.[2]

  • Degassing:

    • Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

  • Nanoparticle Formation:

    • Under a nitrogen atmosphere, increase the temperature to 200-300 °C.

    • Maintain the temperature for 3 hours to allow for the formation of crystalline ZnO nanoparticles.[2]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add an excess of ethanol (B145695) to precipitate the ZnO nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticles with ethanol multiple times and redisperse them in a nonpolar solvent like toluene.

4.2 Protocol for Anion Exchange to Hollow ZnS Nanoparticles

This protocol describes the transformation of the as-synthesized ZnO nanoparticles into hollow ZnS nanoparticles using di-tert-butyl disulfide.

  • Preparation of Reaction Mixture:

    • In a three-neck flask, disperse the purified ZnO nanoparticles in a suitable high-boiling point solvent.

    • Add trioctylphosphine (TOP) to the suspension.

    • Add di-tert-butyl disulfide (TBDS) to the mixture.

  • Anion Exchange Reaction:

    • Heat the reaction mixture to a suitable temperature under a nitrogen atmosphere.

    • Maintain the reaction for 2 hours to ensure complete transformation to ZnS.[1][2][3]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the hollow ZnS nanoparticles by adding an excess of ethanol.

    • Collect the nanoparticles by centrifugation.

    • Wash the product with ethanol and redisperse in a nonpolar solvent.

Visualizations

5.1 Experimental Workflow for Hollow ZnS Nanoparticle Synthesis

G cluster_0 Step 1: ZnO Nanoparticle Synthesis cluster_1 Step 2: Anion Exchange Reaction A Mix Zinc Nitrate, Oleylamine, and TOP B Degas at 120°C A->B C Heat to 200-300°C for 3 hours under N2 B->C D Purify ZnO Nanoparticles (Precipitation & Washing) C->D E Disperse ZnO NPs in Solvent with TOP and TBDS D->E Transfer of ZnO NPs F Heat for 2 hours under N2 E->F G Purify Hollow ZnS NPs (Precipitation & Washing) F->G

Caption: Workflow for the two-step synthesis of hollow ZnS nanoparticles.

5.2 Proposed Mechanism: Anion Exchange and Kirkendall Effect

G cluster_0 Initial Stage cluster_1 Anion Exchange cluster_2 Nanoscale Kirkendall Effect cluster_3 Final Stage A Solid ZnO Nanoparticle B Outward Diffusion of O²⁻ Inward Diffusion of S²⁻ A->B TBDS + TOP C Void Formation at the Interface B->C D Hollow ZnS Nanoparticle C->D

Caption: Mechanism of hollow ZnS formation via the nanoscale Kirkendall effect.

References

The Versatility of tert-Butanesulfinamide in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of asymmetric synthesis, the quest for efficient and versatile chiral auxiliaries is paramount. Among the most successful and widely adopted auxiliaries is tert-butanesulfinamide, a crystalline and air-stable solid. Its derivatives, particularly N-tert-butanesulfinyl imines, have become indispensable tools for the stereoselective synthesis of a vast array of chiral amines and nitrogen-containing heterocycles, which are core motifs in numerous pharmaceuticals and natural products.[1][2][3][4] This document provides detailed application notes and protocols for the use of tert-butanesulfinamide in asymmetric synthesis, targeting researchers and professionals in the field of drug development and organic chemistry.

The remarkable success of tert-butanesulfinamide stems from several key features: it is readily available in both enantiopure forms from the inexpensive starting material di-tert-butyl disulfide; the tert-butanesulfinyl group effectively directs stereoselective nucleophilic additions to the imine carbon; and it is easily cleaved under mild acidic conditions, allowing for the recovery of the chiral amine product and the potential for recycling the auxiliary.[5][6]

Application Notes

Asymmetric Synthesis of Chiral Amines

The addition of organometallic reagents to N-tert-butanesulfinyl imines is a cornerstone of this methodology, providing reliable access to α-branched chiral amines with high diastereoselectivity.[6] The stereochemical outcome is dictated by a chair-like transition state where the nucleophile attacks the less sterically hindered face of the imine, opposite the bulky tert-butyl group of the sulfinamide.

Key Features:

  • High Diastereoselectivity: The bulky tert-butyl group provides excellent facial shielding, leading to high diastereoselectivities in nucleophilic additions.

  • Broad Substrate Scope: A wide range of Grignard reagents, organolithiums, and organozincs can be employed.

  • Straightforward Deprotection: The sulfinyl group is readily removed with stoichiometric HCl in a protic solvent.

Synthesis of Nitrogen-Containing Heterocycles

N-tert-butanesulfinyl imines are powerful precursors for the asymmetric synthesis of various nitrogen-containing heterocycles, including aziridines, β-lactams, pyrrolidines, and piperidines.[2][3][5][7] These reactions often proceed with excellent stereocontrol, making this a preferred method for constructing these important structural motifs.

Examples of Heterocycle Synthesis:

  • Aziridines: Aza-Darzens and Corey-Chaykovsky reactions with sulfinyl imines yield chiral aziridines.[5][7]

  • β-Lactams: The reaction of sulfinyl imines with ester enolates provides access to chiral β-lactams, key components of many antibiotics.[5][7]

  • Pyrrolidines and Piperidines: Cycloaddition reactions and multi-step sequences involving sulfinyl imines as key intermediates enable the synthesis of these larger ring systems.[2][7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the condensation of an aldehyde or ketone with (R)- or (S)-tert-butanesulfinamide.

Materials:

Procedure:

  • To a solution of the aldehyde or ketone (1.0 equiv) in anhydrous DCM, add (R)- or (S)-tert-butanesulfinamide (1.05 equiv).

  • Add anhydrous CuSO₄ (2.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (typically 2-12 hours, monitor by TLC).

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.

Protocol 2: Asymmetric Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Aldimine

This protocol details the diastereoselective addition of a Grignard reagent to a pre-formed N-tert-butanesulfinyl aldimine.

Materials:

  • N-tert-Butanesulfinyl aldimine

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous solvent (e.g., THF, DCM, or toluene)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-tert-butanesulfinyl aldimine (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add the Grignard reagent (1.2-1.5 equiv) to the cooled solution over 15-30 minutes.

  • Stir the reaction mixture at -78 °C for 3-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Deprotection of the N-tert-Butanesulfinyl Group

This protocol outlines the removal of the chiral auxiliary to yield the free chiral amine.

Materials:

Procedure:

  • Dissolve the N-tert-butanesulfinyl amine (1.0 equiv) in methanol.

  • Add 4 M HCl in 1,4-dioxane (2.0-3.0 equiv) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the amine hydrochloride salt.

  • The free amine can be obtained by neutralization with a base (e.g., saturated aqueous NaHCO₃) and extraction.

Quantitative Data

The following tables summarize the yields and diastereoselectivities for the asymmetric addition of various nucleophiles to N-tert-butanesulfinyl imines.

Table 1: Asymmetric Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines

EntryAldehyde (R¹)Grignard Reagent (R²)SolventDiastereomeric Ratio (dr)Yield (%)Reference
1PhCHOMeMgBrCH₂Cl₂97:388[8]
2PhCHOEtMgBrCH₂Cl₂92:894[8]
3i-PrCHOPhMgBrCH₂Cl₂89:1191[8]
4n-PrCHOVinylMgBrTHF>98:285N/A
5c-HexCHOAllylMgBrTHF95:592N/A

Table 2: Asymmetric Synthesis of Aziridines from N-tert-Butanesulfinyl Imines

EntryImine (R)Ylide/AnionDiastereomeric Ratio (dr)Yield (%)Reference
1PhCH₂S(O)(CH₃)₂>99:193[7]
2p-MeO-C₆H₄CH₂S(O)(CH₃)₂>99:185[7]
3CF₃ (ketimine)CH₂S(O)Me₂>99:193[7]
4PhCHBr₂ (from CHBr₃ + NaHMDS)N/A70[5][7]

Visualizations

Workflow for the Synthesis and Application of tert-Butanesulfinamide

Asymmetric_Synthesis_Workflow start tert-Butyl Disulfide oxidation Asymmetric Oxidation start->oxidation VO(acac)2, chiral ligand, H2O2 thiosulfinate tert-Butyl tert-butanethiosulfinate oxidation->thiosulfinate amination Amination (e.g., LiNH2) thiosulfinate->amination auxiliary (R)- or (S)-tert- Butanesulfinamide amination->auxiliary condensation Condensation auxiliary->condensation Aldehyde/Ketone, CuSO4 recycle Recycle auxiliary->recycle imine N-tert-Butanesulfinyl Imine condensation->imine addition Diastereoselective Addition imine->addition nucleophile Nucleophile (e.g., R-MgX) nucleophile->addition sulfinamide_product Protected Chiral Amine addition->sulfinamide_product deprotection Acidic Cleavage sulfinamide_product->deprotection HCl deprotection->auxiliary Auxiliary Recovery amine Enantiopure Chiral Amine deprotection->amine

Caption: Lifecycle of the tert-butanesulfinyl chiral auxiliary.

Proposed Transition State for Nucleophilic Addition

Caption: Chair-like transition state for nucleophilic addition.

References

Application Notes and Protocols: The Role of tert-Butyl Sulfide Derivatives in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butylsulfinyl group is a cornerstone in modern asymmetric synthesis, providing a reliable and versatile tool for the stereocontrolled introduction of amine functionalities. Chiral amines are ubiquitous in active pharmaceutical ingredients (APIs), making methods for their efficient and selective synthesis highly valuable in drug discovery and development. tert-Butanesulfinamide, a key chiral auxiliary derived from di-tert-butyl disulfide (a close relative of tert-butyl sulfide), has emerged as a particularly effective reagent for this purpose. Its utility lies in its ability to form N-tert-butanesulfinyl imines, which undergo diastereoselective nucleophilic addition. The sulfinyl group can then be readily cleaved under mild acidic conditions to furnish the desired chiral primary amines.

This document provides detailed application notes and experimental protocols for the synthesis of a key pharmaceutical intermediate, highlighting the pivotal role of tert-butyl sulfide (B99878) derivatives. The protocols are based on well-established and scalable procedures, ensuring their relevance for both academic research and industrial drug development.

Core Application: Asymmetric Synthesis of Chiral Amines

The primary application of this compound derivatives in this context is the synthesis of enantiomerically enriched amines. This is achieved through a robust three-step sequence:

  • Synthesis of the Chiral Auxiliary: Asymmetric synthesis of tert-butanesulfinamide from di-tert-butyl disulfide.

  • Formation of the Chiral Intermediate: Condensation of tert-butanesulfinamide with an aldehyde or ketone to form an N-tert-butanesulfinyl imine.

  • Diastereoselective Nucleophilic Addition: Reaction of the sulfinyl imine with an organometallic nucleophile to introduce the desired substituent with high stereocontrol.

  • Deprotection: Mild acidic cleavage of the sulfinyl group to yield the final chiral amine.

This methodology has been successfully applied to the synthesis of numerous pharmaceutical agents, including the antihistamine Cetirizine.[1]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-tert-Butanesulfinamide

This protocol details the synthesis of the key chiral auxiliary, (R)-tert-butanesulfinamide, starting from di-tert-butyl disulfide. The procedure is adapted from a reliable and scalable method published in Organic Syntheses.[2]

Reaction Scheme:

G di_tert_butyl_disulfide Di-tert-butyl disulfide thiosulfinate tert-Butyl tert-butanethiosulfinate di_tert_butyl_disulfide->thiosulfinate [VO(acac)2], Chiral Ligand, H2O2, Acetone sulfinamide (R)-tert-Butanesulfinamide thiosulfinate->sulfinamide LiNH2, NH3 G p_chlorobenzaldehyde p-Chlorobenzaldehyde sulfinyl_imine N-tert-Butanesulfinyl imine p_chlorobenzaldehyde->sulfinyl_imine Ti(OEt)4 sulfinamide (R)-tert-Butanesulfinamide sulfinamide->sulfinyl_imine addition_product Diastereomeric addition product sulfinyl_imine->addition_product phenyl_mgbr Phenylmagnesium bromide phenyl_mgbr->addition_product chiral_amine Chiral amine intermediate addition_product->chiral_amine HCl, MeOH G cluster_0 Synthesis of Chiral Auxiliary cluster_1 Synthesis of Pharmaceutical Intermediate Di-tert-butyl disulfide Di-tert-butyl disulfide Asymmetric Oxidation Asymmetric Oxidation Di-tert-butyl disulfide->Asymmetric Oxidation tert-Butanesulfinamide tert-Butanesulfinamide Asymmetric Oxidation->tert-Butanesulfinamide Condensation Condensation tert-Butanesulfinamide->Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation N-tert-Butanesulfinyl Imine N-tert-Butanesulfinyl Imine Condensation->N-tert-Butanesulfinyl Imine Nucleophilic Addition Nucleophilic Addition N-tert-Butanesulfinyl Imine->Nucleophilic Addition Protected Chiral Amine Protected Chiral Amine Nucleophilic Addition->Protected Chiral Amine Deprotection Deprotection Protected Chiral Amine->Deprotection Chiral Amine Intermediate Chiral Amine Intermediate Deprotection->Chiral Amine Intermediate

References

Experimental Protocols and Application Notes for Reactions Involving tert-Butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving di-tert-butyl sulfide (B99878). The information is intended to guide researchers in the safe and effective use of this compound in various synthetic applications. All quantitative data is summarized in structured tables for ease of comparison, and experimental workflows are visualized using diagrams.

Oxidation of Di-tert-Butyl Sulfide to Di-tert-Butyl Disulfide

The oxidation of di-tert-butyl sulfide presents a direct route to the corresponding disulfide, a valuable intermediate in organic synthesis.[1][2][3][4] This transformation can be achieved using various oxidizing agents, with a common laboratory-scale method employing dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of acid and a zinc catalyst.[1]

Experimental Protocol: Oxidation with DMSO

Objective: To synthesize di-tert-butyl disulfide from di-tert-butyl sulfide.

Materials:

  • Di-tert-butyl sulfide

  • Dimethyl sulfoxide (DMSO)

  • Zinc chloride (ZnCl₂)

  • Hydrochloric acid (HCl)

  • Apparatus for heating and stirring

  • Gas-liquid chromatograph (GLC) for analysis

  • Mass spectrometer and infrared spectrometer for product confirmation

Procedure:

  • In a suitable reaction vessel, combine 10 mL of di-tert-butyl sulfide and 10 mL of dimethyl sulfoxide.

  • Add a catalytic amount of zinc chloride and hydrochloric acid to the mixture.

  • Heat the reaction mixture to 300°F (149°C) with continuous stirring.

  • Maintain the temperature for approximately 40 minutes.

  • Monitor the reaction progress using gas-liquid chromatography.

  • Upon completion, the product, di-tert-butyl disulfide, can be identified and its purity confirmed by mass spectrometry and infrared spectroscopy.[1]

Quantitative Data:

ReactantOxidant/CatalystTemperatureTimeYield of Di-tert-butyl DisulfideReference
Di-tert-butyl sulfideDMSO, ZnCl₂, HCl149°C40 min85%[1]

Reaction Workflow:

Oxidation_Workflow cluster_reactants Reactants cluster_catalysts Catalysts reactant1 Di-tert-butyl Sulfide reaction Reaction (149°C, 40 min) reactant1->reaction reactant2 DMSO reactant2->reaction catalyst1 Zinc Chloride catalyst1->reaction catalyst2 Hydrochloric Acid catalyst2->reaction product Di-tert-butyl Disulfide reaction->product analysis Analysis (GLC, MS, IR) product->analysis

Figure 1: Workflow for the oxidation of di-tert-butyl sulfide.

Thermal Decomposition (Pyrolysis) of Di-tert-Butyl Sulfide

The thermal decomposition of di-tert-butyl sulfide is a key reaction that proceeds via a concerted unimolecular elimination to yield isobutene and tert-butyl thiol.[5][6] This reaction is significant for understanding the thermal stability and degradation pathways of organosulfur compounds. The decomposition follows first-order kinetics and is a primary pathway for the breakdown of the sulfide at elevated temperatures.[5]

Experimental Considerations for Pyrolysis

Detailed experimental setups for the pyrolysis of di-tert-butyl sulfide typically involve a heated reactor, often a flow reactor or an autoclave, coupled with analytical equipment to identify and quantify the products. The reaction is generally carried out in the gas phase at temperatures ranging from 360 to 413°C.[6] The primary products observed are isobutene and tert-butyl thiol, with the potential for secondary reactions of the thiol at higher temperatures or in the absence of radical inhibitors.[5][6]

Key Reaction Parameters:

ReactantTemperature RangeKey ProductsReaction TypeReference
Di-tert-butyl sulfide360-413°CIsobutene, tert-Butyl thiolPyrolysis[6]

Proposed Unimolecular Decomposition Pathway:

Pyrolysis_Pathway start Di-tert-butyl Sulfide transition Heat (360-413°C) start->transition product1 Isobutene transition->product1 Unimolecular Decomposition product2 tert-Butyl Thiol transition->product2

Figure 2: Unimolecular decomposition of di-tert-butyl sulfide.

Synthesis of Di-tert-butyl Disulfide via Oxidation of tert-Butyl Mercaptan

While not a reaction of di-tert-butyl sulfide itself, the synthesis of its corresponding disulfide from tert-butyl mercaptan is a crucial related process. This oxidation can be performed using a variety of oxidants, including bromine, hydrogen peroxide, and various metal salts.[2][3][7] A clean synthesis method utilizes hydrogen peroxide as the oxidant with a copper catalyst.[7]

Experimental Protocol: Oxidation of tert-Butyl Mercaptan with Hydrogen Peroxide

Objective: To synthesize di-tert-butyl disulfide from tert-butyl mercaptan.

Materials:

  • tert-Butyl mercaptan

  • Hydrogen peroxide (H₂O₂)

  • Cuprous chloride (CuCl) or Cupric chloride (CuCl₂)

  • Acetone (B3395972) (solvent)

  • Reaction vessel with stirring

Procedure:

  • To a reaction vessel, add tert-butyl mercaptan, the copper catalyst, and acetone.

  • While stirring, add hydrogen peroxide to the mixture. The addition can also be a mixture of acetone and hydrogen peroxide.

  • Control the reaction temperature between -20°C and 70°C.

  • Allow the reaction to proceed to completion.

  • After the reaction is complete, the di-tert-butyl disulfide can be obtained through standard work-up procedures.

Quantitative Data:

ReactantOxidant/CatalystTemperatureConversion of tert-Butyl MercaptanSelectivity for Di-tert-butyl DisulfideReference
tert-Butyl mercaptanH₂O₂, CuCl/CuCl₂-20°C to 70°C98-100%90-96%[7]

Reaction Pathway:

Disulfide_Synthesis reactant 2 x tert-Butyl Mercaptan reaction Oxidation reactant->reaction oxidant H₂O₂ oxidant->reaction catalyst CuCl or CuCl₂ catalyst->reaction product Di-tert-butyl Disulfide reaction->product byproduct 2 x H₂O reaction->byproduct

Figure 3: Synthesis of di-tert-butyl disulfide from tert-butyl mercaptan.

Catalytic Asymmetric Oxidation of Di-tert-butyl Disulfide

Di-tert-butyl disulfide can be selectively oxidized to the chiral tert-butyl tert-butanethiosulfinate with high enantiomeric excess.[8] This reaction is a valuable method for accessing chiral sulfur compounds. The process typically employs a vanadium catalyst in conjunction with a chiral Schiff base ligand and hydrogen peroxide as the stoichiometric oxidant.

Experimental Protocol: Asymmetric Oxidation

Objective: To synthesize chiral tert-butyl tert-butanethiosulfinate from di-tert-butyl disulfide.

Materials:

  • Di-tert-butyl disulfide

  • Hydrogen peroxide (H₂O₂)

  • Bis(acetylacetonato)oxovanadium(IV) (VO(acac)₂)

  • Chiral Schiff base ligand

  • Suitable solvent

Procedure:

  • In a reaction vessel, dissolve di-tert-butyl disulfide in a suitable solvent.

  • Add the VO(acac)₂ catalyst (0.25 mol %) and the chiral Schiff base ligand (0.26 mol %).

  • Add hydrogen peroxide as the stoichiometric oxidant.

  • Stir the reaction mixture at the appropriate temperature until the reaction is complete.

  • The product, tert-butyl tert-butanethiosulfinate, can be isolated and purified using standard techniques.

Quantitative Data:

ReactantCatalyst/LigandOxidantYield of ThiosulfinateEnantiomeric ExcessReference
Di-tert-butyl disulfide0.25 mol % VO(acac)₂ / 0.26 mol % Chiral Schiff BaseH₂O₂≥92%91%[8]

Conceptual Reaction Scheme:

Asymmetric_Oxidation reactant Di-tert-butyl Disulfide reaction Catalytic Asymmetric Oxidation reactant->reaction oxidant H₂O₂ oxidant->reaction catalyst VO(acac)₂ + Chiral Ligand catalyst->reaction product Chiral tert-butyl tert-butanethiosulfinate reaction->product

Figure 4: Asymmetric oxidation of di-tert-butyl disulfide.

References

Application Notes and Protocols: Handling and Storage of tert-Butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed procedures and safety information for the handling and storage of tert-Butyl sulfide (B99878) (CAS No. 107-47-1) in a laboratory environment. The protocols outlined are intended for researchers, scientists, and drug development professionals to ensure safe usage and minimize risks associated with this chemical.

Chemical and Physical Properties

tert-Butyl sulfide, also known as di-tert-butyl sulfide, is a colorless liquid characterized by a strong, unpleasant stench.[1] It is a flammable sulfur compound requiring specific handling and storage conditions to ensure laboratory safety.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 107-47-1[1]
Molecular Formula C8H18S[1]
Molecular Weight 146.29 g/mol [1][2]
Appearance Colorless liquid[1]
Odor Strong stench[1]
Boiling Point 147 - 151 °C (at 760 mm Hg)[1]
Melting Point -11 °C[1]
Flash Point 48 °C (118.4 °F)[1]
Density 0.815 g/cm³[1]
Vapor Pressure 5.22 mmHg (at 25 °C)[3]

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and poses several health risks.[1][3] Understanding these hazards is critical for safe handling.

  • Flammability: Flammable liquid and vapor.[1][3] Vapors can travel to an ignition source and flash back.[1]

  • Health Hazards: May cause skin, eye, and respiratory tract irritation.[1][4] Ingestion of large amounts may lead to gastrointestinal irritation.[1]

  • Stench: The compound has a powerful and unpleasant odor. All handling should be performed in a certified chemical fume hood to contain the smell and vapors.[1]

Table 2: Hazard Summary and Required Personal Protective Equipment (PPE)

HazardGHS ClassificationRequired PPE
Flammability Flammable Liquid, Category 3[3]Use in an area free of ignition sources. Use spark-proof tools and explosion-proof equipment.[1][3]
Eye Irritation Eye Irritation, Category 2[3]Chemical safety goggles or eyeglasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[1][3]
Skin Irritation Skin IrritantAppropriate protective gloves (e.g., nitrile) and a lab coat or impervious clothing.[1][3]
Inhalation Respiratory IrritationAll work must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][3] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[1]

Protocols for Handling and Use

Adherence to strict protocols is necessary to minimize exposure and prevent accidents.

Protocol 3.1: Receiving and Inspection
  • Upon receipt, move the container to a designated, well-ventilated receiving area, preferably within a fume hood.

  • Inspect the container for any signs of damage or leakage. Check that the cap is tightly sealed.

  • Verify that the label information matches the order details and the Safety Data Sheet (SDS).

  • If the container is damaged, follow the spill response protocol (Section 5.1).

Protocol 3.2: Dispensing and Aliquoting
  • Preparation: Don all required PPE as listed in Table 2. Ensure a chemical spill kit is readily accessible.

  • Ventilation: Perform all dispensing and aliquoting operations inside a certified chemical fume hood.

  • Grounding: To prevent static electricity discharge, which can ignite vapors, ground and bond the container and receiving equipment.[3]

  • Tools: Use non-sparking tools for opening and closing containers.[1][3]

  • Procedure: Open the container slowly to release any pressure buildup. Use a clean, dry pipette or syringe to transfer the desired amount of liquid.

  • Sealing: Immediately after dispensing, securely close both the primary and any secondary containers.[1][3]

  • Labeling: Clearly label all secondary containers with the chemical name, concentration, date, and appropriate hazard warnings.

Storage Procedures

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.

Table 3: Recommended Storage Conditions

ParameterRecommendationRationale
Location Store in a cool, dry, well-ventilated place designated as a "Flammables Area".[1][5]To prevent vapor accumulation and reduce fire risk.
Temperature Store in a cool place, avoiding temperatures above 50°C (122°F).[1]Chemical is stable under normal temperatures but high heat is an ignition risk.[1]
Container Keep in a tightly closed container.[1][3][5]To prevent vapor escape and contamination.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[1][5][6]To prevent hazardous chemical reactions.
Ignition Sources Keep away from all sources of ignition, including heat, sparks, and open flames.[1][5][6]The substance is a flammable liquid.[1][3]

Emergency Procedures

Protocol 5.1: Spill Response
  • Immediate Actions: Alert all personnel in the immediate area and evacuate if necessary.[7][8] Remove all sources of ignition.[3][9]

  • Assess the Spill:

    • Minor Spill (<100 mL): If you are trained and have the proper PPE and spill kit, proceed with cleanup.

    • Major Spill (>100 mL): Evacuate the area immediately. Close the laboratory doors and notify the Emergency Health and Safety (EHS) office and your supervisor.[10]

  • Cleanup (Minor Spills):

    • Don appropriate PPE, including respiratory protection if necessary.[7]

    • Contain the spill by covering it with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[1][9]

    • Work from the outside of the spill inward to prevent spreading.[11]

    • Using non-sparking tools, scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][3]

    • Wipe the spill area with a mild detergent and water, then dry.[11]

    • Place all contaminated materials (gloves, absorbent pads) into the hazardous waste container.[7]

Protocol 5.2: First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]

  • Skin Contact: Remove contaminated clothing and shoes immediately.[1] Flush the affected skin with plenty of water for at least 15 minutes.[1][10] Get medical aid if irritation develops.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, give 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.[5]

  • Collect all waste in a suitable, properly labeled, and tightly sealed container.

  • Empty containers may retain product residue and vapors and can be dangerous.[5]

  • Dispose of the waste through your institution's EHS office, following all local, state, and federal regulations.

Visual Workflows

The following diagrams illustrate the standard procedures for handling this compound.

G Diagram 1: Standard Workflow for Handling this compound A Receive Chemical B Inspect Container (No Damage) A->B C Store in Flammables Cabinet (Cool, Dry, Ventilated) B->C D Don Required PPE C->D E Work in Fume Hood D->E F Dispense/Use Chemical (Grounding, Non-Sparking Tools) E->F G Experiment Complete F->G H Collect Waste (Labeled, Sealed Container) G->H J Decontaminate Work Area G->J I Dispose via EHS H->I K Doff PPE J->K L Wash Hands K->L

Caption: Standard workflow for handling this compound.

G Diagram 2: Spill Response Logic spill Spill Detected alert Alert Personnel Remove Ignition Sources spill->alert assess Assess Spill Size alert->assess minor Minor Spill (<100 mL) assess->minor Minor major Major Spill (>100 mL) assess->major Major ppe Don Appropriate PPE minor->ppe evacuate Evacuate Area Call EHS/Emergency Services major->evacuate contain Contain & Absorb (Inert Material, Non-Sparking Tools) ppe->contain collect Collect Waste for Disposal contain->collect decon Decontaminate Area collect->decon

Caption: Decision tree for responding to a chemical spill.

References

Application Notes and Protocols: Functionalization of Polymers with tert-Butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers is a critical process for tailoring their physical, chemical, and biological properties to meet the demands of advanced applications, including drug delivery, biomaterials, and specialty coatings. The incorporation of sulfur-containing moieties can impart unique characteristics such as altered hydrophobicity, thermal stability, and the potential for subsequent modifications. While a variety of sulfur-based reagents are commonly employed for polymer modification, this document explores the potential utility of tert-butyl sulfide (B99878) as a reagent for the introduction of tert-butylthio (-S-C(CH₃)₃) groups onto a polymer backbone.

The bulky tert-butyl group can significantly influence polymer chain packing, solubility, and thermal properties. The sulfide linkage introduces a flexible, polarizable site that can impact the polymer's interaction with its environment. This application note provides a theoretical framework and a generalized experimental protocol for the functionalization of polymers with tert-butyl sulfide via a radical-mediated pathway.

Principle of the Method

Direct functionalization of a polymer with the relatively inert this compound is challenging. A plausible route involves the in situ generation of the highly reactive tert-butylthiyl radical (•S-C(CH₃)₃). This radical species can then add across unsaturated bonds (e.g., carbon-carbon double bonds) present in a polymer backbone or at its side chains. This approach falls under the broader category of post-polymerization modification via thiol-ene type reactions, although in this case, the thiol-equivalent radical is generated from a sulfide.

The overall proposed reaction scheme is as follows:

  • Initiation: A radical initiator is thermally or photochemically decomposed to generate primary radicals.

  • Radical Generation: The primary radicals abstract a hydrogen atom from a suitable donor or directly interact with this compound to generate the tert-butylthiyl radical. A more direct, albeit potentially less efficient, pathway could involve the homolytic cleavage of a C-S bond in this compound under UV irradiation or high temperatures.

  • Propagation: The tert-butylthiyl radical adds to a double bond on the polymer, creating a carbon-centered radical on the polymer backbone.

  • Chain Transfer/Termination: The newly formed polymer radical can then abstract a hydrogen atom from a donor (e.g., a thiol, if added as a co-reagent) or terminate by coupling with another radical.

Potential Applications

The introduction of tert-butylthio groups onto a polymer can be envisioned for several applications:

  • Tuning Polymer Properties: The bulky tert-butyl groups can increase the glass transition temperature (Tg) and modify the solubility of the polymer. The sulfide linkage can enhance thermal stability in certain polymer systems.

  • Drug Delivery: The modified polymer could serve as a hydrophobic matrix for the encapsulation of therapeutic agents. The sulfide group offers a site for potential oxidation to sulfoxide (B87167) or sulfone, which could be used as a stimulus-responsive mechanism for drug release.

  • Biomaterials: Functionalization can alter the surface properties of biomaterials, influencing protein adsorption and cell adhesion.

  • Precursor for Further Functionalization: The tert-butyl group can potentially be cleaved under specific conditions to yield a thiol group on the polymer, which can then be used for a wide range of subsequent "click" chemistry modifications.

Experimental Protocols

The following are generalized protocols for the radical-mediated functionalization of a polymer containing alkene moieties with this compound. Note: These are theoretical protocols and would require optimization for specific polymer systems.

Protocol 1: Thermal Initiation

This protocol is suitable for polymers that are soluble in organic solvents and stable at elevated temperatures.

Materials:

  • Polymer with alkene functionality (e.g., polybutadiene, or a copolymer containing allyl or vinyl groups)

  • This compound (>98%)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)

  • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Polymer Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the polymer (1.0 g, X mmol of alkene units) in the chosen anhydrous solvent (20-50 mL) under an inert atmosphere. The concentration should be adjusted based on the polymer's solubility and molecular weight.

  • Reagent Addition: To the stirred polymer solution, add this compound (a 5-10 fold molar excess relative to the alkene units).

  • Initiator Addition: Add the radical initiator (e.g., AIBN, 0.05-0.1 equivalents relative to the alkene units).

  • Reaction: Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, typically 65-80 °C) and stir for 12-24 hours under an inert atmosphere.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., cold methanol, hexane).

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer multiple times with the non-solvent to remove unreacted reagents and initiator byproducts.

    • Dry the functionalized polymer under vacuum at a suitable temperature until a constant weight is achieved.

Protocol 2: Photochemical Initiation

This protocol is advantageous for temperature-sensitive polymers or when milder reaction conditions are desired.

Materials:

  • Polymer with alkene functionality

  • This compound (>98%)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous, deoxygenated, UV-transparent solvent (e.g., THF, chloroform)

  • UV reactor or a suitable UV lamp (e.g., 365 nm)

  • Quartz reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Solution Preparation: In a quartz reaction vessel, dissolve the polymer (1.0 g, X mmol of alkene units), this compound (5-10 fold molar excess), and the photoinitiator (0.01-0.05 equivalents) in the chosen solvent.

  • Deoxygenation: Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench radical reactions.

  • Irradiation: While stirring and maintaining an inert atmosphere, irradiate the solution with a UV lamp at room temperature for 2-12 hours. The reaction time will depend on the lamp intensity and the quantum yield of the initiator.

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

Data Presentation

The success of the functionalization can be quantified by various analytical techniques. The results should be summarized in a clear, tabular format for easy comparison between different reaction conditions.

Parameter Method Expected Outcome
Degree of Functionalization ¹H NMR SpectroscopyAppearance of a new signal corresponding to the nine protons of the tert-butyl group (typically a singlet around 1.3 ppm). The degree of functionalization can be calculated by comparing the integration of this signal to a characteristic polymer backbone signal.
Molecular Weight and Polydispersity Gel Permeation Chromatography (GPC)Minimal changes in the molecular weight distribution (PDI) would indicate the absence of significant side reactions like cross-linking or chain scission. A slight increase in the number-average molecular weight (Mn) is expected upon successful functionalization.
Thermal Properties Differential Scanning Calorimetry (DSC)A potential increase in the glass transition temperature (Tg) due to the introduction of the bulky tert-butyl groups.
Structural Confirmation Fourier-Transform Infrared (FTIR) SpectroscopyAppearance of new C-H stretching and bending vibrations associated with the tert-butyl group. Disappearance or reduction in the intensity of the C=C stretching vibration.

Table 1: Example of Quantitative Data Summary for Functionalization of Poly(styrene-co-butadiene)

Entry Initiator Molar Ratio (Sulfide:Alkene) Reaction Time (h) Degree of Functionalization (%) Mn ( g/mol ) PDI Tg (°C)
1AIBN5:1123555,0001.1525
2AIBN10:1246258,0001.1832
3DMPA (UV)10:185554,5001.1430
Control---052,0001.1215

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization P1 Dissolve Polymer in Anhydrous Solvent P2 Add this compound & Initiator P1->P2 P3 Deoxygenate with Inert Gas P2->P3 R1 Thermal or Photochemical Initiation P3->R1 Start Reaction W1 Precipitate in Non-solvent R1->W1 Reaction Complete W2 Filter and Wash Polymer W1->W2 W3 Dry Under Vacuum W2->W3 A1 NMR, GPC, DSC, FTIR W3->A1

Caption: General workflow for the functionalization of polymers.

Proposed Signaling Pathway (Reaction Mechanism)

G Initiator Initiator Primary Radical Primary Radical Initiator->Primary Radical Heat or UV tert-Butylthiyl Radical tert-Butylthiyl Radical Primary Radical->tert-Butylthiyl Radical Generates This compound This compound This compound->tert-Butylthiyl Radical Direct generation (UV/Heat) Functionalized Polymer Radical Functionalized Polymer Radical tert-Butylthiyl Radical->Functionalized Polymer Radical Adds to Polymer with Alkene Polymer with Alkene Polymer with Alkene->Functionalized Polymer Radical Functionalized Polymer Functionalized Polymer Functionalized Polymer Radical->Functionalized Polymer Terminates/ Transfers H-Donor H-Donor H-Donor->Functionalized Polymer

Caption: Proposed radical mechanism for polymer functionalization.

Safety and Handling

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Radical initiators such as benzoyl peroxide can be explosive and should be handled with care according to the manufacturer's safety data sheet.

  • Reactions under pressure or involving UV radiation should be conducted behind a protective shield.

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The functionalization of polymers with this compound via a radical-mediated pathway presents a potential method for introducing bulky tert-butylthio groups, thereby tuning the properties of the parent polymer. The proposed protocols provide a starting point for researchers to explore this chemistry. Careful optimization of reaction conditions and thorough characterization of the resulting materials are essential to validate this approach for specific applications in materials science and drug development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Tert-Butyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl sulfide (B99878) (di-tert-butyl sulfide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to diminished yields, impure products, or reaction failures during the synthesis of tert-butyl sulfide.

Q1: My reaction to synthesize this compound is resulting in a very low yield. What are the primary causes?

A1: Low yields in this synthesis are common and typically stem from the inherent steric hindrance of the tert-butyl groups and competing side reactions. The primary culprits are:

  • Competing Elimination Reaction: The major side reaction is the E2 elimination of the tert-butyl halide (e.g., tert-butyl chloride or bromide) to form isobutylene (B52900), especially under strongly basic or high-temperature conditions. The tert-butyl carbocation is also prone to E1 elimination.[1][2]

  • Steric Hindrance: The bulky tert-butyl groups slow down the desired S(_N)2 reaction rate, allowing the competing elimination reaction to become more prominent.[3][4]

  • Reagent Purity: The presence of water can hydrolyze reagents, and impurities in the starting materials or solvents can interfere with the reaction.[5]

  • Reaction Conditions: Suboptimal temperature, reaction time, or choice of base and solvent can significantly favor byproduct formation over the desired sulfide product.

Q2: I've identified isobutylene as a major byproduct. How can I minimize its formation?

A2: Minimizing isobutylene formation is critical for improving the yield of this compound. Since isobutylene is formed via an elimination reaction, conditions should be chosen to favor the substitution pathway.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible. Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases. Running the reaction at or below room temperature is advisable.[6]

  • Choice of Base and Nucleophile: Use a non-bulky, highly nucleophilic sulfur source. While sodium sulfide is a common choice, its basicity can promote elimination. Using sodium hydrosulfide (B80085) (NaSH) to first form tert-butyl thiol, followed by deprotonation with a milder base and reaction with a second equivalent of tert-butyl halide, can sometimes provide a cleaner reaction.

  • Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents are known to accelerate S(_N)2 reactions while not significantly promoting E2 reactions, unlike protic solvents which can stabilize carbocation intermediates in S(_N)1/E1 pathways.

Q3: My reaction seems to stall and does not go to completion, even after an extended time. What steps can I take?

A3: A stalled reaction can be due to several factors:

  • Poor Reagent Solubility: Ensure that your sulfide source (e.g., sodium sulfide) has adequate solubility in the chosen solvent. Phase-transfer catalysts can be employed to improve the transport of the sulfide anion into the organic phase.[3][4]

  • Deactivation of Nucleophile: The sulfide nucleophile can be deactivated by impurities or side reactions. Ensure all reagents are pure and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Insufficient Temperature: While high temperatures are detrimental, a reaction that is too cold may proceed too slowly to be practical. A modest increase in temperature should be explored cautiously while monitoring for the formation of isobutylene.

Q4: The final product is impure, showing discoloration or containing persistent byproducts after workup. What are the best purification strategies?

A4: Purification of this compound can be challenging due to its volatility and the presence of similarly-boiling impurities.

  • Thorough Washing: During the aqueous workup, wash the organic layer multiple times with water to remove any residual salts or polar solvents like DMF or DMSO. A wash with a dilute brine solution can help break up emulsions.

  • Removal of Unreacted Thiol: If the synthesis proceeds via a thiol intermediate, any unreacted tert-butyl mercaptan (which has a strong, unpleasant odor) can be removed by washing the organic layer with a dilute aqueous sodium hydroxide (B78521) solution.[7]

  • Fractional Distillation: Careful fractional distillation is the most effective method for separating this compound from byproducts like di-tert-butyl disulfide or unreacted tert-butyl halide. Due to the volatility of the product, perform the distillation at atmospheric pressure or under a mild vacuum.

Data Presentation: Reaction Condition Optimization

The following table summarizes key reaction parameters and their typical impact on the synthesis of this compound from a tert-butyl halide and a sulfide source.

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale for Optimization
Temperature > 50 °C0 °C to Room TemperatureLower temperatures significantly suppress the competing E1/E2 elimination reactions that form isobutylene.[6]
Solvent Ethanol, Methanol (Protic)Acetone, DMF, DMSO (Polar Aprotic)Polar aprotic solvents favor the S(_N)2 pathway over elimination and better solvate the nucleophile without protonating it.
Base Strong, bulky base (e.g., t-BuOK)Weaker, non-nucleophilic base (e.g., K₂CO₃) or direct use of Na₂SStrong, bulky bases heavily favor E2 elimination. Sodium sulfide itself is basic enough to drive the reaction.
Leaving Group -Cl-Br, -IBromide and iodide are better leaving groups than chloride, allowing the reaction to proceed under milder conditions (lower temperatures).

Experimental Protocols

Synthesis of this compound via Sodium Sulfide

This protocol is a representative method for synthesizing di-tert-butyl sulfide. Caution: This reaction should be performed in a well-ventilated fume hood due to the potential for malodorous byproducts.

Reagents:

  • tert-Butyl chloride (2.0 equivalents)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O, 1.0 equivalent)

  • Acetone (anhydrous)

  • Nitrogen or Argon gas

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.

  • Charge the flask with sodium sulfide nonahydrate (1.0 eq) and anhydrous acetone.

  • Begin stirring the suspension under a positive pressure of nitrogen.

  • Slowly add tert-butyl chloride (2.0 eq) to the suspension via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator with a cooled trap.

  • Purify the resulting crude oil by fractional distillation to yield pure di-tert-butyl sulfide.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key competition between the desired S(_N)2 substitution pathway and the undesired E2 elimination pathway.

G reactants t-Bu-Cl + Na₂S sn2_path SN2 Pathway (Favored by low temp, polar aprotic solvent) reactants->sn2_path e2_path E2 Pathway (Favored by high temp, strong base) reactants->e2_path product Di-tert-butyl Sulfide (Desired Product) sn2_path->product byproduct Isobutylene (Byproduct) e2_path->byproduct

Caption: Competing SN2 and E2 pathways in this compound synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.

G start Low Yield or Reaction Failure check_byproduct Analyze Crude Product (GC-MS, NMR) for Isobutylene start->check_byproduct isobutylene_present Isobutylene Detected? check_byproduct->isobutylene_present optimize_temp Action: Lower Reaction Temperature (e.g., to 0°C) isobutylene_present->optimize_temp Yes check_completion Reaction Stalled? (Incomplete Conversion) isobutylene_present->check_completion No change_solvent Action: Switch to Polar Aprotic Solvent (e.g., DMF) optimize_temp->change_solvent success Yield Improved optimize_temp->success change_solvent->success check_solubility Check Reagent Solubility. Consider Phase-Transfer Catalyst. check_completion->check_solubility Yes check_purity Verify Purity of Starting Materials & Solvents check_completion->check_purity No check_solubility->success check_purity->success

Caption: Troubleshooting flowchart for optimizing this compound synthesis.

References

Technical Support Center: Tert-Butyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tert-butyl sulfide (B99878).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in tert-butyl sulfide synthesis can arise from several factors depending on the chosen synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. Monitor the reaction progress using techniques like TLC or GC to confirm the consumption of starting materials.

    • Poor Quality Reagents: Use pure and dry reagents and solvents. Moisture can interfere with many of the synthetic routes. For instance, in syntheses involving Grignard reagents, rigorously dry sulfur and an inert atmosphere are crucial to prevent side reactions.[1]

    • Inefficient Stirring: In heterogeneous reactions, vigorous stirring is essential to ensure proper mixing of reactants.

  • Side Reactions:

    • Elimination Reaction: When using tert-butyl halides as precursors, the major competing side reaction is the elimination of HX to form isobutene.[2][3][4] This is particularly prevalent with strong, bulky bases. To minimize this, use a less sterically hindered base or milder reaction conditions.

    • Formation of Disulfides and Polysulfides: In reactions starting from tert-butyl mercaptan, over-oxidation can lead to the formation of di-tert-butyl disulfide and other polysulfides.[1][5] Careful control of the oxidant stoichiometry is critical. Conversely, when synthesizing this compound from a Grignard reagent and sulfur, an excess of the Grignard reagent can help to avoid the formation of disulfides.[1]

    • Oligomerization of Isobutylene (B52900): In syntheses starting from isobutylene, acid catalysts can promote its oligomerization to dimers, trimers, and other polymers.[6][7][8] Careful selection of the catalyst and control of reaction temperature can help to suppress this side reaction.[9]

  • Product Loss During Workup and Purification:

    • Washing Steps: this compound is volatile. During aqueous washes, ensure the layers are well-separated to avoid loss of product in the aqueous phase. Using a brine wash can help to reduce the solubility of the organic product in the aqueous layer.[10]

    • Distillation: Due to its volatility, care must be taken during the removal of solvent and distillation of the final product. Use an efficient condenser and appropriate vacuum pressure.

Q2: I have identified isobutene as a major byproduct. How can I prevent its formation?

A2: Isobutene is primarily formed through an E1 or E2 elimination reaction, especially when using tert-butyl halides as starting materials.[2][3][4] Here’s how you can minimize its formation:

  • Choice of Base/Nucleophile: Use a soft, non-basic nucleophile like the thiolate anion (RS⁻) rather than a strong, hard base.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination. For the synthesis of tertiary mercaptans from isobutylene homopolymers and hydrogen sulfide, carrying out the reaction below 45°C, and preferably between 0° and 35°C, virtually eliminates the formation of undesirable byproducts.[9]

  • Solvent Choice: Polar aprotic solvents can favor SN2 reactions over E2 reactions.

Q3: My final product is contaminated with di-tert-butyl disulfide. How can I remove it and prevent its formation in the first place?

A3: The presence of di-tert-butyl disulfide is a common issue, particularly in syntheses starting from tert-butyl mercaptan.

  • Prevention:

    • Control of Oxidant: When preparing this compound via oxidation of the corresponding thiol, use a stoichiometric amount of a mild oxidizing agent.

    • Inert Atmosphere: When not intending to form the disulfide, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation of the thiol.

  • Removal:

    • Distillation: Di-tert-butyl disulfide has a higher boiling point than this compound. Fractional distillation can be an effective method for separation.

    • Reduction: If distillation is not feasible, the disulfide can be reduced back to the thiol using a reducing agent like sodium borohydride, followed by purification.

Q4: The synthesis of this compound from isobutylene and hydrogen sulfide is giving me a mixture of products. What are the likely side products and how can I improve the selectivity?

A4: The reaction of isobutylene and hydrogen sulfide can lead to several side products, primarily due to the acidic catalysts often employed.

  • Common Side Products:

    • Isobutylene Oligomers: Acid catalysts can cause isobutylene to dimerize or trimerize.[6][7][8]

    • Tert-butyl mercaptan: This is often an intermediate and can be present in the final product if the reaction does not go to completion.[9]

    • Polysulfides: If elemental sulfur is also used in the reaction, di- and polysulfides can be formed.[11]

  • Improving Selectivity:

    • Catalyst Choice: Using a solid acid catalyst, such as a cation exchange resin, can improve selectivity.[9]

    • Temperature Control: Lower reaction temperatures (e.g., below 45°C) can significantly reduce the formation of byproducts.[9]

    • Reactant Stoichiometry: Using an excess of hydrogen sulfide can help to drive the reaction towards the desired sulfide and minimize oligomerization.[9]

Quantitative Data Summary

Synthesis RouteStarting MaterialsCatalyst/ReagentTemperature (°C)Yield (%)Common Side ProductsReference
From tert-butyl alcoholtert-butyl alcohol, HClNoneRoom Temp.78-88 (of t-butyl chloride)Isobutene[10]
From tert-butyl mercaptantert-butyl mercaptan, SulfurTriethylamine (B128534)35-8587.4 (of polysulfide)Di-tert-butyl disulfide[5]
From isobutyleneIsobutylene, H₂S, SulfurSolid base catalysts120-135-Di-tert-butyl polysulfides[11]
From isobutylene homopolymersDiisobutylene, H₂SDry cation exchange resin< 45HighLower olefins, corresponding mercaptans[9]
From tert-butyl chloridet-butyl chloride, NaOH, SulfurPEG2400 (Phase Transfer Catalyst)MicrowaveHigh conversion-[12]

Experimental Protocols

Synthesis of Di-tert-butyl Polysulfide from tert-Butyl Mercaptan and Sulfur[5]
  • Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, place 106.6 g (3.33 mol) of sulfur and 200.0 g (2.22 mol) of tert-butyl mercaptan.

  • Initiation: While stirring, cautiously add a few drops of triethylamine. An exothermic reaction with vigorous gas evolution will occur, and the temperature will rise to approximately 35°C.

  • Reaction Progression: Once the initial vigorous reaction subsides, heat the mixture to 40°C for 1 hour.

  • Catalyst Addition: Add additional triethylamine to a total of 2.22 g (0.022 mol). The sulfur should dissolve.

  • Heating: Heat the reaction mixture at 85°C for 1 hour.

  • Workup: Cool the mixture to room temperature. Wash the product with three 100 mL portions of 10% sodium hydroxide (B78521) solution, followed by two 100 mL portions of water.

  • Purification: Dry the product by heating at 100°C under a high vacuum using a rotary evaporator. Filter the product to yield a light yellow oil.

Synthesis of tert-Butyl Chloride from tert-Butyl Alcohol[10][13][14][15]

Note: This protocol describes the synthesis of the precursor tert-butyl chloride, which can then be reacted with a sulfur source to produce this compound.

  • Reaction Setup: In a separatory funnel, combine 10.0 mL of tert-butyl alcohol and 20.0 mL of cold concentrated hydrochloric acid.

  • Reaction: Swirl the mixture gently two to three times, venting the funnel periodically to release pressure. Let the mixture stand for 20 minutes to allow for layer separation.

  • Workup:

    • Drain and discard the lower aqueous layer.

    • Wash the upper organic layer with 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent frequently as carbon dioxide gas will be produced.

    • Separate and discard the aqueous layer.

    • Wash the organic layer with water until the washings are neutral to litmus (B1172312) paper.

  • Drying: Transfer the organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or sodium sulfate (B86663) to dry the product. Swirl the flask until the liquid is clear and the drying agent no longer clumps together.

  • Purification: Decant the dried liquid into a distillation apparatus. Collect the fraction boiling at 49-52°C.

Visualizations

Synthesis_Pathways cluster_main Main Synthesis of this compound cluster_side Common Side Reactions tBuSH tert-Butyl Mercaptan disulfide_product Di-tert-butyl Disulfide tBuSH->disulfide_product Oxidation tBuCl tert-Butyl Chloride tBuSStBu This compound tBuCl->tBuSStBu + Na2S elimination_product Isobutene tBuCl->elimination_product Elimination (Base) isobutylene Isobutylene isobutylene->tBuSStBu + H2S (Catalyst) oligomer_product Isobutylene Oligomers isobutylene->oligomer_product Oligomerization (Acid Catalyst) Na2S Sodium Sulfide H2S Hydrogen Sulfide

Caption: Main synthetic routes to this compound and common competing side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Verify Reaction Conditions (Temp, Time, Stirring) start->check_reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents analyze_byproducts Identify Byproducts (GC-MS, NMR) start->analyze_byproducts isobutene Isobutene Detected? analyze_byproducts->isobutene disulfide Disulfide Detected? analyze_byproducts->disulfide oligomers Oligomers Detected? analyze_byproducts->oligomers lower_temp Lower Reaction Temperature isobutene->lower_temp Yes change_base Use Weaker/Less Hindered Base isobutene->change_base Yes purify Purify by Distillation isobutene->purify No control_oxidant Control Oxidant Stoichiometry disulfide->control_oxidant Yes inert_atmosphere Use Inert Atmosphere disulfide->inert_atmosphere Yes disulfide->purify No optimize_catalyst Optimize Catalyst/Conditions oligomers->optimize_catalyst Yes oligomers->purify No lower_temp->purify change_base->purify control_oxidant->purify inert_atmosphere->purify optimize_catalyst->purify

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Identifying and removing impurities from tert-Butyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl sulfide (B99878). This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from tert-Butyl sulfide during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: The most common impurities found in this compound are typically related to its synthesis and potential degradation. These include:

  • tert-Butyl Mercaptan: An unreacted starting material or a decomposition product. It is known for its strong, unpleasant odor.

  • Di-tert-butyl Disulfide and other Polysulfides: These are formed through the oxidation of tert-Butyl mercaptan.

  • Water: Can be present as a result of the synthesis or workup process.

  • Isobutene and tert-Butanol: Potential byproducts from the synthesis of this compound, especially if the reaction conditions are not well-controlled.

Q2: How can I identify the impurities present in my this compound sample?

A2: Several analytical techniques can be used to identify and quantify impurities in your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.[1][2]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Useful for quantifying the purity of your sample and the relative amounts of impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the impurities present.

Q3: What is the general strategy for purifying this compound?

A3: A common purification strategy involves a multi-step approach to remove different types of impurities. The general workflow is as follows:

PurificationWorkflow Crude_Sample Crude this compound Washing Aqueous Washing Crude_Sample->Washing Remove acidic impurities (e.g., mercaptans) Drying Drying Washing->Drying Remove water Distillation Fractional Distillation Drying->Distillation Separate by boiling point Pure_Product Pure this compound Distillation->Pure_Product

Figure 1: General workflow for the purification of this compound.

Troubleshooting Guides

Issue 1: My this compound has a strong, unpleasant odor.

This is a common issue and usually indicates the presence of tert-Butyl mercaptan.

Potential Cause Troubleshooting Step Expected Outcome
Residual tert-Butyl Mercaptan Wash the this compound with a dilute aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 5-10%).The mercaptan will be deprotonated to form a water-soluble thiolate salt, which will partition into the aqueous phase and be removed.[4][5]
Inefficient Washing Ensure vigorous stirring during the wash to maximize interfacial contact between the organic and aqueous layers. Repeat the washing step 2-3 times with fresh NaOH solution.Improved removal of the mercaptan impurity.
Issue 2: My purified this compound is cloudy or contains water.

This indicates the presence of residual water, which can interfere with subsequent reactions.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete phase separation after washing After washing, allow the layers to fully separate in a separatory funnel. Carefully drain the lower aqueous layer, ensuring no aqueous phase is carried over with the organic layer. A wash with brine (saturated NaCl solution) can help to break up emulsions and further remove water.A clear organic layer with minimal suspended water droplets.
Inefficient drying Use a suitable anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or anhydrous magnesium sulfate (MgSO₄).[6][7] Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some of it remains free-flowing.[8]The solution should become clear, indicating that the water has been absorbed by the drying agent.
Issue 3: Distillation is not effectively separating the impurities.

Fractional distillation is the recommended method for separating this compound from impurities with close boiling points.

Potential Cause Troubleshooting Step Expected Outcome
Using simple distillation instead of fractional distillation Use a fractional distillation setup with a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.Better separation of components with close boiling points.
Distillation rate is too fast Heat the distillation flask slowly and maintain a slow, steady distillation rate (approximately 1-2 drops per second).Improved separation efficiency by allowing for multiple vaporization-condensation cycles within the column.
Improper thermometer placement Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.Accurate boiling point reading and proper collection of the desired fraction.

Experimental Protocols

Protocol 1: Removal of tert-Butyl Mercaptan by Washing
  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of a 5% (w/v) aqueous sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing process (steps 2-5) two more times with fresh NaOH solution.

  • Finally, wash the organic layer with an equal volume of water to remove any residual NaOH, followed by a wash with brine to aid in drying.

Protocol 2: Drying of this compound
  • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate (approximately 1-2 g per 100 mL of sulfide).

  • Swirl the flask. If the sodium sulfate clumps together, add more in small portions until some of the solid remains free-flowing.[6][7][8]

  • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

  • Separate the dried liquid from the solid drying agent by decantation or gravity filtration.

Protocol 3: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus. Use a fractionating column appropriate for the volume of your sample.

  • Add the dried this compound and a few boiling chips to the distillation flask.

  • Heat the flask gently.

  • Collect the fraction that distills at the boiling point of this compound (approximately 145-146 °C at atmospheric pressure).

  • Discard any initial lower-boiling fractions and any higher-boiling residue.

Impurity Identification and Removal Logic

ImpurityLogic cluster_identification Impurity Identification cluster_removal Impurity Removal Sample This compound Sample Odor Strong Odor? Sample->Odor GCMS GC-MS Analysis Sample->GCMS Wash_NaOH Wash with dilute NaOH Odor->Wash_NaOH Yes Mercaptan_Peak Peak for tert-Butyl Mercaptan? GCMS->Mercaptan_Peak Disulfide_Peak Peak for Di-tert-butyl Disulfide? GCMS->Disulfide_Peak Mercaptan_Peak->Wash_NaOH Yes Fractional_Distillation Fractional Distillation Disulfide_Peak->Fractional_Distillation Yes

References

Technical Support Center: Managing tert-Butyl Sulfide Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the odor of tert-Butyl sulfide (B99878) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is tert-Butyl sulfide and why does it have a strong odor?

This compound ((CH₃)₃CS(CH₃)₃), also known as di-tert-butyl sulfide, is a sulfur-containing organic compound.[1] Like many organosulfur compounds, it is known for its potent and unpleasant odor, often described as a "stench."[1][2] The odor is attributed to the volatility of the sulfide and the ability of the sulfur atom to interact with olfactory receptors.

Q2: What are the primary safety hazards associated with this compound?

This compound is a flammable liquid and vapor.[1] It may cause eye, skin, and respiratory tract irritation.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

Q3: What immediate steps should I take in case of a this compound spill?

In the event of a spill, the immediate priorities are to ensure personnel safety and contain the spill. Follow these initial steps:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.

  • Wear PPE: Don appropriate PPE, including respiratory protection if required.

  • Containment: For small spills, absorb the liquid with an inert material like vermiculite, sand, or earth.[1]

  • Cleanup: Scoop up the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[1]

Troubleshooting Guides

Issue 1: Persistent this compound Odor in the Laboratory Air

Possible Cause:

  • Inadequate ventilation.

  • Improper storage of this compound containers.

  • Contaminated equipment or surfaces.

  • Small, unnoticed spills.

Solution:

  • Enhance Ventilation:

    • Ensure all work with this compound is conducted in a certified chemical fume hood.[3]

    • Increase the air exchange rate in the laboratory if possible.

  • Adsorb Airborne Odors:

    • Place containers of activated carbon in the affected area to adsorb volatile sulfur compounds.[4][5][6] Activated carbon has a high surface area and is effective at trapping organic vapors.

  • Neutralize with Oxidizing Agents (with caution):

    • In a well-ventilated area and away from incompatible materials, placing open containers of a dilute sodium hypochlorite (B82951) (bleach) solution can help neutralize airborne odors by oxidizing the sulfide compounds. However, this should be done with extreme caution due to the potential for hazardous byproducts.

Issue 2: Odor Lingering on Glassware and Equipment

Possible Cause:

  • Residual this compound adhering to surfaces after use.

  • Ineffective cleaning procedures.

Solution:

Experimental Protocol: Decontamination of Glassware and Equipment

  • Pre-rinse: In a fume hood, rinse the contaminated glassware or equipment with a suitable organic solvent in which this compound is soluble, such as ethanol (B145695) or acetone. This will remove the bulk of the sulfide. Dispose of the solvent waste appropriately.

  • Oxidative Cleaning:

    • Prepare a 10% bleach solution (1 part household bleach to 9 parts water).[7][8] This creates a solution with a sufficient concentration of sodium hypochlorite to oxidize the residual sulfide.

    • Immerse the glassware in the bleach solution for at least 30 minutes.[7] For equipment that cannot be immersed, wipe the surfaces thoroughly with the bleach solution and ensure the surface remains wet for the duration of the contact time.

    • Caution: Bleach is corrosive.[9] After the decontamination step, rinse the glassware and equipment thoroughly with water to remove any bleach residue.[7]

  • Alternative Oxidative Cleaning (for bleach-sensitive materials):

    • A solution of potassium permanganate (B83412) can also be used to oxidize sulfides.[10][11] Prepare a dilute solution (e.g., 1%) and follow the same immersion or wiping procedure. A color change from purple to brown indicates the oxidation reaction is occurring.

    • Following treatment, any residual manganese dioxide (brown precipitate) can be removed with a dilute solution of a reducing agent, such as sodium bisulfite, followed by a thorough water rinse.

  • Final Cleaning: Wash the decontaminated items with a laboratory detergent and water, followed by a final rinse with deionized water.

Issue 3: Odor on Benchtops and Other Surfaces

Possible Cause:

  • Minor spills or drips during handling.

  • Transfer of contaminant from gloves or equipment.

Solution:

Experimental Protocol: Surface Decontamination

  • Initial Cleanup: Wearing appropriate PPE, absorb any visible liquid with an inert absorbent material.[1]

  • Surface Decontamination:

    • Prepare a fresh 1:10 dilution of household bleach in water.[12][13]

    • Liberally apply the bleach solution to the contaminated surface, ensuring it remains wet for a contact time of at least 10-30 minutes.[7][8]

    • For vertical surfaces, use paper towels soaked in the bleach solution to maintain contact.

  • Rinsing: After the required contact time, wipe the surface with a cloth or sponge dampened with water to remove the bleach residue.[7]

  • Disposal: Dispose of all cleaning materials in a sealed bag and in accordance with your institution's hazardous waste disposal procedures.

Quantitative Data Summary

ParameterValueReference
Bleach Solution for General Disinfection 1:10 dilution of household bleach (approx. 5000-6000 ppm available chlorine)[12][14]
Recommended Contact Time for Bleach 10 - 30 minutes[7][8][15]
tert-Butyl mercaptan Odor Threshold < 1 ppb[16]

Note: While tert-Butyl mercaptan is a different compound, its extremely low odor threshold highlights the potency of related sulfur compounds and the need for meticulous cleaning.

Visualizations

Experimental Workflow: Handling a Small this compound Spill

Spill_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_decon Decontamination cluster_dispose Disposal Evacuate 1. Evacuate Area PPE 2. Don PPE Evacuate->PPE Absorb 3. Absorb Spill with Inert Material PPE->Absorb Collect 4. Collect Waste (Non-Sparking Tools) Absorb->Collect ApplyBleach 5. Apply 10% Bleach (10-30 min contact) Collect->ApplyBleach Rinse 6. Rinse with Water ApplyBleach->Rinse Dispose 7. Dispose of all Waste Appropriately Rinse->Dispose

Caption: Workflow for managing a small this compound spill.

Logical Relationship: Odor Source Identification

Odor_Source_Identification Odor_Detected Odor Detected? Check_Hood Is work being done in a fume hood? Odor_Detected->Check_Hood Check_Storage Are containers properly sealed? Check_Hood->Check_Storage Yes Use_Hood Action: Move all operations to fume hood. Check_Hood->Use_Hood No Inspect_Area Visible spill or contamination? Check_Storage->Inspect_Area Yes Seal_Containers Action: Check and seal all containers. Check_Storage->Seal_Containers No Clean_Spill Action: Follow spill cleanup protocol. Inspect_Area->Clean_Spill Yes Decontaminate_Surfaces Action: Decontaminate surfaces, glassware, and equipment. Inspect_Area->Decontaminate_Surfaces No

Caption: Decision tree for identifying the source of this compound odor.

References

Technical Support Center: Optimizing Reactions with tert-Butyl Sulfide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of reactions involving tert-butyl sulfide (B99878) and its precursors.

Troubleshooting Guide

This guide addresses common issues encountered during chemical syntheses involving tert-butyl sulfide derivatives, particularly in C-S cross-coupling reactions.

Q1: My C-S cross-coupling reaction to form a tert-butyl aryl sulfide has a low yield. What are the common causes and how can I fix it?

Low yields in palladium-catalyzed C-S cross-coupling reactions for synthesizing tert-butyl aryl sulfides can stem from several factors. A primary challenge is the use of the highly malodorous and volatile tert-butyl thiol.[1][2] A more effective and odorless approach involves using S-tert-butyl isothiouronium bromide as a surrogate, which generates the tert-butyl thiolate in situ.[1][2]

If you are still experiencing low yields even with the isothiouronium salt, consider the following:

  • Catalyst and Ligand Choice: The performance of the palladium catalyst is highly dependent on the ligand used. Sterically demanding ligands are known to accelerate the reductive elimination step, which is often rate-determining. However, in this specific reaction, the nucleophilic displacement may be the rate-determining step, and ligand choice should be optimized accordingly.[2]

  • Reaction Conditions: Harsh reaction conditions can lead to low yields. Optimization of temperature, solvent, and base is crucial.[1][2]

  • Competing Elimination Pathway: For tertiary substrates, a competing elimination pathway can reduce the yield of the desired sulfide.[2]

Below is a troubleshooting workflow to address low yields:

low_yield_troubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Optimization cluster_catalyst Catalyst System Evaluation start Low Yield Observed check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity of Aryl Halide? check_reagents->reagent_purity check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst Conditions Optimized base_choice Base appropriate? (e.g., NaOtBu) check_conditions->base_choice purification 4. Assess Purification Step check_catalyst->purification Catalyst System OK ligand_choice Ligand suitable for C-S coupling? check_catalyst->ligand_choice solution Improved Yield purification->solution Purification Optimized thiol_surrogate Using S-tert-butyl isothiouronium bromide? solvent_dryness Anhydrous/degassed solvent? temperature Temperature optimized? reaction_time Reaction time sufficient? catalyst_loading Pd catalyst loading sufficient? catalyst_activity Catalyst precursor fresh/active?

A troubleshooting workflow for low-yield C-S cross-coupling reactions.

Q2: I am observing significant side-product formation in a deprotection reaction of a tert-butyl protected compound. How can sulfides help improve the yield of my desired product?

During the acidic cleavage of tert-butyl protecting groups (e.g., Boc), reactive tert-butyl cations are formed. These cations can alkylate sensitive residues in the substrate, such as tryptophan, methionine, and cysteine, leading to undesired side products and a lower yield of the deprotected molecule.[3]

To mitigate this, a "scavenger" is added to the reaction mixture to trap the tert-butyl cations. Sulfides, such as dimethyl sulfide (DMS), can be effective scavengers.[3]

Target Residue for ProtectionRecommended Scavenger(s)
Tryptophan (Trp)Triisopropylsilane (TIS), Dimethyl Sulfide (DMS)[3]
Cysteine (Cys)1,2-Ethanedithiol (EDT)[3]
Tyrosine (Tyr)Phenol, Anisole[3]
General PurposeWater, Triisopropylsilane (TIS)[3]

This table summarizes common scavengers used to prevent side reactions during the deprotection of tert-butyl protected compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using an S-tert-butyl isothiouronium salt instead of tert-butyl thiol in C-S cross-coupling reactions?

The main advantage is that S-tert-butyl isothiouronium salts are odorless, stable solids, which circumvents the significant olfactory hazard associated with the highly malodorous and volatile tert-butyl thiol.[1][2] This makes the reaction safer, more convenient, and environmentally benign.[1] Furthermore, this method has been shown to produce high yields of tert-butyl aryl sulfides under palladium catalysis.[1][2]

Q2: How does the steric bulk of the tert-butyl group influence reaction outcomes?

The tert-butyl group is very bulky and is often used to provide kinetic stabilization to compounds.[4] This steric hindrance can:

  • Protect functional groups: It can act as a "steric shield" to prevent susceptible parts of a molecule from undergoing enzymatic degradation or unwanted side reactions.[5]

  • Influence selectivity: By blocking one face of a molecule, it can direct incoming reagents to the less hindered face, thereby controlling the stereochemistry of a reaction.

  • Slow down reactions: The significant size of the tert-butyl group can hinder reactions at adjacent sites.[4]

Q3: Can tert-butyl sulfoxides be used to introduce a sulfinyl group?

Yes, sulfoxides with a tert-butyl group can be activated with N-bromosuccinimide (NBS) under acidic conditions.[6] The activated sulfinyl group can then react with various nucleophiles (nitrogen, carbon, or oxygen-based) to form a wide range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters in good yields.[6]

sulfoxide_activation start tert-Butyl Sulfoxide (B87167) activated Activated Sulfinyl Intermediate (Mixed Anhydride) start->activated + NBS, Acid products Sulfinic Acid Amides New Sulfoxides Sulfinic Acid Esters activated->products nucleophiles N, C, or O Nucleophiles nucleophiles->products Reaction with

Activation of tert-butyl sulfoxide for the synthesis of sulfinyl compounds.

Q4: Are there methods for the selective oxidation of tert-butyl sulfides?

Yes, tert-butyl sulfides can be selectively oxidized to the corresponding sulfoxides. One method uses tert-butyl hydroperoxide (TBHP) in water, which can provide high yields without the need for organic solvents.[7] Another approach employs tert-butylnitrite as an oxidant, promoted by Fe(NO₃)₃·9H₂O under mild conditions, also resulting in good yields and excellent selectivity for the sulfoxide.[8]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl Aryl Sulfide using S-tert-butyl isothiouronium bromide

This protocol is adapted from a palladium-catalyzed C-S cross-coupling reaction that uses an odorless surrogate for tert-butyl thiol.[1][2]

Materials:

  • Aryl bromide (1.0 equiv)

  • S-tert-butyl isothiouronium bromide (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Anhydrous and degassed toluene (B28343)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, S-tert-butyl isothiouronium bromide, sodium tert-butoxide, palladium catalyst, and ligand.

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tert-butyl aryl sulfide.

Protocol 2: Deprotection of a Boc-Protected Peptide using a Sulfide Scavenger

This is a general protocol for the trifluoroacetic acid (TFA)-mediated cleavage of a Boc-protecting group, using a sulfide scavenger to improve the yield of the deprotected product.[3]

Materials:

  • Boc-protected peptide resin

  • Cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Dimethyl Sulfide (DMS) (v/v/v)

  • Cold diethyl ether

Procedure:

  • Place the Boc-protected peptide resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a stirred flask of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavenger and byproducts.

  • Dry the purified peptide under vacuum.

References

Technical Support Center: Preventing Decomposition of tert-Butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted decomposition of tert-butyl sulfide (B99878) and related thioethers during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the decomposition of tert-butyl sulfide?

A1: The decomposition of this compound and other tert-butyl thioethers primarily occurs through two main pathways:

  • Acid-Catalyzed Cleavage: This is the most common decomposition pathway. Under acidic conditions (both Brønsted and Lewis acids), the sulfur atom can be protonated or coordinate to the Lewis acid. This is followed by the cleavage of the carbon-sulfur bond to form a stable tert-butyl cation and a thiol. This cation can then lead to various side reactions.

  • Oxidative Cleavage: The thioether can be oxidized to a sulfoxide (B87167) or sulfone. These higher oxidation states make the C-S bond more labile and susceptible to cleavage under certain conditions. Strong oxidizing agents should generally be avoided.[1][2]

Q2: Which reaction conditions are most likely to cause decomposition of this compound?

A2: You should be cautious when using the following conditions:

  • Strong Brønsted Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) can readily cleave the tert-butyl group.[3]

  • Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can also catalyze the cleavage of the C-S bond.[4][5]

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide (especially with acid promoters), peroxyacids (e.g., m-CPBA), and nitric acid can lead to oxidation and subsequent decomposition.[1][2][6]

  • High Temperatures: Di-tert-butyl sulfide is known to be thermally unstable, with decomposition observed at elevated temperatures.[7]

Q3: What are "scavengers" and how can they help prevent decomposition?

A3: Scavengers are reagents added to a reaction mixture to trap reactive intermediates, such as the tert-butyl cation, that are formed during the decomposition of this compound.[8][9] By reacting with the carbocation at a faster rate than your substrate or other sensitive functional groups, they prevent unwanted side reactions like alkylation.[8]

Q4: Can I use this compound as a protecting group for thiols?

A4: Yes, the S-tert-butyl group is used as a protecting group for thiols, particularly for the amino acid cysteine in peptide synthesis.[10][11] However, its removal requires strong acids and the use of scavengers to prevent side reactions caused by the liberated tert-butyl cation.[9][11]

Troubleshooting Guides

Issue 1: Suspected Decomposition Under Acidic Conditions
  • Symptom: You observe the formation of unexpected byproducts, often with a mass increase of +56 Da (tert-butyl group), or the appearance of a thiol in your reaction mixture.

  • Cause: The acidic conditions are likely cleaving the tert-butyl group from the sulfur atom, generating a reactive tert-butyl cation.

  • Solutions:

    • Use a Milder Acid: If possible, switch to a weaker Brønsted acid or a less reactive Lewis acid.

    • Lower the Reaction Temperature: Acid-catalyzed cleavage is often temperature-dependent. Running the reaction at a lower temperature may slow down the decomposition.

    • Employ a Scavenger Cocktail: Add a scavenger to the reaction mixture to trap the tert-butyl cation as it forms. Triisopropylsilane (B1312306) (TIS) is a highly effective scavenger for this purpose.[8] Other options include thioanisole, dimethyl sulfide (DMS), or water.[8][9]

  • Reagent Preparation: In a well-ventilated fume hood, prepare your reaction mixture as usual, but do not add the acid catalyst yet.

  • Scavenger Addition: Add the chosen scavenger to the reaction mixture. A common starting point is to use 2.5-5% (v/v) of the scavenger relative to the total reaction volume. For example, add 2.5-5 µL of triisopropylsilane (TIS) per 100 µL of reaction solvent.

  • Acid Addition: Slowly add the acid catalyst to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). Be aware that the scavenger may also appear on your chromatogram.

  • Work-up: Proceed with your standard work-up and purification protocol.

Issue 2: Decomposition in the Presence of Oxidizing Agents
  • Symptom: You observe the formation of sulfoxides, sulfones, or other oxygenated byproducts, potentially alongside products resulting from C-S bond cleavage.

  • Cause: The oxidizing agent is reacting with the sulfur atom of the this compound. This can lead to the formation of a sulfoxide or sulfone, which may be unstable under the reaction conditions, or direct oxidative cleavage may occur.

  • Solutions:

    • Choose a Milder Oxidant: If the goal is not to oxidize the sulfide, select an oxidant that is less reactive towards thioethers.

    • Selective Sulfide Oxidation: If a sulfoxide is the desired product, use a selective oxidizing agent that minimizes over-oxidation to the sulfone. Reagents like hydrogen peroxide in acetic acid or IBX-esters are known for selective oxidation of sulfides to sulfoxides.[6][12]

    • Control Stoichiometry and Temperature: Carefully control the stoichiometry of the oxidant (often 1 equivalent for sulfoxide formation) and maintain a low reaction temperature to improve selectivity and reduce the rate of decomposition.

This protocol is adapted for the selective oxidation of a generic sulfide to a sulfoxide using hydrogen peroxide and acetic acid.[6]

  • Dissolution: Dissolve the sulfide (1 equivalent) in glacial acetic acid.

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (2-4 equivalents) to the solution while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Extraction: Neutralize the reaction mixture with an aqueous solution of sodium hydroxide. Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfoxide.

  • Purification: Purify the product by column chromatography if necessary.

Data Presentation

The following table summarizes the effectiveness of various scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide during TFA-mediated cleavage. This data provides a quantitative comparison of scavenger efficiency in trapping the tert-butyl cation, which is directly relevant to preventing the decomposition of this compound under strongly acidic conditions.

Cleavage Cocktail Composition (TFA/Scavengers, v/v)% S-tert-butylation (Side Product)Reference
95% TFA / 5% H₂O~20-25%[8]
90% TFA / 5% Thioanisole / 2.5% TIS / 2.5% H₂O9.0%[8]
90% TFA / 5% DMS / 2.5% TIS / 2.5% H₂O10.3%[8]
87.5% TFA / 5% DTT / 5% TIS / 2.5% H₂O~12-14%[8]

Data is illustrative and based on findings from the literature. Actual percentages can vary based on the specific substrate and reaction conditions.

Visualizations

The following diagrams illustrate the key decomposition pathways and the mechanism of prevention using scavengers.

DecompositionPathways cluster_acid Acid-Catalyzed Cleavage cluster_oxidation Oxidative Cleavage tert_butyl_sulfide This compound (R-S-tBu) protonation Protonation / Lewis Acid Coordination tert_butyl_sulfide->protonation H+ or Lewis Acid oxidation1 Oxidation to Sulfoxide (R-SO-tBu) tert_butyl_sulfide->oxidation1 [O] cleavage C-S Bond Cleavage protonation->cleavage tBu_cation tert-Butyl Cation (tBu+) cleavage->tBu_cation thiol Thiol (R-SH) cleavage->thiol oxidation2 Further Oxidation to Sulfone (R-SO2-tBu) oxidation1->oxidation2 [O]

Caption: Decomposition pathways of this compound.

ScavengerMechanism cluster_scavengers Scavengers cluster_products Trapped Products tBu_cation tert-Butyl Cation (tBu+) (Reactive Electrophile) TIS Triisopropylsilane (TIS) tBu_cation->TIS Traps cation Thioanisole Thioanisole tBu_cation->Thioanisole Traps cation Water Water tBu_cation->Water Traps cation tBu_TIS tBu-Si(iPr)3 + H+ TIS->tBu_TIS tBu_Thioanisole Alkylated Thioanisole Thioanisole->tBu_Thioanisole tBu_OH tert-Butanol Water->tBu_OH

Caption: Mechanism of tert-butyl cation trapping by scavengers.

TroubleshootingFlowchart start Decomposition of This compound Observed condition_check What are the reaction conditions? start->condition_check acid Acidic (Brønsted or Lewis) condition_check->acid oxidative Oxidative condition_check->oxidative acid_solutions 1. Use milder acid 2. Lower temperature 3. Add Scavengers (e.g., TIS) acid->acid_solutions oxidative_solutions 1. Use milder oxidant 2. Control stoichiometry 3. Lower temperature oxidative->oxidative_solutions

Caption: Troubleshooting flowchart for this compound decomposition.

References

Technical Support Center: Synthesis of tert-Butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl sulfide (B99878). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot scalability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing tert-butyl sulfide?

A1: The primary methods for synthesizing this compound and its related disulfide and polysulfide derivatives include:

  • Reaction of tert-butyl mercaptan with a suitable base and an alkylating agent.

  • Nucleophilic substitution of tert-butyl halides (e.g., tert-butyl chloride) with a sulfide source like sodium sulfide.[1]

  • Reaction of isobutylene (B52900) with hydrogen sulfide, often in the presence of a catalyst.[2]

  • Oxidation of tert-butyl mercaptan to form di-tert-butyl disulfide, which can be a related starting material or byproduct.[3][4]

Q2: We are experiencing low yields when scaling up the synthesis from tert-butyl chloride and sodium sulfide. What could be the cause?

A2: Low yields in this reaction at scale are often attributed to the significant steric hindrance of the tert-butyl group, which slows down the nucleophilic substitution reaction.[1][3][4] This can lead to competing elimination reactions, especially at elevated temperatures, which reduces the yield of the desired sulfide. Inefficient mixing at a larger scale can also be a contributing factor.

Q3: Our reaction time is impractically long for our production schedule. How can we accelerate the synthesis of this compound?

A3: To reduce reaction times, consider the following approaches:

  • Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can significantly speed up the reaction between reactants in different phases (e.g., an aqueous sulfide solution and an organic solution of the tert-butyl halide).[3][5][6] PTCs facilitate the transfer of the nucleophile to the organic phase where the reaction occurs.[7][8]

  • Microwave-Assisted Synthesis: For certain routes, microwave irradiation can provide rapid heating and accelerate the reaction rate.[3][4]

  • Optimization of Reaction Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions. A careful optimization study is recommended to find the ideal temperature for your specific process.

Q4: We are observing the formation of significant byproducts. How can we improve the selectivity of our reaction?

A4: Byproduct formation, such as the corresponding elimination product (isobutylene) from tert-butyl halides, is a common issue. To enhance selectivity:

  • Lower Reaction Temperatures: Operating at lower temperatures, for instance between 0°C and 35°C when using cation exchange resins as catalysts for the reaction of isobutylene and hydrogen sulfide, can significantly improve selectivity towards the desired mercaptan, which is a precursor to the sulfide.[2]

  • Choice of Catalyst: The selection of an appropriate catalyst is crucial. For example, in the synthesis from isobutylene and hydrogen sulfide, dry cation exchange resins have been shown to yield excellent results with minimal byproducts.[2]

  • Stoichiometry Control: Precise control of the reactant ratios can minimize side reactions.

Q5: Are there any "green" or more environmentally friendly synthesis methods for related compounds that could be adapted?

A5: Yes, there is a focus on developing cleaner synthesis methods. For the related di-tert-butyl disulfide, a method has been developed using hydrogen peroxide as the oxidant and acetone (B3395972) as a recyclable solvent, with a copper chloride catalyst.[1] This approach avoids more hazardous reagents and offers high conversion rates, making it suitable for industrial production.[1] Exploring similar catalytic systems for the monosulfide could be a viable green chemistry approach.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion Rate • Steric hindrance of the tert-butyl group.• Inefficient mixing at larger scales.• Low reaction temperature.• Introduce a phase transfer catalyst (e.g., PEG2400, TBAB) to improve interfacial reactions.[3][4]• Optimize stirrer speed and vessel geometry for better mass transfer.• Carefully increase the reaction temperature while monitoring for byproduct formation.
Poor Yield • Competing elimination reactions.• Degradation of reactants or products.• Loss of volatile reactants like tert-butyl mercaptan.• Lower the reaction temperature to disfavor elimination.[2]• Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[9]• Use a closed system or a reflux condenser to prevent the loss of volatile compounds.
Difficult Product Purification • Presence of closely boiling byproducts.• Formation of polysulfides.• Residual starting materials.• Optimize reaction selectivity to minimize byproduct formation.• For syntheses involving elemental sulfur, precise control of stoichiometry can limit polysulfide formation.[10]• Employ fractional distillation under reduced pressure for purification.[11]
Exothermic Reaction Runaway • Poor heat dissipation at scale.• Rapid addition of a highly reactive reagent.• Ensure the reactor has adequate cooling capacity.• Add reactive reagents, such as oxidants or catalysts, portion-wise or via a syringe pump to control the reaction rate.[11][12]• Dilute the reaction mixture with a suitable solvent.
Catalyst Inactivity • Catalyst poisoning.• Catalyst not suitable for scaled-up conditions.• Ensure all reactants and solvents are free from impurities that could act as catalyst poisons.• Screen different catalysts; for example, solid base catalysts on alumina (B75360) have been used for polysulfide synthesis.[10]
Experimental Protocols
Synthesis of Di-tert-butyl Disulfide using Phase Transfer Catalysis

This method, adapted from a procedure for related disulfides, is suitable for scaling up due to its mild conditions and high conversion rate.[3][4]

Materials:

  • Sublimed sulfur

  • Sodium hydroxide (B78521) (NaOH)

  • tert-Butyl chloride

  • PEG2400 (Phase Transfer Catalyst)

  • Solvent (e.g., Toluene)

  • Water

Procedure:

  • Prepare an aqueous solution of sodium hydroxide.

  • Add the sublimed sulfur to the NaOH solution and stir until dissolved to form a sodium sulfide/polysulfide solution.

  • In a separate reaction vessel, dissolve tert-butyl chloride and PEG2400 in the organic solvent.

  • Slowly add the aqueous sulfide solution to the organic phase under vigorous stirring.

  • The reaction can be conducted at room temperature or with gentle heating. Microwave radiation has also been reported to accelerate this type of reaction.[3][4]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude di-tert-butyl disulfide.

  • Purify the product by vacuum distillation.[11]

Visualizations

experimental_workflow cluster_prep Aqueous Phase Preparation cluster_reaction Organic Phase and Reaction cluster_workup Workup and Purification NaOH Sodium Hydroxide Aq_Sulfide Aqueous Sodium Sulfide Solution NaOH->Aq_Sulfide Sulfur Sublimed Sulfur Sulfur->Aq_Sulfide Water Water Water->Aq_Sulfide Reaction Reaction Mixture Aq_Sulfide->Reaction Slow Addition with Stirring tBuCl tert-Butyl Chloride tBuCl->Reaction PTC PEG2400 (PTC) PTC->Reaction Solvent Toluene Solvent->Reaction Separation Phase Separation Reaction->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification

Caption: Workflow for Phase Transfer Catalysis Synthesis.

troubleshooting_logic Start Low Yield or Slow Reaction Check_Steric Is Steric Hindrance a Likely Factor? Start->Check_Steric Check_Mixing Is Mixing Efficient at Scale? Check_Steric->Check_Mixing No Use_PTC Implement Phase Transfer Catalysis Check_Steric->Use_PTC Yes Check_Temp Is Temperature Optimized? Check_Mixing->Check_Temp Yes Improve_Agitation Improve Agitation (Baffles, Impeller Design) Check_Mixing->Improve_Agitation No Optimize_Temp Perform Temperature Screening Study Check_Temp->Optimize_Temp No End Improved Process Check_Temp->End Yes Use_PTC->End Improve_Agitation->End Optimize_Temp->End

Caption: Troubleshooting Logic for Scalability Issues.

References

Technical Support Center: Catalyst Deactivation in Reactions with tert-Butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to catalyst deactivation in reactions involving tert-butyl sulfide (B99878) and other sulfur-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions that might be affected by tert-Butyl sulfide?

A1: A wide range of metal-based catalysts are susceptible to deactivation by sulfur compounds like this compound. Platinum group metals (PGMs) such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are frequently used and are known to be sensitive to sulfur.[1][2] In hydrodesulfurization (HDS) processes, catalysts are often composed of molybdenum or tungsten sulfide, promoted with cobalt or nickel, supported on materials like alumina (B75360) (e.g., CoMo/Al₂O₃, NiMo/Al₂O₃).[3][4][5][6]

Q2: What are the primary mechanisms of catalyst deactivation caused by this compound?

A2: Catalyst deactivation by this compound and its derivatives primarily occurs through chemical poisoning.[3][7] This involves the strong, often irreversible, chemical bonding of sulfur-containing species to the active sites of the catalyst.[1][3][7] This process, known as sulfidation, blocks reactant molecules from accessing the active sites, thereby reducing or completely halting the catalytic activity.[7][8] Other mechanisms like coking (carbon deposition), sintering (thermal agglomeration of metal particles), and leaching (dissolution of active metal) can also occur, sometimes accelerated by the presence of sulfur compounds.[2][4][5][9]

Q3: What are the typical signs that my catalyst is deactivating?

A3: The most common sign of catalyst deactivation is a noticeable decrease in the reaction rate. You may also observe a reduction in selectivity towards the desired product or a complete cessation of the reaction. In some cases, physical changes to the catalyst, such as a change in color or the formation of carbonaceous deposits (coke), can indicate deactivation.[9]

Q4: How can I minimize catalyst deactivation when working with sulfur-containing compounds from the outset?

A4: To minimize deactivation, consider purifying the feedstock to remove sulfur compounds before they reach the catalyst.[7] Using a "guard bed" with a sacrificial material to capture sulfur upstream of the main reactor can also be effective.[10] Additionally, optimizing reaction conditions such as temperature and pressure can help mitigate some deactivation processes. For instance, excessively high temperatures can accelerate both sintering and coking.[11]

Q5: Is it possible to regenerate a catalyst that has been deactivated by this compound?

A5: Regeneration is sometimes possible but depends on the severity and mechanism of deactivation. For sulfur poisoning, regeneration often involves treating the catalyst at high temperatures with a reducing agent like hydrogen (H₂) to convert strongly adsorbed sulfur species into more volatile molecules, such as hydrogen sulfide (H₂S), which can then be removed.[1] For deactivation by coking, controlled oxidation (burning off the carbon deposits with air or oxygen) is a common method.[12] However, some forms of poisoning, especially the formation of very stable metal sulfides, can be irreversible.[7][8]

Troubleshooting Guides

Problem: My reaction has significantly slowed down or stopped completely. How do I confirm catalyst deactivation is the cause?

Answer: First, verify that all other reaction parameters (temperature, pressure, reactant concentrations, stirring rate) are correct and stable. Rule out issues with equipment or reactant purity (aside from potential sulfur contamination). To confirm catalyst deactivation, you can perform a controlled experiment where you compare the performance of the used (spent) catalyst with a fresh catalyst sample under identical conditions. A significantly lower activity in the spent catalyst points to deactivation.

Problem: I suspect sulfur poisoning is occurring. What is the specific mechanism and how can I analyze it?

Answer: Sulfur poisoning from this compound involves the strong chemisorption of sulfur onto the active metal sites of the catalyst.[3][7] On metals like palladium or platinum, this leads to the formation of stable metal sulfides that block the sites.[7][13] To confirm this, advanced surface characterization techniques are necessary. X-ray Photoelectron Spectroscopy (XPS) can detect the presence of sulfur on the catalyst's surface and identify its chemical state.[13][14] Temperature-Programmed Desorption (TPD) can help determine the strength of the bond between the sulfur species and the catalyst surface.[14]

Problem: My catalyst appears to have lost surface area, and I'm observing lower activity even after attempting regeneration. Could this be sintering?

Answer: Yes, a loss of active surface area is a classic sign of sintering. This happens when the small metal nanoparticles on the catalyst support migrate and agglomerate into larger particles, especially at high temperatures.[2] This process is often irreversible. To diagnose sintering, you can use techniques like BET (Brunauer-Emmett-Teller) surface area analysis to measure the total surface area of the fresh versus the spent catalyst.[14][15] A significant decrease indicates sintering. Electron microscopy (SEM or TEM) can also be used to visualize the change in metal particle size directly.[15]

Data Summary Tables

Table 1: Common Catalysts and Their Susceptibility to Sulfur Poisoning

Catalyst TypeCommon MetalsSupport MaterialSusceptibility to Sulfur PoisoningKey References
Platinum Group Metal (PGM)Pd, Pt, Rh, RuAl₂O₃, SiO₂, TiO₂, CarbonHigh[1][2][7]
Hydrodesulfurization (HDS)Co-Mo, Ni-Mo, Ni-Wγ-Al₂O₃Designed for sulfur presence, but can still deactivate[3][4][5]
Nickel CatalystsNiKieselguhr, Al₂O₃Very High[8][12]

Table 2: Troubleshooting Deactivation: Symptoms, Causes, and Solutions

SymptomPotential CauseDiagnostic Technique(s)Possible Solution(s)
Gradual loss of activityPoisoning (e.g., by sulfur)XPS, TPD, Elemental AnalysisFeed purification, Guard bed, Regenerate via reduction/oxidation
Rapid loss of activity at high TSintering BET Surface Area Analysis, SEM/TEMOperate at lower temperatures, Choose a more thermally stable support
Physical deposits on catalystCoking / Fouling TGA (Thermogravimetric Analysis), SEMRegenerate via controlled oxidation (calcination)
Color in filtrate, loss of materialLeaching ICP-AES/MS of reaction liquidUse a more stable support, Optimize solvent and temperature

Experimental Protocols

Protocol 1: Quantifying Catalyst Deactivation via Activity Measurement

  • Setup: Use a batch or continuous flow reactor system identical to the one used for the main experiment.

  • Fresh Catalyst Run (Baseline):

    • Charge the reactor with a known amount of fresh catalyst.

    • Introduce the reactants (without this compound initially, if possible, to establish a baseline) under standard operating conditions (temperature, pressure, flow rate).

    • Monitor the reaction rate by taking samples at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Calculate the initial rate of reaction.

  • Deactivated Catalyst Run:

    • Carefully recover the catalyst from the deactivated experiment.

    • Charge the reactor with the same amount of the deactivated catalyst.

    • Run the reaction under the exact same conditions as the baseline experiment.

    • Measure the reaction rate.

  • Analysis: Compare the reaction rate of the deactivated catalyst to the fresh catalyst. The percentage decrease in the rate provides a quantitative measure of deactivation.

Protocol 2: Characterization of Fresh vs. Deactivated Catalysts

  • Sample Preparation: Carefully collect and dry both the fresh and the spent (deactivated) catalyst samples. Ensure handling does not alter the catalyst surface (e.g., avoid exposure to air if the catalyst is pyrophoric).

  • BET Surface Area Analysis:

    • Use a surface area analyzer to perform nitrogen physisorption measurements on both fresh and spent samples.

    • Calculate the specific surface area using the BET method. A significant reduction in the spent catalyst suggests fouling, coking, or sintering.[14][15]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Analyze the surface of both catalyst samples using an XPS instrument.

    • This technique will identify the elements present on the surface and their oxidation states. Look for the presence of a sulfur (S 2p) signal on the spent catalyst that is absent on the fresh one to confirm sulfur poisoning.[14]

  • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS):

    • Image the morphology of the fresh and spent catalysts using SEM. Look for changes in particle size (sintering) or the presence of deposits (coking).[15]

    • Use the integrated EDS detector to map the elemental composition of the catalyst surface. This can visually confirm the location of sulfur poisoning or carbon deposition.

Visualizations and Workflows

Catalyst_Deactivation_Pathways Primary Deactivation Pathways from this compound cluster_input Reactant Stream cluster_catalyst Catalyst Surface cluster_deactivation Deactivation Mechanisms cluster_outcome Result This compound This compound Coking Coking / Fouling This compound->Coking Decomposition to Carbonaceous Species Active_Site Active Metal Site (e.g., Pd, Pt, Ni) Poisoning Poisoning (Sulfidation) Active_Site->Poisoning Strong Chemisorption (Forms Metal Sulfide) Deactivated_Catalyst Blocked/Inactive Site Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst

Caption: Primary catalyst deactivation pathways involving this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Deactivation start Reaction Rate Decreases check_params Verify Reaction Parameters (T, P, Conc.) start->check_params params_ok Parameters OK? check_params->params_ok Checked activity_test Perform Activity Test: Fresh vs. Spent Catalyst params_ok->activity_test Yes end_issue Issue is with Process Parameters or Reagents params_ok->end_issue No, Issue Found deactivation_confirmed Deactivation Confirmed? activity_test->deactivation_confirmed characterize Characterize Spent Catalyst (XPS, SEM, BET) deactivation_confirmed->characterize Yes end_no_deact No Deactivation Detected deactivation_confirmed->end_no_deact No identify_cause Identify Root Cause: Poisoning, Coking, Sintering? characterize->identify_cause regenerate Attempt Regeneration identify_cause->regenerate Poisoning/Coking optimize Optimize Process (e.g., Purify Feed) identify_cause->optimize Sintering/Irreversible

Caption: A step-by-step workflow for troubleshooting catalyst deactivation.

Preventative_Measures Relationship Between Preventative Measures and Deactivation cluster_prevention Preventative Measures cluster_deactivation Deactivation Mechanisms p1 Feedstock Purification d1 Poisoning p1->d1 p2 Use of Guard Beds p2->d1 p3 Optimize Temperature d2 Coking / Fouling p3->d2 d3 Sintering p3->d3 p4 Stable Catalyst Support p4->d3 d4 Leaching p4->d4

Caption: Mapping preventative strategies to specific deactivation mechanisms.

References

Technical Support Center: Tert-Butyl Sulfide and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl sulfide (B99878) and its derivatives. The information is designed to help anticipate and resolve common issues related to byproduct formation in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed when using tert-butyl sulfide?

A1: The byproducts largely depend on the reaction type. Key byproducts include:

  • Thermal Decomposition: Isobutene and tert-butyl thiol are primary byproducts. Under certain conditions, radical-induced decomposition can also yield elemental sulfur.[1]

  • Oxidation Reactions: The intended product is often the sulfoxide (B87167). However, over-oxidation can lead to the corresponding sulfone.

  • Sulfiding Processes: When using di-tert-butyl polysulfide (TBPS) as a sulfiding agent, common byproducts are isobutane, C4 mercaptans, and elemental sulfur.[2][3] The elemental sulfur can react with olefins to form solid polymeric materials, sometimes referred to as "carsul".[3]

  • Reactions of tert-Butyl Sulfoxides (e.g., Pummerer-type reactions): Activation of tert-butyl sulfoxides, for instance with N-bromosuccinimide (NBS), generates a tert-butyl cation which typically leads to the formation of isobutene and a proton.[4] Bromine can also be formed as a byproduct during this process.[4]

Q2: How can I minimize the formation of isobutene?

A2: Isobutene is a common byproduct resulting from the cleavage of the tert-butyl group, particularly under acidic conditions or at elevated temperatures. To minimize its formation:

  • Solvent Choice: In reactions involving the removal of a tert-butoxycarbonyl (Boc) group, which also releases isobutene, the choice of solvent is critical. While THF can lead to the release of a full equivalent of isobutylene (B52900) gas, solvents like methanol, ethanol, 2-propanol, toluene, and dichloromethane (B109758) can significantly reduce emissions by forming other byproducts (e.g., alkyl tert-butyl ethers in alcohol solvents or oligomers in dichloromethane and toluene).[5]

  • Temperature Control: In thermal decomposition, isobutene formation is a primary pathway. Conducting reactions at the lowest effective temperature can help minimize this and other decomposition pathways.

  • Scrubbing: For large-scale reactions where isobutylene off-gassing is a concern, an acid/toluene scrubber can be an effective way to manage its release.[5]

Q3: What is "carsul" and how can I prevent its formation during sulfiding?

A3: "Carsul" is a term for a solid, polymeric product that can form from the reaction of elemental sulfur with olefins.[3] In the context of using di-tert-butyl polysulfide (TBPS) for catalyst sulfiding, elemental sulfur can be a byproduct of TBPS decomposition.[3] To prevent carsul formation:

  • Temperature Management: The risk of forming this solid product increases with an excess of TBPS at temperatures below 500°F (260°C).[6]

  • Injection Point: The injection point of TBPS should be as close as possible to the catalyst bed to minimize the potential for deposits in the preheating section of the reactor.[6]

  • Avoid Gas Phase Sulfiding: Gas phase sulfiding is not recommended as it can lead to the formation of solid deposits.[6]

Troubleshooting Guides

Issue 1: Over-oxidation to Sulfone during Sulfide to Sulfoxide Conversion

Symptoms:

  • LC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the sulfone byproduct in addition to the desired sulfoxide.

  • The yield of the desired sulfoxide is lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Excess Oxidant: The stoichiometry of the oxidizing agent is too high.Carefully control the stoichiometry of the oxidant. For example, when using tert-butylnitrite (TBN) with a Fe(NO₃)₃·9H₂O promoter, increasing the TBN from 2.0 to 3.0 equivalents can improve the yield of the sulfoxide without significant sulfone formation at 60°C.[1]
High Reaction Temperature: The reaction temperature is promoting over-oxidation.Optimize the reaction temperature. In the Fe(NO₃)₃·9H₂O/TBN system, 60°C was found to be optimal for maximizing sulfoxide yield while minimizing sulfone formation.[1]
Prolonged Reaction Time: The reaction is running for too long, allowing for the slow oxidation of the sulfoxide to the sulfone.Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting sulfide has been consumed.
Choice of Oxidant: Some oxidizing agents are too strong and less selective for sulfoxide formation.Consider using a milder or more selective oxidizing agent. A variety of reagents are available for the selective oxidation of sulfides to sulfoxides.[7]
Issue 2: Low Yield and Multiple Byproducts in Reactions Involving Activation of tert-Butyl Sulfoxides with NBS

Symptoms:

  • Complex crude reaction mixture with multiple spots on TLC or peaks in LC-MS.

  • Low isolated yield of the desired product.

  • Evidence of brominated byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect Stoichiometry of NBS: Insufficient or excessive NBS can lead to incomplete reaction or side reactions.For the activation of tert-butyl sulfoxides, 2 equivalents of NBS are often optimal.[4] This is because the bromide ion formed can react with a second equivalent of NBS to generate bromine.[4]
Sub-optimal Activation Time: The activation step is either too short, leading to incomplete formation of the active intermediate, or too long, leading to degradation.An activation time of around 10 minutes is often sufficient.[4] Monitor this step to find the optimal time for your specific substrate.
Reaction with Bromine Byproduct: If your substrate or product contains sensitive functional groups like alkenes or alkynes, the bromine generated in situ can lead to brominated adducts.While the presence of bromine is not always detrimental, for sensitive substrates, it can lower yields.[4] If this is an issue, consider alternative activators that do not generate bromine.
Incompatible Nucleophile Addition: The nucleophile is being added under conditions that are incompatible with the activating agent.In the case of NBS activation under acidic conditions, amines are generally incompatible. The reaction should be carried out in two distinct steps: activation first, followed by the addition of the amine nucleophile.[4]

Quantitative Data Summary

The following table summarizes quantitative data on byproduct formation under various reaction conditions.

Reaction TypeReagentsTemperature (°C)SolventKey Byproduct(s)Yield of Desired ProductByproduct Percentage/NotesReference
Sulfide OxidationThioanisole, tert-butylnitrite (3.0 eq.), Fe(NO₃)₃·9H₂O (20 mol%)60Acetonitrile (B52724)Methyl phenyl sulfone70% (sulfoxide)Sulfone not detected under these conditions. At 80°C with 2.0 eq. of TBN, sulfone was detected.[1]
SulfidingDi-tert-butyl polysulfide (TBPS), H₂150-210Not specifiedC₄ MercaptansNot applicableC₄ mercaptans are intermediate products that decompose to H₂S at higher temperatures.[2]
SulfidingDi-tert-butyl polysulfide (TBPS)< 260 (< 500°F)Not specifiedElemental Sulfur, Polymeric "carsul"Not applicableRisk of solid polymer formation increases with excess TBPS at these temperatures.[3][6]
Activation of tert-Butyl SulfoxidePhenyl tert-butyl sulfoxide, NBS (2.0 eq.), AcOH (1.2 eq.)Room TempDichloromethaneIsobutene, BromineVaries with nucleophileBromine formation is evident from the color change. For products with alkenes, 10-15% of a bromine adduct was observed.[4]

Experimental Protocols

Protocol 1: Selective Oxidation of a Sulfide to a Sulfoxide

This protocol is adapted from a procedure using tert-butylnitrite as the oxidant.[1]

Materials:

  • Sulfide (1.0 mmol)

  • tert-Butylnitrite (3.0 mmol, 0.3094 g)

  • Fe(NO₃)₃·9H₂O (20 mol%, 0.0808 g)

  • Acetonitrile (5.0 mL)

  • 25 mL glass tube with stir bar

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a 25 mL glass tube, add the sulfide (1.0 mmol), tert-butylnitrite (3.0 mmol), Fe(NO₃)₃·9H₂O (0.2 mmol), and acetonitrile (5.0 mL).

  • Stir the mixture at 60°C for 18 hours.

  • Monitor the reaction by TLC or GC to confirm consumption of the starting material.

  • After cooling the reaction to room temperature, dilute the mixture with ethyl acetate.

  • The product can be analyzed by gas chromatography by comparing the retention time to an authentic sample.

  • To isolate the product, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate mixture of ethyl acetate and petroleum ether.

Protocol 2: Activation of a tert-Butyl Sulfoxide and Reaction with a Nucleophile

This protocol is based on the activation of a tert-butyl sulfoxide with NBS, followed by reaction with an alcohol.[4]

Materials:

  • tert-Butyl sulfoxide (0.5 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol)

  • Acetic acid (AcOH) (0.6 mmol)

  • Dichloromethane (DCM) (2 mL)

  • Alcohol nucleophile (0.55 mmol)

  • Nitrogen atmosphere setup

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the tert-butyl sulfoxide (0.5 mmol), NBS (1.0 mmol), AcOH (0.6 mmol), and DCM (2 mL).

  • Stir the mixture at room temperature for 10 minutes. A change in color to brown indicates the formation of bromine.

  • Add the alcohol (0.55 mmol) to the reaction mixture.

  • Continue to stir at room temperature for another 10 minutes.

  • Monitor the reaction by TLC for the consumption of the activated sulfoxide intermediate.

  • Upon completion, quench the reaction (e.g., with aqueous sodium thiosulfate (B1220275) to remove excess bromine) and proceed with a standard aqueous workup and purification by column chromatography.

Visualizations

Byproduct_Formation_from_tert_Butyl_Sulfoxide_Activation cluster_activation Activation Step cluster_byproducts Byproduct Formation cluster_reaction Desired Reaction Pathway TBSO tert-Butyl Sulfoxide Intermediate1 Positively Charged Sulfur Intermediate TBSO->Intermediate1 + NBS Sulfinyl_Bromide Sulfinyl Bromide NBS1 NBS (1 eq.) Bromide Br- tBu_cation tert-Butyl Cation Intermediate1->tBu_cation Loss of t-Bu+ Intermediate1->Sulfinyl_Bromide Intermediate1->Bromide releases Isobutene Isobutene tBu_cation->Isobutene Proton H+ tBu_cation->Proton Mixed_Anhydride Mixed Anhydride Intermediate Sulfinyl_Bromide->Mixed_Anhydride + AcOH Bromine Bromine (Br2) Bromide->Bromine + NBS NBS2 NBS (1 eq.) AcOH AcOH Final_Product Desired Sulfinyl Product Mixed_Anhydride->Final_Product + Nucleophile Nucleophile Nucleophile (e.g., R-OH, R2NH)

Caption: Activation of tert-butyl sulfoxide with NBS and subsequent byproduct formation.

References

Technical Support Center: Purification of tert-Butyl Sulfide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-butyl sulfide (B99878) derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these compounds. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude tert-butyl sulfide derivatives?

A1: The most common impurities depend on the synthetic route used. For instance, in the common synthesis of di-tert-butyl disulfide via the oxidation of tert-butyl mercaptan, impurities can include:

  • Unreacted tert-butyl mercaptan: Due to incomplete oxidation. This is a common issue, especially with sterically hindered mercaptans.[1][2]

  • Oxidation byproducts: Such as tert-butyl sulfoxides, which can form from over-oxidation of the sulfide.

  • Elemental Sulfur: Can be a byproduct in some synthesis or degradation pathways.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as leftover reagents, are common.

Q2: My purified this compound derivative has a strong, unpleasant odor. What is the likely cause and how can I remove it?

A2: A strong, unpleasant odor is almost certainly due to the presence of residual tert-butyl mercaptan, which has a very low odor threshold.[1][2] Several methods can be employed for its removal:

  • Aqueous Base Wash: Washing the crude product with an aqueous base solution (e.g., 5-10% sodium hydroxide) can deprotonate the acidic mercaptan, forming a water-soluble thiolate salt that can be separated in the aqueous layer.

  • Oxidative Treatment: A mild oxidative workup can convert the residual mercaptan to the desired disulfide.

  • Fractional Distillation: If there is a sufficient boiling point difference between your product and tert-butyl mercaptan (b.p. 64 °C), fractional distillation can be an effective separation method.

Q3: I am having difficulty separating my this compound derivative from non-polar byproducts by column chromatography. What can I do?

A3: this compound derivatives are themselves often non-polar, making chromatographic separation from other non-polar impurities challenging. Here are some strategies:

  • Optimize the Mobile Phase: Use a very non-polar eluent system, such as pure hexanes or heptane, and gradually increase the polarity by adding small amounts of a slightly more polar solvent like dichloromethane (B109758) or toluene. The goal is to find a solvent system where your product has an Rf value between 0.2 and 0.4 on a TLC plate, providing a good separation window.

  • Change the Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using alumina (B75360) (neutral or basic), which can offer different selectivity for sulfur-containing compounds.

  • Reverse-Phase Chromatography: If your derivative has some polar functionality, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water), could be effective.

Q4: Can I purify my solid this compound derivative by recrystallization? How do I choose a suitable solvent?

A4: Yes, recrystallization is a viable method for purifying solid this compound derivatives. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain soluble at all temperatures.

  • Solvent Selection: Given the generally non-polar nature of these compounds, good starting points for solvent screening include:

    • Alkanes (e.g., hexane, heptane)

    • Aromatic hydrocarbons (e.g., toluene, xylene)[3]

    • Alcohols (e.g., ethanol, isopropanol)

    • Mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.[4]

  • General Procedure: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Solution
Product Loss During Aqueous Washes If your derivative has some water solubility, minimize the volume and number of aqueous washes. Ensure the pH of the aqueous phase does not favor the partitioning of your product into it.
Decomposition on Silica Gel Some sulfur compounds can be unstable on acidic silica gel. Try neutralizing the silica gel with triethylamine (B128534) before use or switch to a different stationary phase like alumina.
Co-elution with Impurities in Chromatography Your chosen eluent system may not be optimal. Re-screen for a solvent system that provides better separation on TLC before attempting another column.
Product is too Soluble in Recrystallization Solvent The chosen solvent is not ideal. Screen for other solvents or try a mixed-solvent system to decrease the solubility of your product at low temperatures.
Premature Crystallization During Hot Filtration If you are performing a hot filtration to remove insoluble impurities, pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out prematurely.
Problem 2: Product Purity is Still Low After Purification
Possible Cause Solution
Ineffective Separation by a Single Method Some impurities may be difficult to remove with a single technique. Consider a multi-step purification process, for example, distillation followed by column chromatography or recrystallization.
Overloading the Chromatography Column Overloading the column leads to poor separation. As a rule of thumb, use a mass of stationary phase that is 30-100 times the mass of your crude product.
Azeotrope Formation During Distillation Your product may form an azeotrope with a solvent or impurity, making separation by simple distillation difficult. Consider vacuum distillation to alter the boiling points or use extractive distillation.
Inclusion of Impurities in Crystals Rapid crystallization can trap impurities within the crystal lattice. Ensure slow cooling during recrystallization to allow for the formation of pure crystals.

Data Presentation

Table 1: Purity and Yield Data for Di-tert-butyl Disulfide Purification
Purification Method Starting Material/Impurity Purity Achieved Yield Reference
Synthesis & Post-treatmenttert-butyl mercaptan90-96% selectivity98-100% conversion[5]
Synthesisdi-tert-butyl sulfide-85%[6]
Commercial Product->97%-
Commercial Product->98%-[7]
Commercial Product->99%-[1]
Table 2: Physical Properties of Common this compound Derivatives
Compound CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
Di-tert-butyl sulfide107-47-1146.30149-151Insoluble in water
Di-tert-butyl disulfide110-06-5178.36200-201Chloroform (sparingly), Ethanol (slightly)[8]
tert-Butyl mercaptan75-66-190.1964Slightly soluble in water

Experimental Protocols

Protocol 1: Purification of Di-tert-butyl Disulfide by Fractional Vacuum Distillation

This protocol is suitable for separating di-tert-butyl disulfide from impurities with significantly different boiling points, such as residual tert-butyl mercaptan.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a cold trap.

  • Sample Preparation: Place the crude di-tert-butyl disulfide in a round-bottom flask, adding a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin stirring and gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).

    • Slowly heat the flask using a heating mantle.

    • Collect the initial fraction, which will likely contain lower-boiling impurities like tert-butyl mercaptan.

    • As the temperature stabilizes at the boiling point of di-tert-butyl disulfide under the applied pressure, switch to a clean receiving flask to collect the pure product.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine purity.

Protocol 2: Column Chromatography of a Non-polar this compound Derivative

This protocol is a general guideline for the purification of a non-polar this compound derivative.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of non-polar solvent systems (e.g., hexanes, 99:1 hexanes:ethyl acetate, 95:5 hexanes:ethyl acetate) to find an eluent that gives your desired product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or the eluent).

    • Carefully load the solution onto the top of the silica gel bed.

  • Elution and Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow start Crude this compound Derivative analysis1 Initial Purity Analysis (GC, NMR) start->analysis1 decision1 Is the major impurity known? analysis1->decision1 wash Aqueous Wash (e.g., base wash for mercaptans) decision1->wash Yes (e.g., acidic/basic) decision2 Is the product a solid? decision1->decision2 No wash->decision2 distillation Distillation (Fractional or Vacuum) chromatography Column Chromatography distillation->chromatography analysis2 Purity Analysis of Fractions/Crystals chromatography->analysis2 recrystallization Recrystallization (if solid) recrystallization->analysis2 decision2->distillation No decision2->recrystallization Yes end Pure Product analysis2->end

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Diagram start Low Purity After Initial Purification decision1 Was the purification method chromatography? start->decision1 overload Overloaded Column? decision1->overload Yes decision2 Was the purification method distillation? decision1->decision2 No reduce_load Reduce sample load relative to stationary phase overload->reduce_load Yes wrong_eluent Poor separation on TLC? overload->wrong_eluent No rescreen_eluent Re-screen for optimal eluent system wrong_eluent->rescreen_eluent Yes multi_step Consider multi-step purification wrong_eluent->multi_step No azeotrope Azeotrope formation suspected? decision2->azeotrope Yes decision3 Was the purification method recrystallization? decision2->decision3 No vacuum_distill Try vacuum distillation azeotrope->vacuum_distill Yes azeotrope->multi_step No fast_cooling Crystals formed too quickly? decision3->fast_cooling Yes decision3->multi_step No slow_cool Ensure slow cooling fast_cooling->slow_cool Yes fast_cooling->multi_step No

Caption: Troubleshooting logic for low purity of this compound derivatives.

References

Stability of tert-Butyl sulfide under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl sulfide (B99878) (also known as di-tert-butyl sulfide). This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability of tert-butyl sulfide under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a colorless liquid that is considered stable under normal temperatures and pressures.[1] It should be stored in a cool, dry, well-ventilated area in a tightly closed container, away from sources of ignition.[1][2]

Q2: What are the known incompatibilities of this compound?

A2: The primary incompatibility of this compound is with strong oxidizing agents.[1] Reactions with strong oxidizers can lead to the formation of sulfoxides and sulfones.

Q3: What happens when this compound is heated?

A3: this compound will decompose upon heating. The decomposition products can include hydrogen sulfide, isobutene, and isobutane.[3] The thermal decomposition of di-tert-butyl sulfide can proceed via a concerted unimolecular reaction to form isobutene and tert-butyl thiol.[4] For the related compound, tertiary-butyl polysulfide (TBPS), decomposition can begin at temperatures as low as 320°F (160°C).[3][5]

Q4: Is this compound susceptible to oxidation?

A4: Yes, the sulfur atom in this compound is nucleophilic and can be readily oxidized.[6][7] Common oxidation products are tert-butyl sulfoxide (B87167) and tert-butyl sulfone.[8][9] This oxidation can be achieved using various oxidizing agents, such as tert-butylnitrite, tert-butyl hydroperoxide, or through photosensitized oxygenation.[8][9][10]

Q5: How does the stability of this compound vary with pH?

Q6: Can this compound participate in nucleophilic or electrophilic reactions?

A6: The sulfur atom in this compound has lone pairs of electrons, making it nucleophilic.[6][7] It can react with electrophiles, such as alkyl halides, to form ternary sulfonium (B1226848) salts.[6][7] However, the bulky tert-butyl groups can cause steric hindrance, which may reduce the rate of reaction compared to less hindered sulfides.[10]

Troubleshooting Guide

Problem: I am observing unexpected side products in my reaction involving this compound at elevated temperatures.

Possible Cause: Thermal decomposition of this compound.

Solution:

  • Monitor your reaction temperature closely to ensure it does not exceed the decomposition temperature of this compound. For related polysulfides, decomposition starts around 160°C (320°F).[3][5]

  • Consider running the reaction at a lower temperature for a longer duration.

  • Analyze the side products to see if they are consistent with the known decomposition products (isobutene, tert-butyl thiol, hydrogen sulfide).[3][4]

Problem: My reaction, which should not involve oxidation, is yielding tert-butyl sulfoxide.

Possible Cause: Unintentional oxidation of this compound.

Solution:

  • Ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.

  • Check all reagents for peroxides, which can form in certain solvents (e.g., ethers) upon storage and can act as oxidizing agents.

  • If the reaction is light-sensitive, protect it from light to prevent photosensitized oxidation.[10]

Problem: A reaction with an electrophile is proceeding slower than expected with this compound.

Possible Cause: Steric hindrance from the tert-butyl groups.

Solution:

  • The two bulky tert-butyl groups can sterically hinder the approach of the electrophile to the sulfur atom.[10]

  • Consider using a less sterically hindered sulfide as a positive control to confirm that the reaction conditions are appropriate.

  • Increase the reaction temperature or time, if the stability of the reactants and products allows.

Quantitative Data

Thermal Decomposition of tert-Butyl Polysulfide (TBPS)
TemperatureDecompositionMajor ProductsReference
150°C (302°F)~85%tert-Butyl mercaptan (~55%), H₂S (~30%)[12]
160°C (320°F)Starts to decomposeH₂S, isobutene, isobutane[3][5]
>230°C (446°F)Complete conversionH₂S is the primary by-product[12]
Hazardous Decomposition Products
ConditionProductsReference
CombustionCarbon monoxide, oxides of sulfur, carbon dioxide, hydrogen sulfide[1]

Experimental Protocols

Selective Oxidation of this compound to tert-Butyl Sulfoxide

This protocol is based on the selective oxidation of sulfides using tert-butylnitrite as an oxidant, promoted by an iron(III) catalyst.[8]

Materials:

Procedure:

  • To a solution of this compound (1 mmol) in acetonitrile (5 mL), add Fe(NO₃)₃·9H₂O (0.1 mmol, 10 mol%).

  • Add tert-butylnitrite (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain tert-butyl sulfoxide.

Visualizations

Thermal Decomposition Pathway of this compound

G cluster_products Decomposition Products A This compound B Heat A->B C Isobutene B->C D tert-Butyl Thiol B->D E Further Decomposition D->E F Hydrogen Sulfide E->F G Isobutane E->G

Caption: Unimolecular decomposition of this compound.

Oxidation of this compound

G cluster_oxidation_states Oxidation States of Sulfur A This compound B Oxidizing Agent (e.g., t-BuONO, H₂O₂) A->B C tert-Butyl Sulfoxide B->C D Further Oxidation C->D E tert-Butyl Sulfone D->E

Caption: Stepwise oxidation of this compound.

Experimental Workflow for Oxidation

G start Start step1 Dissolve this compound in Acetonitrile start->step1 step2 Add Fe(NO₃)₃·9H₂O Catalyst step1->step2 step3 Add tert-Butylnitrite step2->step3 step4 Stir at Room Temperature (Monitor by TLC) step3->step4 step5 Quench with NaHCO₃ Solution step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Wash with Brine step6->step7 step8 Dry over Na₂SO₄ step7->step8 step9 Concentrate in vacuo step8->step9 step10 Purify by Column Chromatography step9->step10 end End (tert-Butyl Sulfoxide) step10->end

Caption: Workflow for this compound oxidation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of tert-Butyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the qualitative and quantitative characterization of tert-Butyl sulfide (B99878). It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs, ranging from routine quality control to trace-level impurity analysis. This document outlines the principles, performance characteristics, and detailed experimental protocols for the predominant analytical methods.

Introduction

tert-Butyl sulfide ((CH₃)₃CSC(CH₃)₃), also known as di-tert-butyl sulfide, is a volatile organosulfur compound. Its accurate characterization is crucial in various fields, including the petroleum industry, where it may be present as an impurity, and in drug development, where it could be a process-related impurity or a degradation product. The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired level of structural information. This guide compares Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Raman Spectroscopy for the analysis of this compound.

Comparative Analysis of Analytical Methods

The choice of an analytical technique for this compound is dictated by the specific requirements of the analysis. Gas chromatography offers high sensitivity and is ideal for trace-level quantification, while spectroscopic methods like NMR, IR, and Raman provide valuable structural information.

Data Presentation: Quantitative Performance

The following table summarizes the typical quantitative performance characteristics of the discussed analytical methods for the analysis of this compound and similar volatile sulfur compounds. It is important to note that performance metrics can vary based on the specific instrumentation, method parameters, and sample matrix.

Analytical MethodAnalyteDetector/ModeLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Precision (%RSD)
Gas Chromatography tert-Butyl MercaptanGC-MS0.037 µ g/sample [1]1.84 µ g/sample [1]>0.99[1]0.46 - 7.2[1]
Volatile Sulfur CompoundsGC-SCD~10 ppb[2]4 ppb (for total sulfur)[3]≥0.9983[2]0.87 - 12.54[2]
NMR Spectroscopy General Organics¹H NMRAnalyte and matrix dependent; generally in the low mM to high µM range.[4]SNR ≥ 150 for <1% uncertainty.[4]Excellent over a wide dynamic rangeTypically <5%
Infrared Spectroscopy Ethanol (B145695) in WaterATR-FTIR0.04% (v/v)[5]Not specifiedExcellent with appropriate calibration<1% for replicate measurements
Raman Spectroscopy General OrganicsRamanHighly variable, dependent on Raman cross-section; can be in the low mg/mL to µg/mL range.Not specifiedGood with internal standardsTypically 1-5%

Key Analytical Techniques

Gas Chromatography (GC)

Gas chromatography is a powerful and widely used technique for the separation and quantification of volatile compounds like this compound. The choice of detector is critical and influences the sensitivity and selectivity of the analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This combination offers high selectivity and sensitivity, providing both quantitative data and mass spectral information for structural confirmation. A validation study on the similar compound, tert-butyl mercaptan, demonstrated a limit of detection of 0.037 µ g/sample and a limit of quantitation of 1.84 µ g/sample .[1]

  • Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD): The SCD is highly specific for sulfur-containing compounds and provides an equimolar response, simplifying quantification. It is capable of detecting sulfur compounds at low parts-per-billion (ppb) levels.[6][7] For volatile sulfur compounds, LODs of approximately 10 ppb have been reported.[2]

  • Gas Chromatography with Flame Photometric Detector (GC-FPD): The FPD is another sulfur-selective detector, though it can be susceptible to quenching from co-eluting hydrocarbons.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

  • Sample Preparation:

    • For liquid samples, dilute an accurately weighed amount of the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

    • Prepare a series of calibration standards of this compound in the same solvent, covering the expected concentration range of the samples.

    • Add a suitable internal standard (e.g., diphenyl sulfide) to both samples and calibration standards to correct for injection volume variations.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MS or equivalent.

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Injector: Split/splitless inlet at 250 °C. A split ratio of 10:1 or higher is recommended for clean samples.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound (e.g., m/z 146, 57).

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Quantify the amount of this compound in the samples using the generated calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR). ¹H NMR is particularly useful for this compound due to the simple and distinct signal of the tert-butyl protons.

  • Principle of qNMR: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of the analyte's signal to that of a known amount of an internal standard, the concentration of the analyte can be determined.

  • Advantages: It is a non-destructive technique and can provide absolute quantification without the need for a calibration curve if a certified internal standard is used.

  • Challenges: The sensitivity of NMR is lower than that of chromatographic techniques, with limits of detection typically in the micromolar to millimolar range.[4] For accurate quantification, a signal-to-noise ratio of at least 150 is recommended to achieve an uncertainty of less than 1%.[4]

Experimental Protocol: Quantitative ¹H NMR Analysis of this compound

  • Sample Preparation: [8][9][10]

    • Accurately weigh a known amount of the sample containing this compound into a clean, dry vial.

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves both the sample and the internal standard.

    • Transfer the solution to a clean 5 mm NMR tube.

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance 400 MHz NMR spectrometer or equivalent.

    • Probe: 5 mm broadband probe.

    • Temperature: 298 K.

    • Pulse Sequence: A standard 90° pulse-acquire sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between scans.

    • Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 250 for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the characteristic singlet of the tert-butyl protons of this compound (around 1.4 ppm in CDCl₃) and a well-resolved signal from the internal standard.

    • Calculate the concentration of this compound using the following formula:

      C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS

      Where:

      • C_analyte = Concentration of the analyte

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, can be a rapid and straightforward method for the quantitative analysis of liquid samples like this compound.

  • Principle: The intensity of absorption of infrared radiation at a specific wavelength is proportional to the concentration of the absorbing molecule (Beer-Lambert Law). By measuring the absorbance of a characteristic vibrational band, a calibration curve can be constructed.

  • Advantages: ATR-FTIR requires minimal to no sample preparation for liquids and is a non-destructive technique.[5][11]

  • Challenges: The sensitivity is generally lower than chromatographic methods, and the technique is more susceptible to matrix interferences. For a model system of ethanol in water, an LOD of 0.04% (v/v) was achieved.[5]

Experimental Protocol: Quantitative ATR-FTIR Analysis of this compound

  • Sample Preparation:

    • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane, which has relatively simple IR absorption bands that do not significantly overlap with the analyte). The concentrations should bracket the expected range of the unknown samples.

    • Ensure the unknown samples are in the same solvent as the standards.

  • FTIR Instrumentation and Measurement:

    • Spectrometer: Agilent Cary 630 FTIR with a diamond ATR accessory or equivalent.

    • Spectral Range: 4000 - 650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 or 64 for good signal-to-noise.

    • Background: Collect a background spectrum of the clean, dry ATR crystal.

    • Measurement: Apply a small drop of the standard or sample to the ATR crystal to ensure full coverage. Record the spectrum. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and dry completely between measurements.

  • Data Analysis:

    • Identify a characteristic and well-resolved absorption band for this compound (e.g., C-H bending or C-S stretching vibrations).

    • For each standard, measure the peak height or peak area of the selected band.

    • Create a calibration curve by plotting the absorbance (peak height or area) versus the concentration of the standards.

    • Measure the absorbance of the unknown samples and determine their concentration from the calibration curve.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that can be used for both qualitative and quantitative analysis. It is particularly advantageous for samples in aqueous solutions as water is a weak Raman scatterer.

  • Principle: The intensity of the Raman scattered light at a specific frequency shift is proportional to the concentration of the analyte.

  • Advantages: Non-destructive, minimal sample preparation, and can be used for in-situ measurements.

  • Challenges: Raman scattering is an inherently weak phenomenon, which can lead to lower sensitivity compared to other techniques. Fluorescence from the sample or matrix can also be a significant interference.

Experimental Protocol: Quantitative Raman Analysis of this compound

  • Sample Preparation:

    • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., carbon tetrachloride, which is a good Raman solvent).

    • An internal standard (e.g., cyclohexane) can be added to both standards and samples to improve precision.

  • Raman Instrumentation and Measurement:

    • Spectrometer: HORIBA LabRAM HR Evolution or equivalent.

    • Excitation Laser: 785 nm to minimize fluorescence.

    • Laser Power: Optimized to maximize signal without causing sample degradation.

    • Acquisition Time and Accumulations: Adjusted to achieve an adequate signal-to-noise ratio.

    • Sample Holder: A quartz cuvette or NMR tube can be used for liquid samples.

  • Data Analysis:

    • Identify a strong, characteristic Raman band for this compound.

    • Measure the peak height or area of this band for each standard. If an internal standard is used, calculate the ratio of the analyte peak intensity to the internal standard peak intensity.

    • Construct a calibration curve by plotting the peak intensity (or intensity ratio) against the concentration of the standards.

    • Determine the concentration of the unknown samples from the calibration curve.

Workflow for Method Selection

The selection of the most appropriate analytical method for the characterization of this compound depends on the specific analytical problem. The following workflow, represented as a Graphviz diagram, provides a logical approach to method selection.

MethodSelectionWorkflow start Define Analytical Goal qual_quant Qualitative or Quantitative Analysis? start->qual_quant trace_bulk Trace (<0.1%) or Bulk Analysis? qual_quant->trace_bulk Quantitative structure_id Structural Confirmation Needed? qual_quant->structure_id Qualitative matrix Complex Matrix? trace_bulk->matrix Trace qnmr qNMR trace_bulk->qnmr Bulk ftir ATR-FTIR trace_bulk->ftir Bulk (liquid) raman Raman trace_bulk->raman Bulk gc_ms GC-MS structure_id->gc_ms Yes (Confirmatory) nmr_qual NMR (¹H, ¹³C) structure_id->nmr_qual Yes (Primary) ir_raman_qual IR / Raman structure_id->ir_raman_qual Yes (Functional Groups) matrix->gc_ms No gc_scd GC-SCD matrix->gc_scd Yes

Workflow for selecting an analytical method.

Conclusion

The characterization of this compound can be effectively achieved using a variety of analytical techniques. Gas chromatography, particularly with mass spectrometry or a sulfur chemiluminescence detector, is the method of choice for sensitive and selective quantification, especially at trace levels in complex matrices. NMR spectroscopy is unparalleled for definitive structure elucidation and offers a reliable method for absolute quantification at higher concentrations. FTIR and Raman spectroscopy provide rapid, non-destructive analysis with minimal sample preparation, making them suitable for screening and quality control of bulk materials. By understanding the strengths and limitations of each technique as outlined in this guide, researchers can confidently select the most appropriate method to meet their analytical challenges.

References

A Comparative Guide to the Quantitative Analysis of tert-Butyl Sulfide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tert-butyl sulfide (B99878) is crucial for monitoring reaction kinetics, determining product purity, and ensuring process consistency in various chemical and pharmaceutical applications. This guide provides a comparative analysis of two primary chromatographic techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI).

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a highly suitable technique for the analysis of volatile compounds like tert-butyl sulfide. Coupled with a flame ionization detector, it offers high sensitivity and a wide linear range.

Experimental Protocol: GC-FID

1. Sample Preparation:

  • Accurately weigh a 1.0 g aliquot of the reaction mixture into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., n-dodecane) of a known concentration.

  • Dilute to the mark with a high-purity solvent in which all components are soluble (e.g., dichloromethane (B109758) or ethyl acetate).

  • Mix thoroughly to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Data Acquisition: Chromatographic data acquisition and processing software.

3. Calibration:

  • Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in the chosen solvent.

  • The concentration range should bracket the expected concentration of this compound in the reaction mixture samples.

  • Inject each standard in triplicate to establish a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

4. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard in the sample chromatogram based on their retention times.

  • Calculate the peak area ratio of this compound to the internal standard in the sample.

  • Determine the concentration of this compound in the sample using the calibration curve.

Workflow for GC-FID Analysis

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Reaction Mixture Weigh Weigh Aliquot Sample->Weigh Add_IS Add Internal Standard Weigh->Add_IS Dilute Dilute with Solvent Add_IS->Dilute Filter Filter (if needed) Dilute->Filter Inject Inject into GC Filter->Inject Separate Separation on Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Apply Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify caption GC-FID Analysis Workflow

Caption: Workflow for this compound Quantification by GC-FID.

Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

For reaction mixtures where this compound is present at higher concentrations and a less volatile matrix is used, HPLC can be an alternative. Since this compound lacks a strong UV chromophore, a universal detector such as a refractive index (RI) detector is necessary.

Experimental Protocol: HPLC-RI

1. Sample Preparation:

  • Accurately weigh a 1.0 g aliquot of the reaction mixture into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase (e.g., acetonitrile (B52724)/water mixture).

  • Mix thoroughly.

  • Filter the sample through a 0.45 µm nylon or PTFE syringe filter.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Refractive Index Detector (RID).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase composition may need to be optimized based on the reaction matrix.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • RI Detector Temperature: 35°C.

  • Data Acquisition: Chromatographic data acquisition and processing software.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • The concentration range should cover the expected concentration in the samples.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area of this compound against its concentration.

4. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by its retention time.

  • Integrate the peak area.

  • Calculate the concentration of this compound in the sample using the external standard calibration curve.

Comparative Analysis of GC-FID and HPLC-RI

The choice between GC-FID and HPLC-RI will depend on the specific requirements of the analysis, including the nature of the reaction mixture, the expected concentration of this compound, and the available instrumentation.

Quantitative Data Summary
ParameterGC-FIDHPLC-RI
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Detector Flame Ionization Detector (FID)Refractive Index Detector (RI)
Selectivity High for organic compounds.Universal, but non-specific.
Sensitivity (LOD/LOQ) High (Low µg/mL to ng/mL range typical for similar compounds).[1]Moderate to Low (Typically in the high µg/mL to mg/mL range).
Linearity Range Wide (Typically 3-4 orders of magnitude).Narrower (Typically 1-2 orders of magnitude).
Accuracy (% Recovery) High (e.g., 98.7% ± 6.6% for tert-butyl mercaptan).[1]Good, but can be affected by matrix interferences.
Precision (%RSD) Excellent (<5% typical).Good (<10% typical).
Sample Volatility Required.Not required.
Derivatization Not required.Not required for RI detection.
Analysis Time Relatively fast (typically 10-20 minutes per sample).Can be longer depending on the separation.
Solvent Consumption Low.High.

Logical Comparison of Analytical Methods

cluster_gc GC-FID Method cluster_hplc HPLC-RI Method GC_Volatile Analyte is Volatile GC_FID Use GC-FID GC_Volatile->GC_FID GC_High_Sens High Sensitivity Required GC_High_Sens->GC_FID HPLC_Non_Volatile Analyte is Non-Volatile HPLC_RI Use HPLC-RI HPLC_Non_Volatile->HPLC_RI HPLC_High_Conc High Concentration HPLC_High_Conc->HPLC_RI HPLC_No_Chromo No UV Chromophore HPLC_No_Chromo->HPLC_RI Analyte This compound in Reaction Mixture Analyte->GC_Volatile Is volatile? Yes Analyte->GC_High_Sens Low concentration? Analyte->HPLC_Non_Volatile Is volatile? No Analyte->HPLC_High_Conc High concentration? caption Method Selection Logic

Caption: Decision tree for selecting between GC-FID and HPLC-RI.

Conclusion

For the quantitative analysis of this compound in a typical organic reaction mixture, GC-FID is the superior method . Its high sensitivity, wide linear range, and excellent precision make it ideal for accurately monitoring the concentration of this volatile sulfide. The requirement for sample volatility is well-met by this compound.

HPLC-RI serves as a viable alternative primarily when the analyte is present at high concentrations and when GC instrumentation is unavailable. However, researchers should be aware of its lower sensitivity and potential for matrix interference. The choice of method should ultimately be guided by the specific analytical needs and the characteristics of the sample matrix.

References

A Comparative Guide to the Validation of tert-Butyl Sulfide Purity by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and starting materials is a critical aspect of quality control. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of tert-Butyl sulfide (B99878) purity. Experimental data, where available from public sources, and illustrative performance characteristics are presented to offer a clear and objective comparison.

Introduction to Purity Analysis of tert-Butyl Sulfide

This compound, also known as di-tert-butyl sulfide, is a volatile organic sulfur compound. Its purity is crucial as impurities can lead to unwanted side reactions, affect product yield, and introduce contaminants in final products. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, offering both high-resolution separation and definitive identification.

This guide will compare the performance of GC-MS with other relevant analytical methods, namely Gas Chromatography with a Flame Ionization Detector (GC-FID), Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD), and quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of various analytical techniques for the purity assessment of this compound. The presented values are typical and serve for comparative purposes.

Technique Principle Selectivity Sensitivity (Typical LOD) Advantages Limitations
GC-MS Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio.Very High1 - 100 ppbProvides structural information for impurity identification; high confidence in peak identification.Higher equipment cost; may require derivatization for non-volatile impurities.
GC-FID Separates compounds similarly to GC-MS, but detection is based on the ionization of analytes in a hydrogen flame.Moderate100 ppb - 1 ppmRobust and widely available; good for routine purity checks where impurities are known.Does not provide structural information; co-eluting peaks can interfere with quantification.
GC-SCD A highly specific detection method for sulfur-containing compounds, based on the chemiluminescent reaction of sulfur compounds in an ozone-rich environment.[1]Extremely High (for sulfur)<1 ppbExtremely sensitive and selective for sulfur compounds, reducing matrix interference.[1]Only detects sulfur-containing compounds; higher cost than FID.
qNMR A primary analytical method that provides a direct measurement of the analyte's purity without the need for a specific standard of the analyte itself.High~0.1%Absolute quantification without a calibration curve; provides structural information.Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard; potential for peak overlap.

Detailed Experimental Protocol: Validation of this compound Purity by GC-MS

This protocol describes a general method for the validation of this compound purity using GC-MS. Method optimization may be required based on the specific instrumentation and potential impurities.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of high-purity this compound (e.g., >99.5%) in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of the chosen solvent to achieve a concentration of 1 mg/mL.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Inlet: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35 - 350.

  • Scan Mode: Full scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.

Data Analysis and Validation
  • Purity Calculation: The purity of the this compound sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

  • Impurity Identification: The mass spectrum of each impurity peak is compared with a spectral library (e.g., NIST) for tentative identification. Confirmation can be achieved by analyzing reference standards of potential impurities.

  • Method Validation Parameters:

    • Linearity: Analyze the calibration standards and plot the peak area against concentration. The correlation coefficient (r²) should be >0.99.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

    • Precision: Assessed by repeatedly injecting the same sample (repeatability) and by analyzing the sample on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should typically be <5%.

    • Accuracy: Determined by spiking the sample with known amounts of impurities and calculating the recovery. Recoveries are typically expected to be within 80-120%.[2]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the validation of this compound purity using GC-MS.

GCMS_Validation_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Analysis cluster_validation 4. Purity Validation & Reporting Prep_Standard Prepare High-Purity Standard Prep_Calibration Create Calibration Curve Standards Prep_Standard->Prep_Calibration GC_Injection Inject Sample into GC Prep_Calibration->GC_Injection Prep_Sample Prepare this compound Sample Prep_Sample->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Acquire Chromatogram & Mass Spectra MS_Detection->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Impurity_ID Identify Impurities via Spectral Library Peak_Integration->Impurity_ID Purity_Calc Calculate Purity (%) Peak_Integration->Purity_Calc Impurity_ID->Purity_Calc Validation_Params Assess Linearity, LOD/LOQ, Precision, Accuracy Purity_Calc->Validation_Params Final_Report Generate Certificate of Analysis Validation_Params->Final_Report

Caption: Workflow for this compound Purity Validation by GC-MS.

References

Unveiling the Reactivity Landscape of Thioethers: A Comparative Analysis of tert-Butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of thioethers is paramount for designing novel therapeutics and chemical probes. This guide provides a comprehensive comparison of the reactivity of di-tert-butyl sulfide (B99878) with other common thioethers, supported by experimental data and detailed protocols. We delve into key reactions including oxidation, alkylation, and metal coordination, offering insights into how steric hindrance and electronic effects govern the chemical behavior of these versatile sulfur compounds.

The unique steric bulk of the tert-butyl groups in di-tert-butyl sulfide significantly influences its reactivity profile compared to less hindered thioethers like dimethyl sulfide, diethyl sulfide, and tetrahydrothiophene (B86538) (THT). This guide will illuminate these differences through quantitative data and mechanistic discussions.

Oxidation: A Tale of Steric Hindrance

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation with implications in drug metabolism and the design of stimuli-responsive materials. The rate of this reaction is highly sensitive to the steric environment around the sulfur atom.

A study on the photosensitized oxygenation of various sulfides revealed that di-tert-butyl sulfide exhibits a significantly lower bimolecular rate constant for quenching singlet oxygen compared to less hindered sulfides.[1][2][3] This reduced reactivity is attributed to the steric shielding of the sulfur atom by the bulky tert-butyl groups, which impedes the approach of the oxidizing agent.

Further research on the oxidation of isomeric butyl methyl thioethers demonstrated that while n-, iso-, and sec-butyl methyl thioethers are readily oxidized to sulfones, tert-butyl methyl thioether predominantly yields the sulfoxide (B87167). This is due to the severe steric hindrance around the sulfur atom, which makes the second oxidation step to the sulfone kinetically unfavorable.

Table 1: Comparison of Second-Order Rate Constants for the Oxidation of Various Thioethers.

ThioetherOxidantRate Constant (M⁻¹s⁻¹)Reference
Di-tert-butyl sulfideSinglet Oxygen1 x 10⁴[1][2][3]
Diphenyl sulfideSinglet Oxygen5 x 10⁴[1][2][3]
Diethyl sulfideSinglet Oxygen> 1 x 10⁷[1]
ThioanisoleH₂O₂2.53 x 10⁻³[4][5]
4-NitrothioanisoleNaOCl1.2 x 10⁴[5]
Methionine (thioether moiety)H₂O₂2.0 x 10⁻²[5]
Experimental Protocol: Determination of Thioether Oxidation Rates

This protocol outlines a general procedure for determining the second-order rate constant of thioether oxidation using UV-Vis spectroscopy.

  • Solution Preparation: Prepare stock solutions of the thioether and the oxidant (e.g., hydrogen peroxide) in a suitable solvent (e.g., acetonitrile/water mixture).

  • Kinetic Measurement: In a quartz cuvette, mix the thioether solution with a large excess of the oxidant solution to ensure pseudo-first-order kinetics.

  • Spectrophotometric Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the change in absorbance at a wavelength where the thioether or the sulfoxide product has a distinct absorption maximum.

  • Data Analysis: Plot the natural logarithm of the absorbance of the thioether versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').

  • Second-Order Rate Constant Calculation: Repeat the experiment with varying concentrations of the oxidant. Plot k' versus the concentration of the oxidant. The slope of this second linear plot will be the second-order rate constant (k'').

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Thioether Stock Solution C Mix Thioether and Oxidant in Cuvette A->C B Prepare Oxidant Stock Solution B->C D Monitor Absorbance Change over Time C->D E Plot ln(Abs) vs. Time to get k' D->E F Repeat for different [Oxidant] E->F G Plot k' vs. [Oxidant] to get k'' F->G

Caption: Experimental workflow for determining thioether oxidation rates.

Alkylation: The SN2 Reactivity Profile

The alkylation of thioethers to form sulfonium (B1226848) salts is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilicity of the sulfur atom and the steric accessibility of the electrophilic carbon are key determinants of the reaction rate. Due to the significant steric bulk of the tert-butyl groups, di-tert-butyl sulfide is a considerably weaker nucleophile than less hindered thioethers.[6][7][8][9]

This steric hindrance raises the energy of the SN2 transition state, thereby decreasing the reaction rate. Consequently, the reactivity of thioethers in SN2 alkylation reactions generally follows the trend:

Dimethyl sulfide > Diethyl sulfide > Tetrahydrothiophene > Di-tert-butyl sulfide

Table 2: Qualitative Comparison of Reactivity in SN2 Alkylation.

ThioetherRelative ReactivityPrimary Reason
Dimethyl sulfideHighLow steric hindrance
Diethyl sulfideModerateModerate steric hindrance
TetrahydrothiopheneModerateCyclic structure, less flexible
Di-tert-butyl sulfideLowHigh steric hindrance
Experimental Protocol: Comparative Alkylation Kinetics via NMR Spectroscopy

This protocol describes a method for comparing the rates of alkylation of different thioethers using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reaction Setup: In separate NMR tubes, prepare solutions of each thioether and a chosen alkylating agent (e.g., methyl iodide) in a suitable deuterated solvent (e.g., CDCl₃). Ensure the initial concentrations are identical for all reactions.

  • Internal Standard: Add a known amount of an inert internal standard (e.g., tetramethylsilane) to each NMR tube.

  • Time-Resolved NMR: Acquire NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting thioether and the sulfonium salt product.

  • Rate Comparison: By comparing the rate of disappearance of the thioether signal and the appearance of the product signal relative to the internal standard, a qualitative and semi-quantitative comparison of the reaction rates can be established.

Metal Coordination: The Influence of Sterics on Complex Stability

Thioethers act as ligands in coordination chemistry, forming complexes with various metal ions. The stability of these complexes is influenced by both electronic and steric factors. The bulky tert-butyl groups in di-tert-butyl sulfide can sterically hinder its ability to coordinate to a metal center, leading to the formation of less stable complexes compared to those formed with smaller thioethers.

The stability constant (log K) is a quantitative measure of the affinity between a metal ion and a ligand. While specific stability constants for di-tert-butyl sulfide complexes are scarce, data for other alkyl thioethers can provide a basis for comparison.

Table 3: Stability Constants (log K) for Metal-Thioether Complexes.

ThioetherMetal Ionlog KSolventReference
TetrahydrothiopheneAg⁺3.5150% Ethanol[4]
TetrahydrothiopheneCu²⁺0.0250% Ethanol[4]
TetrahydrothiopheneCa²⁺-0.3050% Ethanol[4]
Diethyl sulfideAg⁺~3.4Aqueous[4]

It is expected that the stability constants for di-tert-butyl sulfide complexes would be lower than those for diethyl sulfide and tetrahydrothiophene with the same metal ions due to increased steric repulsion.

Experimental Protocol: Determination of Stability Constants by Potentiometric Titration

This protocol outlines the determination of stability constants of metal-thioether complexes using pH-metric titration.

  • Solution Preparation: Prepare solutions of the thioether, the metal salt (e.g., AgNO₃), and a standard acid (e.g., HNO₃) of known concentrations.

  • Titration Setup: Place a known volume of a solution containing the thioether and the acid in a thermostated vessel equipped with a pH electrode and a magnetic stirrer.

  • Titration: Titrate this solution with a standard solution of a strong base (e.g., NaOH). Record the pH after each addition of the base.

  • Metal-Ligand Titration: Repeat the titration with a solution that also contains a known concentration of the metal salt.

  • Data Analysis: The stability constants are calculated from the displacement of the titration curves in the presence and absence of the metal ion using specialized software.

logical_relationship A Thioether Reactivity D Oxidation A->D E Alkylation (SN2) A->E F Metal Coordination A->F B Steric Hindrance B->D Decreases Rate B->E Decreases Rate B->F Decreases Stability C Electronic Effects C->D Influences Rate C->E Influences Nucleophilicity C->F Influences Ligand Strength

Caption: Factors influencing thioether reactivity.

Conclusion

The reactivity of di-tert-butyl sulfide is consistently attenuated across oxidation, alkylation, and metal coordination reactions when compared to less sterically hindered thioethers. This diminished reactivity is primarily a consequence of the steric bulk imposed by the two tert-butyl groups, which shield the sulfur atom from attack by oxidants and electrophiles, and hinder its ability to effectively coordinate to metal centers. This understanding is crucial for medicinal chemists and materials scientists in the selection and design of thioether-containing molecules for specific applications where controlled reactivity is a key requirement. For instance, the lower reactivity of sterically hindered thioethers could be exploited to enhance the in vivo stability of a drug molecule or to tune the release profile of a payload from a drug delivery system.

References

The Role of Steric Hindrance: A Comparative Guide to tert-Butyl Sulfide and Other Sulfur Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfur reagent is a critical decision in the design of synthetic routes. This guide provides an objective comparison of tert-butyl sulfide (B99878) and its derivatives with other common sulfur reagents, focusing on their performance in nucleophilic substitution reactions. By examining experimental data, we aim to illuminate the impact of steric hindrance on reactivity and yield, providing a valuable resource for synthetic chemists.

The utility of organosulfur compounds in pharmaceuticals and functional materials is well-established. The introduction of a sulfur moiety can significantly alter the biological activity and physical properties of a molecule. Thioethers, in particular, are a common structural motif, and their synthesis often relies on the nucleophilic substitution reaction between an alkyl halide and a sulfur nucleophile. This guide focuses on a comparative analysis of tert-butyl sulfide derivatives (specifically tert-butyl thiol as a precursor), thiophenol, and sodium sulfide in the context of thioether synthesis.

The Impact of Steric Bulk on Nucleophilicity

The tert-butyl group is notoriously bulky, and this steric hindrance plays a pivotal role in the reactivity of tert-butylated compounds. In the case of tert-butyl thiol, the large tert-butyl group physically obstructs the sulfur atom's lone pairs of electrons, impeding their ability to attack an electrophilic carbon center. This steric shield significantly reduces the nucleophilicity of the sulfur atom, particularly in reactions that proceed via an S(_N)2 mechanism, which requires a backside attack on the electrophilic carbon.

In contrast, less sterically hindered sulfur nucleophiles, such as the thiophenolate anion derived from thiophenol, or the sulfide anion from sodium sulfide, can more readily approach and react with electrophiles. This fundamental difference in steric accessibility leads to significant variations in reaction rates and overall product yields.

Performance in Thioether Synthesis: A Comparative Analysis

To illustrate the practical implications of these steric effects, we will compare the performance of tert-butyl thiol, thiophenol, and sodium sulfide in the synthesis of benzyl (B1604629) thioethers from benzyl halides. This classic S(_N)2 reaction serves as an excellent model for evaluating the nucleophilicity of these sulfur reagents.

Quantitative Data Summary

The following table summarizes the yield of benzyl thioether products obtained from the reaction of benzyl bromide (or chloride) with tert-butyl thiol, thiophenol, and sodium hydrogen sulfide under various reported conditions. It is important to note that the reaction conditions are not identical across all experiments, which can influence the observed yields. However, the data provides a valuable snapshot of the relative reactivity of these reagents.

Sulfur ReagentElectrophileBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
tert-Butyl Thiol (as zinc salt)Benzyl BromideZinc CarbonateDichloromethane (B109758)RefluxNot Specified85[1]
ThiophenolBenzyl ChlorideTriethylamine (B128534)WaterRoom Temp196
Sodium Hydrogen SulfideBenzyl BromidePhase Transfer Catalyst (TBAB)Monochlorobenzene10-155Not explicitly stated for thioether, but used for thiol synthesis[2]
tert-Butyl Thiol2-Phenylpropan-2-olCu(OTf)₂Dichloromethane25120[3]

Note: The reaction with tert-butyl thiol and 2-phenylpropan-2-ol is a copper-catalyzed thioetherification, which highlights the low reactivity of tert-butyl thiol even under catalytic conditions designed to facilitate such couplings. The reaction with sodium hydrogen sulfide is primarily for the synthesis of the thiol, which can then be further reacted to form a thioether.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for understanding the nuances of a synthetic transformation. Below are the methodologies for the key experiments cited in the comparison table.

Synthesis of Benzyl this compound using Zinc Mercaptide
  • Reagents: Benzyl bromide, tert-butyl mercaptan, zinc carbonate, dichloromethane, pyridine (B92270).

  • Procedure: The zinc salt of tert-butyl mercaptan is prepared in situ by reacting tert-butyl mercaptan with zinc carbonate in dichloromethane at ambient temperature. Benzyl bromide and a molar equivalent of pyridine are then added to the mixture. The reaction mixture is subsequently refluxed to afford benzyl this compound. The product is then isolated and purified using standard techniques.[1]

Synthesis of Benzyl Phenyl Thioether in Water
  • Reagents: Thiophenol, benzyl chloride, triethylamine, water.

  • Procedure: In a reaction vessel, thiophenol (3 mmol), benzyl chloride (3 mmol), and triethylamine (3.2 mmol) are mixed in water (2 ml). The mixture is stirred at room temperature for 60 minutes. The resulting benzyl phenyl thioether, if solid, is isolated by filtration. If the product is an oil, it is extracted with ethyl acetate.

Synthesis of Benzyl Mercaptan from Benzyl Bromide and Sodium Hydrogen Sulfide
  • Reagents: Benzyl bromide, sodium hydrogen sulfide (NaSH), tetra-butyl ammonium (B1175870) bromide (TBAB), monochlorobenzene.

  • Procedure: In a round-bottom flask, benzyl bromide (1.0 mole), a 30% aqueous solution of NaSH (1.0 eq), and TBAB (0.1 eq) are combined in monochlorobenzene (3V). The mixture is cooled to 10-15°C and stirred for 5 hours. After the reaction, the layers are separated, and the organic layer is extracted with an alkaline solution. The aqueous layer containing the sodium salt of benzyl mercaptan is then acidified and extracted with dichloromethane to yield benzyl mercaptan after solvent removal.[2]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships and reaction pathways discussed in this guide.

SN2_Reaction_Pathway Reagents Sulfur Nucleophile + Benzyl Halide TS SN2 Transition State Reagents->TS Backside Attack Products Benzyl Thioether + Halide Anion TS->Products Inversion of Stereochemistry

Caption: Generalized S(_N)2 reaction pathway for thioether synthesis.

Steric_Hindrance_Effect cluster_tertbutyl tert-Butyl Thiol cluster_thiophenol Thiophenol tBuSH tert-Butyl Thiol tBu_steric High Steric Hindrance tBuSH->tBu_steric tBu_reactivity Low Nucleophilicity (No Reaction in some cases) tBu_steric->tBu_reactivity PhSH Thiophenol Ph_steric Low Steric Hindrance PhSH->Ph_steric Ph_reactivity High Nucleophilicity (High Yield) Ph_steric->Ph_reactivity

Caption: Impact of steric hindrance on the reactivity of sulfur nucleophiles.

Conclusion

The choice of a sulfur reagent in organic synthesis has a profound impact on the outcome of a reaction. This guide has demonstrated that the steric bulk of the tert-butyl group in this compound and its thiol precursor significantly diminishes its nucleophilicity, leading to lower reactivity and, in some cases, a complete lack of product formation in thioether synthesis. In contrast, less sterically hindered reagents like thiophenol and sodium sulfide are highly effective nucleophiles, affording excellent yields of thioethers under mild conditions.

For researchers and drug development professionals, this comparison underscores the importance of considering steric effects when designing synthetic strategies. While the tert-butyl group can be a valuable tool for introducing steric bulk into a target molecule, its use as a nucleophile in S(_N)2 reactions is often challenging. For efficient thioether formation, less hindered sulfur reagents are generally the preferred choice.

References

A Spectroscopic Showdown: Unraveling the Molecular Fingerprints of tert-Butyl Sulfide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of organosulfur compounds is paramount. This guide provides a comprehensive spectroscopic comparison of tert-butyl sulfide (B99878) and its key derivatives—di-tert-butyl disulfide and tert-butyl sulfoxide (B87167). Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the distinct spectral signatures that arise from subtle changes in the sulfur oxidation state and bonding environment.

This comparative analysis is supported by detailed experimental protocols to ensure reproducibility and facilitate the application of these techniques in your own research endeavors.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for tert-butyl sulfide, di-tert-butyl disulfide, and tert-butyl sulfoxide, offering a clear and concise comparison of their characteristic spectral features.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (CDCl₃) δ [ppm]¹³C NMR (CDCl₃) δ [ppm]
This compound 1.32 (s, 18H)44.9, 31.4
di-tert-Butyl Disulfide 1.30 (s, 18H)47.5, 30.9
tert-Butyl Sulfoxide 1.25 (s, 18H)53.2, 24.0

Table 2: Infrared (IR) Spectroscopic Data (Neat)

CompoundKey IR Absorptions [cm⁻¹]Functional Group Assignment
This compound 2965, 1458, 1365, 1160C-H stretch, C-H bend, C-S stretch
di-tert-Butyl Disulfide 2963, 1456, 1364, 550-450C-H stretch, C-H bend, S-S stretch
tert-Butyl Sulfoxide 2970, 1459, 1366, 1045C-H stretch, C-H bend, S=O stretch

Table 3: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 14690, 57, 41
di-tert-Butyl Disulfide 178122, 57, 41
tert-Butyl Sulfoxide 162106, 57, 41

In Detail: Experimental Protocols

The following are generalized yet detailed protocols for the spectroscopic techniques used to characterize this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of liquid sulfide samples.

Materials:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes[1]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[2]

  • Pasteur pipettes

  • Sample vial

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve 5-20 mg of the sulfide sample in approximately 0.6-0.7 mL of deuterated solvent.[3] Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube. To avoid spinning sidebands, the sample height should be at least 4-5 cm.[2]

  • Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1][4]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve the best possible resolution.[3]

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy (Neat Liquid)

Objective: To obtain the infrared spectrum of a pure liquid sample to identify its functional groups.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • Acetone (B3395972) or other suitable solvent for cleaning

Procedure:

  • Plate Preparation: Ensure the salt plates are clean and dry. If necessary, rinse them with a volatile solvent like acetone and allow them to dry completely. Handle the plates by their edges to avoid transferring moisture from your fingers.

  • Sample Application: Place one to two drops of the neat liquid sample onto the center of one salt plate using a Pasteur pipette.[5]

  • Creating a Thin Film: Place the second salt plate on top of the first, gently pressing them together to form a thin, uniform liquid film between the plates.[5]

  • Background Spectrum: Place the empty, clean salt plates in the spectrometer and run a background scan. This will be subtracted from the sample spectrum to remove atmospheric and instrument-related absorptions.

  • Sample Spectrum: Place the salt plates with the sample film into the spectrometer's sample holder and acquire the IR spectrum.[5]

  • Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent and return them to a desiccator for storage.[5]

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the sulfide compounds.

Materials:

  • Mass Spectrometer with an Electron Ionization (EI) source

  • Gas Chromatograph (GC) for sample introduction (optional, for volatile samples)

  • Direct insertion probe

  • Sample vial and syringe

Procedure:

  • Sample Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer. For volatile liquids like this compound, this is often done via a heated gas chromatograph (GC) inlet or a direct insertion probe.

  • Ionization: In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the ejection of a valence electron from the molecule, forming a positively charged molecular ion (M⁺).[7]

  • Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions.[6][7]

  • Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

Visualizing Chemical Transformations

To further understand the chemical behavior of this compound and its derivatives, we can visualize key reaction pathways using Graphviz.

Pyrolysis of Di-tert-butyl Sulfide

The thermal decomposition of di-tert-butyl sulfide proceeds through a concerted unimolecular elimination reaction, yielding isobutene and tert-butyl thiol as the primary products.[8][9]

Pyrolysis Di-tert-butyl Sulfide Di-tert-butyl Sulfide Transition State Transition State Di-tert-butyl Sulfide->Transition State Heat (Δ) Isobutene Isobutene Transition State->Isobutene Concerted Elimination tert-Butyl Thiol tert-Butyl Thiol Transition State->tert-Butyl Thiol

Pyrolysis of Di-tert-butyl Sulfide
Oxidation of this compound

The oxidation of this compound can be controlled to yield either the corresponding sulfoxide or, with a stronger oxidizing agent or harsher conditions, the sulfone.[10] A common and environmentally friendly oxidant for this transformation is hydrogen peroxide.[11]

Oxidation cluster_sulfide Sulfide cluster_sulfoxide Sulfoxide cluster_sulfone Sulfone This compound This compound tert-Butyl Sulfoxide tert-Butyl Sulfoxide This compound->tert-Butyl Sulfoxide [O] H₂O₂ tert-Butyl Sulfone tert-Butyl Sulfone tert-Butyl Sulfoxide->tert-Butyl Sulfone [O] (excess)

References

A Comparative Guide to the Analytical Determination of tert-Butyl Sulfide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of organosulfur compounds such as tert-Butyl sulfide (B99878) is crucial in various fields, including environmental monitoring, industrial process control, and pharmaceutical development. While direct electrochemical methods for tert-Butyl sulfide are not extensively documented in current literature, this guide provides a comparative overview of a posited electrochemical approach alongside two established analytical techniques: Gas Chromatography (GC) and UV-Visible Spectrophotometry. This comparison is intended to equip researchers with the foundational knowledge to select an appropriate analytical strategy based on their specific experimental needs, considering factors such as sensitivity, selectivity, cost, and throughput.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the analytical methods discussed. It is important to note that the parameters for the electrochemical analysis of this compound are hypothetical, based on typical performance characteristics of electrochemical sensors for similar organic sulfide compounds, due to a lack of specific published data.

ParameterElectrochemical Analysis (Hypothetical)Gas Chromatography (GC)UV-Visible Spectrophotometry
Analyte This compoundtert-Butyl Mercaptan / Volatile Sulfur CompoundsTotal Sulfide (as HS⁻)
Limit of Detection (LOD) 0.1 µM - 5 µM0.01 ppm - 0.1 ppm (ppb levels achievable)[1][2]~1 µM[3]
Linear Range 1 µM - 500 µM0.1 ppm - 100 ppm[4]1 µM - 15,000 µM (with dilution)[5]
Sensitivity High (nA/µM to µA/mM)Very High (detector dependent)Moderate
Selectivity Moderate to High (dependent on electrode modification)Very High (with appropriate column and detector)Low (potential interference from other UV-absorbing species)[3][6]
Analysis Time Fast (seconds to minutes)Moderate (minutes per sample)[7]Fast (minutes)
Instrumentation Cost Low to ModerateHighLow
Portability High (handheld potentiostats available)Low (typically benchtop)Moderate (portable spectrophotometers available)

Detailed Experimental Protocols

Electrochemical Analysis of this compound (Hypothetical Protocol)

This protocol is a proposed method based on general principles of electrochemistry for the detection of organic sulfides.[8][9]

Objective: To determine the concentration of this compound in an aqueous or organic solvent-based electrolyte solution using voltammetric techniques.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon Electrode (GCE), Gold (Au) Electrode, or a chemically modified electrode)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

  • Supporting Electrolyte (e.g., 0.1 M Phosphate Buffer Solution (PBS) for aqueous samples, or an appropriate non-aqueous electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile)

  • This compound standard solutions

  • Sample solutions

Procedure:

  • Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina (B75360) slurry on a polishing pad, followed by sonication in deionized water and ethanol (B145695) to ensure a clean, reactive surface.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in a known volume of the supporting electrolyte.

  • Blank Measurement: Record the background voltammogram of the supporting electrolyte to establish a baseline.

  • Calibration:

    • Add successive aliquots of a standard this compound solution to the electrochemical cell.

    • After each addition, stir the solution for a defined period to ensure homogeneity, then allow it to become quiescent.

    • Record the voltammogram (e.g., using Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV)) over a predetermined potential range. The oxidation of the sulfide moiety is expected to produce a current peak.

    • Plot the peak current versus the concentration of this compound to construct a calibration curve.

  • Sample Analysis: Replace the calibration solution with the sample solution (appropriately diluted in the supporting electrolyte) and record the voltammogram under the same conditions.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak current from the calibration curve.

Gas Chromatography (GC) for Volatile Sulfur Compounds

This protocol is based on established methods for the analysis of volatile sulfur compounds, such as tert-butyl mercaptan, in gaseous or liquid samples.[1][10][11]

Objective: To separate and quantify this compound or related mercaptans from a sample matrix.

Materials:

  • Gas Chromatograph (GC) with a sulfur-selective detector (e.g., Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD)).

  • Appropriate GC column (e.g., a capillary column like CP-Sil 13 CB or Rtx®-1).[7][11]

  • High-purity carrier gas (e.g., Helium or Nitrogen).

  • Gas or liquid sampling system (e.g., gas-tight syringe, sample loop, or autosampler).

  • Certified gas or liquid standards of this compound/mercaptan.

Procedure:

  • Instrument Setup:

    • Install the appropriate GC column.

    • Set the oven temperature program, injector temperature, and detector temperature. A typical starting oven temperature might be 35-40°C, ramped to a higher temperature to elute all compounds.[11]

    • Set the carrier gas flow rate.

  • Calibration:

    • Prepare a series of standard solutions or gas mixtures of known concentrations.

    • Inject a fixed volume of each standard into the GC.

    • Record the chromatograms and identify the peak corresponding to the target analyte based on its retention time.

    • Create a calibration curve by plotting the peak area or height against the concentration of the standards.

  • Sample Analysis:

    • Inject the same fixed volume of the unknown sample into the GC.

    • Record the chromatogram under identical conditions as the standards.

  • Quantification:

    • Identify the analyte peak in the sample chromatogram by its retention time.

    • Calculate the concentration of the analyte in the sample by comparing its peak area/height to the calibration curve.

UV-Visible Spectrophotometry for Total Sulfide

This protocol describes a common method for determining the total sulfide concentration in aqueous samples. It relies on the UV absorbance of the hydrosulfide (B80085) ion (HS⁻).[3][6]

Objective: To determine the total sulfide concentration in an aqueous sample.

Materials:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1-cm path length)

  • pH meter

  • Alkaline solution (e.g., Sodium Hydroxide) to adjust sample pH

  • Sulfide standard solution (e.g., from Na₂S·9H₂O)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Collect the aqueous sample. To prevent the loss of volatile H₂S and oxidation, immediately make the sample alkaline (pH > 8) with a small volume of concentrated NaOH.[6]

    • If particulates are present, filter the sample.

  • Instrument Setup:

    • Set the spectrophotometer to scan in the UV range (e.g., 200-300 nm).

    • Use an alkaline solution (without sulfide) as a blank to zero the instrument.

  • Calibration:

    • Prepare a series of sulfide standards of known concentrations in alkaline deionized water.

    • Measure the absorbance of each standard at a specific wavelength (e.g., 230 nm) where the HS⁻ ion has a strong absorbance.[5]

    • Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Place the prepared sample into a quartz cuvette and measure its absorbance at the same wavelength used for calibration.

  • Quantification:

    • Determine the sulfide concentration in the sample using the measured absorbance and the calibration curve. For complex matrices, spectral deconvolution might be necessary to correct for interfering substances.[3]

Visualized Workflows and Method Comparison

To further clarify the experimental processes and their relationships, the following diagrams are provided.

G cluster_prep Sample & Electrode Preparation cluster_analysis Electrochemical Measurement cluster_data Data Analysis p1 Polish and Clean Working Electrode a1 Assemble 3-Electrode Cell p1->a1 p2 Prepare Supporting Electrolyte p2->a1 p3 Prepare Sample and Standards a3 Perform Titration with Standard Solution p3->a3 a5 Analyze Sample Solution p3->a5 a2 Record Background Voltammogram (Blank) a1->a2 a2->a3 a4 Record Voltammograms (DPV or CV) a3->a4 d1 Construct Calibration Curve (Peak Current vs. Conc.) a4->d1 d2 Interpolate Sample Concentration a5->d2 d1->d2

Caption: Workflow for Electrochemical Analysis of this compound.

G cluster_electrochem Electrochemical Method cluster_gc Gas Chromatography cluster_spec Spectrophotometry center Analytical Goal: Quantify this compound or Related Compounds e_node Direct measurement of electroactive species center->e_node If rapid screening is needed gc_node Physical separation of volatile compounds center->gc_node If high specificity is required spec_node Measurement of light absorbance center->spec_node If total sulfide is the target e_pros Pros: - Fast - Low Cost - Portable e_node->e_pros e_cons Cons: - Moderate Selectivity - Matrix Effects - Method Not Established e_node->e_cons gc_pros Pros: - Very High Selectivity - High Sensitivity (ppb) - Established Methods gc_node->gc_pros gc_cons Cons: - High Cost - Slower Analysis - Not Portable gc_node->gc_cons spec_pros Pros: - Simple & Fast - Low Cost - Good for Total Sulfide spec_node->spec_pros spec_cons Cons: - Low Selectivity - Interference Issues - Indirect for Specific Organosulfides spec_node->spec_cons

Caption: Logical Comparison of Analytical Methods for Sulfide Analysis.

References

A Comparative Guide to Isotopic Labeling Strategies: Evaluating the Potential of tert-Butyl Sulfide Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable technique for elucidating metabolic pathways, quantifying drug candidates, and understanding reaction mechanisms. This guide provides a comparative analysis of a theoretical isotopic labeling strategy using tert-Butyl sulfide (B99878) against established, well-documented methods for introducing deuterium (B1214612) and sulfur-35 (B81441) isotopes into small molecules. By presenting experimental data, detailed protocols, and visual workflows, this document aims to inform the selection of appropriate labeling strategies for various research applications.

While direct isotopic labeling studies utilizing tert-Butyl sulfide are not prominently found in the scientific literature, its chemical structure suggests a potential, albeit hypothetical, application in introducing isotopically labeled tert-butylthio moieties. This guide will explore this theoretical use case and compare it with established alternatives for deuterium and sulfur-35 labeling.

Comparison of Isotopic Labeling Methodologies

The following table summarizes the key performance indicators of a hypothetical isotopic labeling method using deuterated this compound against two established methods: deuterium labeling via deuterated tert-butanol (B103910) and sulfur-35 labeling via the synthesis of [³⁵S]cysteamine.

FeatureHypothetical: Deuterated this compoundEstablished: Deuterated tert-Butyl AlcoholEstablished: [³⁵S]Cysteamine Synthesis
Isotope Deuterium (²H or D)Deuterium (²H or D)Sulfur-35 (³⁵S)
Labeling Reagent Di-(tert-butyl-d₉) sulfidetert-Butanol-d₁₀Elemental Sulfur-35
Label Incorporation tert-Butylthio-d₉ grouptert-Butyl-d₉ or tert-Butoxy-d₉ groupThiol (sulfhydryl) group
Typical Substrates Alkyl halides, electrophilesVarious, via conversion to other reagents2-Aminoethanol
Reported Yield Theoretical80-82% for deuterated tert-butanol[1]High specific activity reported[2]
Isotopic Purity Theoretical>99% (atom % D) for deuterated tert-butanol[1]High specific activity reported[2]
Key Advantages Potentially direct introduction of a bulky, labeled thioether group.Versatile precursor for various deuterated reagents; high isotopic purity achievable.Provides a biologically relevant thiol for radiolabeling studies.
Potential Limitations Lack of established protocols; potential for side reactions.Multi-step process to generate reactive labeling agents.Requires handling of radioactive materials; synthesis can be complex.

Experimental Protocols

Hypothetical: Deuterium Labeling with Di-(tert-butyl-d₉) sulfide

This proposed method is based on the known reactivity of sulfides as nucleophiles.[3][4]

Objective: To introduce a deuterated tert-butylthio group into an organic molecule.

Reaction Scheme: (CD₃)₃C-S-C(CD₃)₃ + R-X → (CD₃)₃C-S-R + (CD₃)₃C-X

Materials:

  • Di-(tert-butyl-d₉) sulfide (hypothetical reagent)

  • Alkyl halide (R-X)

  • Aprotic solvent (e.g., THF, DMF)

  • Base (optional, depending on the reaction mechanism)

Procedure:

  • Dissolve the alkyl halide in the chosen aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add an equimolar amount of di-(tert-butyl-d₉) sulfide to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product using column chromatography or distillation.

Established Method 1: Deuterium Labeling using tert-Butanol-d₁₀ as a Precursor

This method is based on a documented patent for the synthesis of deuterated tert-butanol, which can then be used to create various deuterated labeling reagents.[1]

Objective: To synthesize a deuterated alkyl tert-butyl ether.

Part A: Synthesis of tert-Butanol-d₁₀

  • In a three-neck flask under an inert atmosphere, combine deuterium methyl magnesium iodide and anhydrous manganese chloride in anhydrous tetrahydrofuran.

  • Cool the mixture and slowly add deuterated acetone (B3395972).

  • Allow the reaction to proceed for 4-6 hours at a controlled temperature.

  • Quench the reaction by adding a heavy water solution of a deuterated acid (e.g., DCl or D₂SO₄).

  • Separate the organic layer and purify by distillation to obtain tert-butanol-d₁₀.

Part B: Synthesis of a Deuterated tert-Butyl Ether

  • Convert the synthesized tert-butanol-d₁₀ to a more reactive species, such as tert-butyl-d₉ chloride, by reacting it with concentrated hydrochloric acid.

  • React the tert-butyl-d₉ chloride with a suitable alcohol in the presence of a non-nucleophilic base to form the desired deuterated tert-butyl ether.

  • Purify the product by standard laboratory techniques.

Established Method 2: Synthesis of [³⁵S]Cysteamine

This protocol is a one-pot synthesis of high specific activity [³⁵S]cysteamine from elemental sulfur-35.[2]

Objective: To synthesize [³⁵S]cysteamine for use as a radiolabeling agent.

Materials:

  • Elemental [³⁵S]sulfur

  • 2-Aminoethanol

  • Reducing agent

  • Appropriate solvents and buffers

Procedure:

  • The synthesis is a one-pot reaction involving the reaction of elemental [³⁵S]sulfur with 2-aminoethanol under specific conditions.

  • The reaction progress is monitored to ensure the efficient incorporation of the radiosulfur.

  • Purification of the resulting [³⁵S]cysteamine is performed to achieve high radiochemical purity.

  • The specific activity of the final product is determined to quantify the amount of radioactivity per mole of the compound.

Visualizing the Workflows

hypothetical_workflow cluster_start Starting Materials cluster_process Reaction cluster_end Products start1 Di-(tert-butyl-d₉) sulfide reaction Nucleophilic Substitution start1->reaction start2 Alkyl Halide (R-X) start2->reaction product Labeled Thioether (R-S-tBu-d₉) reaction->product side_product tert-Butyl-d₉ Halide reaction->side_product

Caption: Hypothetical workflow for deuterium labeling using di-(tert-butyl-d₉) sulfide.

established_workflow_deuterium cluster_start Starting Materials cluster_process1 Step 1: Grignard Reaction cluster_process2 Step 2: Conversion cluster_process3 Step 3: Labeling cluster_end Product start1 Deuterated Acetone reaction1 Synthesis of tert-Butanol-d₁₀ start1->reaction1 start2 Deuterium Methyl Magnesium Iodide start2->reaction1 reaction2 Formation of tert-Butyl-d₉ Chloride reaction1->reaction2 reaction3 Reaction with R-OH reaction2->reaction3 product Labeled Ether (R-O-tBu-d₉) reaction3->product

Caption: Established workflow for deuterium labeling via deuterated tert-butanol.

established_workflow_sulfur35 cluster_start Starting Materials cluster_process Reaction cluster_end Product start1 Elemental Sulfur-35 reaction One-Pot Synthesis start1->reaction start2 2-Aminoethanol start2->reaction product [³⁵S]Cysteamine reaction->product

Caption: Established workflow for the synthesis of [³⁵S]cysteamine.

Conclusion

The choice of an isotopic labeling strategy is contingent upon the specific research question, the nature of the molecule to be labeled, and the available resources. While the use of this compound for isotopic labeling remains a theoretical proposition, its potential for the direct introduction of a labeled tert-butylthio group is a concept worth considering for future development.

In contrast, methods utilizing deuterated tert-butanol as a precursor offer a versatile and well-documented route to a variety of deuterated compounds with high isotopic purity.[1] For radiolabeling with sulfur-35, the synthesis of [³⁵S]cysteamine provides a valuable tool for introducing a biologically relevant thiol group, albeit with the necessary precautions for handling radioactive materials.[2]

Researchers are encouraged to weigh the advantages and limitations of each approach. For deuterium labeling, the established multi-step synthesis starting from deuterated acetone provides a reliable and high-purity source of labeled tert-butyl groups. For sulfur-35 labeling of small molecules for biological studies, the synthesis of labeled precursors like cysteamine (B1669678) is a proven method. The hypothetical use of deuterated this compound, while currently undeveloped, highlights the ongoing search for novel and more direct labeling methodologies.

References

Comparative Performance of Catalysts for Oxidation of Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Reactions of tert-Butyl Sulfide (B99878) and Related Organosulfur Compounds

This guide provides a comparative analysis of various catalysts employed in reactions involving tert-butyl sulfide and related organosulfur compounds, with a primary focus on catalytic oxidation. The information is tailored for researchers, scientists, and professionals in drug development to facilitate catalyst selection and experimental design.

The catalytic oxidation of sulfides to sulfoxides and sulfones is a critical transformation in organic synthesis. The choice of catalyst significantly influences the reaction's efficiency, selectivity, and environmental impact. Below is a summary of the performance of different catalytic systems in the oxidation of tert-butyl disulfide and other relevant organosulfur compounds.

Catalyst SystemSubstrateOxidantProductYield (%)Enantiomeric Excess (ee %)Key Findings & Reaction Conditions
VO(acac)₂ / Chiral Schiff Base Ligand di-tert-butyl disulfideH₂O₂tert-butyl tert-butanethiosulfinate≥92%91%The reaction is convenient, cost-effective, and scalable. The product is a versatile precursor for chiral tert-butanesulfinyl compounds.[1][2]
3,3′,5,5′-tetra-tert-butyl-stilbenequinone Aqueous SulfideOxygenElemental Sulfur / Sulfate--The reaction is first-order with respect to each reagent and can be limited by diffusion.[3][4]
CoAPO-5 Methyl Phenyl Sulfide, Diphenyl Sulfidetert-Butyl HydroperoxideSulfonesHigh Conversion-Showed significantly higher reaction rates per metal atom compared to Co/H-Y and MoOₓ/Al₂O₃. Rates increase with electron density at the sulfur atom.[5]
Co/H-Y Methyl Phenyl Sulfide, Diphenyl Sulfidetert-Butyl HydroperoxideSulfones--Lower catalytic activity compared to CoAPO-5.[5]
MoOₓ/Al₂O₃ Methyl Phenyl Sulfide, Diphenyl Sulfidetert-Butyl HydroperoxideSulfones--Lower catalytic activity compared to CoAPO-5.[5]
Binaphthol / Ti(OPr-i)₄ / H₂O Various Sulfidestert-Butyl HydroperoxideSulfoxides49-93%7-86%A catalytic system for the asymmetric oxidation of various sulfides.
MoOCl₃(DMSO)₂ ThiolDMSOdi-t-butyl disulfideHigh Yield-DMSO acts as the oxidant in this catalytic system.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the catalytic oxidation of organosulfur compounds.

Protocol 1: Asymmetric Oxidation of di-tert-butyl disulfide using a Vanadium Catalyst

This protocol is adapted from the work of Ellman and coworkers on the catalytic asymmetric oxidation of di-tert-butyl disulfide.[1][8]

Materials:

  • di-tert-butyl disulfide

  • VO(acac)₂ (Vanadyl acetylacetonate)

  • Chiral Schiff-base ligand (derived from tert-leucinol and 3,5-di-tert-butylsalicylaldehyde)

  • Hydrogen peroxide (30% aqueous solution)

  • Organic solvent (e.g., CH₂Cl₂)

Procedure:

  • In a vented reaction vessel, dissolve the chiral Schiff-base ligand (0.26 mol %) and VO(acac)₂ (0.25 mol %) in the chosen organic solvent.

  • Add di-tert-butyl disulfide to the catalyst solution.

  • Add the aqueous hydrogen peroxide solution to the reaction mixture. The solution should turn deep red or brown.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using a suitable analytical technique, such as ¹H NMR spectroscopy.

  • Upon completion, the reaction is worked up by separating the organic and aqueous layers. The organic layer is then washed, dried, and concentrated to yield the crude product.

  • The crude tert-butyl tert-butanethiosulfinate can be purified by chromatography.

Caution: The vanadium-catalyzed decomposition of H₂O₂ can release oxygen, so it is essential to use a vented reaction vessel.[8]

Protocol 2: Oxidation of Organosulfur Compounds with tert-Butyl Hydroperoxide

This protocol is a general procedure based on the study of selective catalytic oxidation of organosulfur compounds.[5]

Materials:

  • Organosulfur substrate (e.g., methyl phenyl sulfide)

  • tert-Butyl hydroperoxide (TBHP)

  • Catalyst (e.g., CoAPO-5, Co/H-Y, or MoOₓ/Al₂O₃)

  • Solvent (e.g., decane)

Procedure:

  • Activate the catalyst under appropriate conditions (e.g., calcination for solid catalysts).

  • In a batch reactor, add the catalyst and the solvent.

  • Add the organosulfur substrate to the reactor.

  • Heat the mixture to the desired reaction temperature with stirring.

  • Add tert-butyl hydroperoxide to initiate the reaction.

  • Take samples periodically to monitor the conversion of the reactant and the formation of products (sulfoxide and sulfone) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • After the reaction, the catalyst can be separated by filtration (for heterogeneous catalysts). The liquid product can be purified by distillation or chromatography.

Visualizations

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a typical workflow for the comparative study of catalysts in this compound reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation catalyst_prep Catalyst Preparation & Characterization reaction_setup Reaction Setup (Reactor, Conditions) catalyst_prep->reaction_setup reactant_prep Reactant & Solvent Purification reactant_prep->reaction_setup catalyst_A Catalyst A reaction_setup->catalyst_A catalyst_B Catalyst B reaction_setup->catalyst_B catalyst_C Catalyst C reaction_setup->catalyst_C monitoring Reaction Monitoring (TLC, GC, HPLC) catalyst_A->monitoring catalyst_B->monitoring catalyst_C->monitoring workup Work-up & Product Isolation monitoring->workup characterization Product Characterization (NMR, MS, etc.) workup->characterization data_analysis Data Analysis (Yield, Selectivity, ee) characterization->data_analysis comparison Catalyst Performance Comparison data_analysis->comparison

Caption: Workflow for comparative catalyst study.

Signaling Pathway: General Catalytic Oxidation of Sulfides

The diagram below illustrates the general pathway for the catalytic oxidation of a sulfide to a sulfoxide (B87167) and subsequently to a sulfone.

G Sulfide R-S-R' (Sulfide) Sulfoxide R-S(O)-R' (Sulfoxide) Sulfide->Sulfoxide + [O] Catalyst Sulfone R-S(O)₂-R' (Sulfone) Sulfoxide->Sulfone + [O] Catalyst

Caption: Catalytic oxidation of sulfides.

References

Performance Benchmarking of tert-Butyl Sulfide and Its Derivatives in Catalyst Sulfiding and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, tert-butyl sulfide (B99878) and its disulfide and polysulfide derivatives represent a versatile class of organosulfur compounds. While di-tert-butyl polysulfide (TBPS) has emerged as a safer and more efficient alternative to traditional sulfiding agents in industrial catalyst activation, tert-butyl sulfide and di-tert-butyl disulfide also serve as valuable reagents in organic synthesis, offering unique advantages in the preparation of complex molecules.

This guide provides a comparative analysis of the performance of this compound derivatives in their primary applications, supported by experimental data and detailed protocols.

Industrial Application: Catalyst Sulfiding

In the petrochemical industry, the activation of hydrotreating catalysts through sulfiding is a critical process. This involves the conversion of metal oxides on the catalyst surface to their active metal sulfide form. Di-tert-butyl polysulfide (TBPS) is increasingly favored over dimethyl disulfide (DMDS) for this purpose due to its enhanced safety profile and operational advantages.

Comparative Performance of Sulfiding Agents

The selection of a sulfiding agent is based on factors such as sulfur content, decomposition temperature, safety, and byproducts. Below is a comparison of key performance indicators for TBPS and DMDS.

PropertyDi-tert-butyl Polysulfide (TBPS)Dimethyl Disulfide (DMDS)References
Sulfur Content (% wt) 5468[1][2]
Decomposition Temperature As low as 160°C (320°F) in the presence of CoMo or NiMo catalysts~200°C (392°F) in the presence of CoMo or NiMo catalysts[1]
Flash Point 100°C16°C[3]
Flammability Non-flammableFlammable[1]
Odor Diesel-likePervasive, strong[3][4]
Primary Decomposition Byproducts H₂S, Isobutene, IsobutaneH₂S, Methane (B114726)[1]

Key Advantages of TBPS:

  • Lower Decomposition Temperature: TBPS decomposes at a lower temperature than DMDS, which can reduce the risk of metal reduction on the catalyst and potentially shorten the sulfiding operation time.[1][5]

  • Enhanced Safety: With a significantly higher flash point and non-flammable classification, TBPS is safer to transport, store, and handle compared to the highly flammable DMDS.[3][4]

  • Improved Work Environment: The diesel-like odor of TBPS is considered more tolerable in a refinery setting compared to the strong, pervasive odor of DMDS.[3][4]

  • Hydrogen Purity: The hydrocarbon byproducts of TBPS decomposition (isobutene and isobutane) are less likely to dilute the hydrogen recycle gas compared to the methane produced from DMDS.[1]

Experimental Protocol: In-situ Catalyst Sulfiding with TBPS

This protocol outlines the general steps for the in-situ sulfiding of hydrotreating catalysts using TBPS. Specific temperatures and hold times may vary depending on the catalyst type and unit design.

Workflow for In-situ Catalyst Sulfiding:

start Catalyst Bed Drying (~120°C under N2 flow) wetting Catalyst Wetting (Introduce feed at <150°C) start->wetting injection TBPS Injection Start (As temp. approaches 200°C) wetting->injection hold1 Primary Sulfiding Hold (200-215°C until H2S breakthrough) injection->hold1 Monitor H2S in recycle gas ramp Temperature Ramp to Secondary Plateau hold1->ramp H2S > 5000 ppm hold2 Secondary Sulfiding Hold (325-355°C for at least 4 hours) ramp->hold2 end_sulfiding Sulfiding Complete hold2->end_sulfiding Stable H2S at outlet

Caption: Workflow for a typical in-situ catalyst sulfiding procedure using TBPS.

Detailed Steps:

  • Catalyst Drying: The catalyst bed is dried by heating to approximately 120°C under a nitrogen flow to remove any moisture.[3]

  • Catalyst Wetting: A hydrocarbon feed (straight-run gas oil is preferred) is introduced to wet the catalyst at a temperature below 150°C.[6]

  • Initiation of TBPS Injection: As the reactor temperature approaches 200°C, the injection of TBPS begins.[6]

  • Primary Sulfiding Plateau: The reactor temperature is held in the range of 200–215°C. This hold is maintained until H₂S breakthrough is observed, which is indicated by an H₂S concentration exceeding 5000 ppm in the recycle gas.[5][6]

  • Ramp to Secondary Sulfiding Plateau: Once H₂S breakthrough is confirmed, the reactor temperature is gradually increased to the secondary sulfiding temperature, typically between 325–355°C.[5][6]

  • Secondary Sulfiding Hold: The temperature is maintained at this level for a minimum of four hours to ensure complete sulfiding of the catalyst. A second H₂S breakthrough may occur during this phase.[5][6]

  • Completion: The sulfiding process is considered complete when the H₂S concentration at the reactor outlet stabilizes.

Application in Organic Synthesis

This compound and di-tert-butyl disulfide are valuable reagents for introducing the bulky and sterically hindering tert-butylthio group in organic synthesis, which can be crucial in the development of new pharmaceutical compounds.

Synthesis of Thioethers

Thiolate anions derived from tert-butyl mercaptan are potent nucleophiles in SN2 reactions.[7][8] The steric bulk of the tert-butyl group can influence reaction rates and selectivity.

ReactantsProductYield (%)Reference
tert-Butyl mercaptan, Zinc Carbonate, t-Butyl bromideDi-tert-butyl sulfideGood[9]
10 ml di-t-butyl sulfide, 10 ml dimethyl sulfoxide, ZnCl₂, HCldi-t-butyl disulfide85[10]
tert-Butyl mercaptan, Hydrogen Peroxide, CuCl₂/CuClDi-tert-butyl disulfide90-96 (selectivity)[11]

Logical Relationship for Thioether Synthesis:

cluster_reactants Reactants cluster_product Product thiol tert-Butyl Mercaptan thioether tert-Butyl Alkyl Sulfide (R-S-tBu) thiol->thioether Nucleophilic Attack halide Alkyl Halide (R-X) halide->thioether base Base base->thiol Deprotonation

Caption: General scheme for the synthesis of tert-butyl thioethers.

Synthesis of Chiral Sulfinyl Compounds

Di-tert-butyl disulfide is a key starting material for the synthesis of chiral tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines, which are important building blocks in asymmetric synthesis.

A notable application is the catalytic asymmetric oxidation of di-tert-butyl disulfide to tert-butyl tert-butanethiosulfinate. This intermediate serves as a precursor to various chiral sulfinyl compounds.

Starting MaterialReagentsProductEnantiomeric Excess (%)Yield (%)Reference
Di-tert-butyl disulfideH₂O₂, VO(acac)₂, Chiral Schiff base ligandtert-Butyl tert-butanethiosulfinate91≥92[12]
tert-Butyl tert-butanethiosulfinateLiNH₂ in liquid NH₃ and THFtert-Butanesulfinamide-91[12]

Experimental Protocol: Asymmetric Oxidation of Di-tert-butyl Disulfide

This protocol is adapted from the work of J. A. Ellman, et al.[12]

Experimental Workflow:

start Prepare Catalyst Solution (VO(acac)2 + Chiral Ligand) reactants Add Di-tert-butyl disulfide to reaction vessel start->reactants oxidation Add H2O2 solution dropwise at 0°C reactants->oxidation stir Stir at 0°C for specified time oxidation->stir workup Aqueous Workup and Extraction stir->workup purification Purification (e.g., Chromatography) workup->purification product tert-Butyl tert-butanethiosulfinate purification->product

Caption: Experimental workflow for the asymmetric oxidation of di-tert-butyl disulfide.

Procedure:

  • A solution of the chiral Schiff base ligand (0.26 mol %) and VO(acac)₂ (0.25 mol %) in a suitable solvent is prepared.

  • Di-tert-butyl disulfide (1.0 equiv) is added to the catalyst solution and cooled to 0°C.

  • A solution of hydrogen peroxide (H₂O₂) is added dropwise to the reaction mixture.

  • The reaction is stirred at 0°C for a specified period, monitoring the progress by an appropriate method (e.g., TLC or GC).

  • Upon completion, the reaction is quenched and worked up using standard aqueous extraction procedures.

  • The crude product is purified, typically by column chromatography, to yield the enantiomerically enriched tert-butyl tert-butanethiosulfinate.

Signaling Pathways

Currently, there is a lack of specific information in the reviewed literature detailing the direct involvement of this compound or its derivatives in specific biological signaling pathways. Their primary role in the context of drug development appears to be as a synthetic intermediate that allows for the introduction of the bulky tert-butylthio group, which can then modulate the biological activity of the final drug molecule by influencing its binding to target proteins or altering its metabolic stability.

References

Cross-Validation of Experimental and Computational Data for tert-Butyl Sulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined and computationally predicted properties of tert-Butyl sulfide (B99878) (CAS No. 107-47-1). By presenting a side-by-side analysis, this document aims to facilitate the cross-validation of data, offering valuable insights for researchers in various fields, including chemical synthesis, computational modeling, and drug development. The inclusion of detailed experimental protocols provides a foundation for the replication of findings and the development of further studies.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for tert-Butyl sulfide, drawing from both experimental measurements and computational predictions. This structured format allows for a direct and efficient comparison of the values obtained through different methodologies.

Table 1: Physical Properties of this compound

PropertyExperimental ValueComputational ValueSource (Experimental)Source (Computational)
Boiling Point 147-151 °C[1], 149 °C[2][3], 150 °C[4][5]Not Available[1][2][3][4][5]
Melting Point -9 °C[1][3], -11 °C[2]Not Available[1][2][3]
Density 1.001 g/cm³ @ 15 °C[1], 0.837 g/cm³[2], 0.83 g/cm³ @ 20/20 °C[4][5], 0.815 g/mL[3]Not Available[1][2][3][4][5]
Flash Point 26.7 °C[2], 26 °C[4][5]Not Available[2][4][5]
Refractive Index 1.451[2], 1.455[3]Not Available[2][3]
Vapor Pressure 5.22 mmHg @ 25 °C[2]Not Available[2]

Table 2: Computed Properties of this compound

PropertyComputational ValueSource
Molecular Weight 146.30 g/mol PubChem
Exact Mass 146.11292175 DaPubChem
Topological Polar Surface Area 25.3 ŲPubChem
Heavy Atom Count 9PubChem
Complexity 61.5PubChem
LogP (Octanol/Water Partition Coefficient) 3.3PubChem

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary method.

Apparatus:

  • Thiele tube or a beaker with a high-boiling point liquid (e.g., mineral oil)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Bunsen burner or heating mantle

  • Stand and clamp

Procedure:

  • A small amount of the liquid sample (this compound) is placed in the small test tube.

  • The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

  • The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The assembly is clamped and immersed in the heating bath (Thiele tube or oil bath).

  • The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a crucial physical property for identification and purity assessment. While this compound is a liquid at room temperature, this protocol is included for its general importance in chemical characterization. The melting point is the temperature at which a solid turns into a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (open at both ends)

  • Sample of the solid organic compound

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • A small amount of the finely powdered solid is introduced into a capillary tube, which is then sealed at one end.

  • The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid first begins to melt (the first appearance of liquid) and the temperature at which the entire solid has turned into a liquid are recorded. This range is the melting point of the substance. Pure compounds typically have a sharp melting point range of 1-2°C.

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined with high precision.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Water bath with temperature control

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

  • The filled pycnometer is weighed again.

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

  • The pycnometer filled with the reference liquid is weighed.

  • The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) × density of reference liquid

Determination of Flash Point

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a standard procedure for this determination.[1][2]

Apparatus:

  • Pensky-Martens closed-cup tester

  • Thermometer

  • Ignition source

Procedure:

  • The sample cup of the Pensky-Martens apparatus is filled with the liquid sample to the specified level.

  • The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

  • At regular temperature intervals, the ignition source is applied to the opening in the lid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[2]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the boiling point of a liquid using the capillary method.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_exp Experiment A Place liquid sample in test tube B Insert capillary tube (sealed end up) A->B C Attach test tube to thermometer B->C D Immerse assembly in heating bath C->D Setup E Heat bath gently and stir D->E F Observe for continuous bubble stream E->F G Stop heating and allow to cool F->G H Record temperature when liquid enters capillary G->H I Boiling Point H->I Result

References

Literature comparison of tert-Butyl sulfide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of Tert-Butyl Sulfide (B99878) and Its Derivatives

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. Tert-butyl sulfide and its oxidized form, di-tert-butyl disulfide, are important building blocks in organic synthesis. This guide provides a comparative analysis of common synthetic methods for these compounds, supported by experimental data and detailed protocols.

Comparative Performance of Synthesis Methods

The selection of a synthetic route for this compound derivatives depends on factors such as desired product (mono-, di-, or polysulfide), available starting materials, reaction conditions, and scalability. The following table summarizes quantitative data for several prominent methods.

MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Key AdvantagesLimitations
Oxidation of tert-Butyl Mercaptan tert-Butyl Mercaptan, Hydrogen PeroxideCuprous chloride (CuCl) or Cupric chloride (CuCl₂)Acetone (B3395972)-20 to 70Short90-96 (selectivity)[1]Clean reaction with water as a byproduct, high conversion (98-100%)[1].Requires catalyst recovery.
tert-Butyl Mercaptan, BromineSilica gel, Zinc powderNot specifiedRoom TemperatureNot specifiedNot specifiedMild reaction conditions.[2][3]Use of hazardous bromine.
Reaction of tert-Butyl Chloride tert-Butyl Chloride, Sublimed Sulfur, Sodium Hydroxide (B78521)PEG2400 (Phase Transfer Catalyst)N,N-dimethylformamide (DMF)Not specifiedNot specifiedup to 90[1][4]High yield, utilizes readily available materials.[2][3]Complex system, difficult catalyst and solvent recovery, requires microwave.[4]
From Di-tert-Butyl Sulfide Di-tert-Butyl Sulfide, Dimethyl Sulfoxide (B87167) (DMSO)Zinc chloride, Hydrochloric acidNone14940 min85[5]Direct conversion from the monosulfide.High temperature, use of acid.
Polysulfide Synthesis tert-Butyl Mercaptan, SulfurTriethylamine (B128534)None35, then 85~2 hours87.4[6]High yield for polysulfides.Produces a mixture of polysulfides.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to enable replication and further development.

Method 1: Clean Oxidation of tert-Butyl Mercaptan with Hydrogen Peroxide

This method provides a high-yield and environmentally friendly route to di-tert-butyl disulfide.[1]

Procedure:

  • To a reaction vessel, add tert-butyl mercaptan, a catalytic amount of cuprous chloride or cupric chloride, and acetone as the solvent.

  • While stirring, add hydrogen peroxide (or a mixture of acetone and hydrogen peroxide) to the reaction mixture.

  • Control the reaction temperature between -20 and 70°C.

  • Monitor the reaction until the conversion of tert-butyl mercaptan is complete (typically 98-100%).

  • Upon completion, the reaction mixture is processed to isolate the di-tert-butyl disulfide. This may involve catalyst filtration, solvent removal, and separation of the organic phase.

Method 2: Microwave-Assisted Synthesis from tert-Butyl Chloride

This approach utilizes phase-transfer catalysis under microwave irradiation to achieve a high yield of di-tert-butyl disulfide.[2][3][4]

Procedure:

  • Combine sublimed sulfur, sodium hydroxide, tert-butyl chloride, and PEG2400 as a phase transfer catalyst in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Subject the reaction mixture to microwave irradiation.

  • After the reaction is complete, the di-tert-butyl disulfide is isolated from the reaction mixture. This process can be complex due to the nature of the solvent and catalyst.

Method 3: Synthesis from Di-tert-Butyl Sulfide and DMSO

This protocol describes the conversion of di-tert-butyl sulfide to di-tert-butyl disulfide.[5]

Procedure:

  • A mixture of di-tert-butyl sulfide and dimethyl sulfoxide (DMSO) is prepared.

  • Catalytic amounts of zinc chloride and hydrochloric acid are added to the mixture.

  • The reaction mixture is heated to 149°C for approximately 40 minutes.

  • The resulting di-tert-butyl disulfide is then isolated and purified.

Method 4: Synthesis of Di-tert-Butyl Polysulfide

This method is suitable for producing di-tert-butyl polysulfides from tert-butyl mercaptan and elemental sulfur.[6]

Procedure:

  • In a flask under a nitrogen atmosphere, place sulfur and tert-butyl mercaptan.

  • To the stirring mixture, cautiously add a few drops of triethylamine, which will cause a vigorous exothermic reaction.

  • Once the initial reaction subsides, heat the mixture to 40°C for 1 hour.

  • Add the remaining amount of triethylamine and heat the mixture to 85°C for 1 hour.

  • After cooling to room temperature, the product is washed with a 10% sodium hydroxide solution and then with water.

  • The organic layer is dried under vacuum to yield the di-tert-butyl polysulfide.

Synthesis Pathways Overview

The following diagram illustrates the different synthetic routes to this compound and its derivatives.

Synthesis_Pathways cluster_oxidation Oxidation of Mercaptan cluster_chloride From tert-Butyl Chloride cluster_sulfide_conversion From Di-tert-Butyl Sulfide cluster_polysulfide Polysulfide Synthesis Mercaptan tert-Butyl Mercaptan Disulfide Di-tert-Butyl Disulfide Mercaptan->Disulfide H₂O₂, Cu catalyst Mercaptan->Disulfide Bromine Polysulfide Di-tert-Butyl Polysulfide Mercaptan->Polysulfide S, Triethylamine Chloride tert-Butyl Chloride Chloride->Disulfide S, NaOH, PEG2400, Microwave Sulfide Di-tert-Butyl Sulfide Sulfide->Disulfide DMSO, ZnCl₂/HCl Sulfur Sulfur (S) NaOH NaOH PEG400 PEG2400 Microwave Microwave H2O2 H₂O₂ Cu_cat Cu Catalyst Bromine Bromine DMSO DMSO ZnCl2_HCl ZnCl₂ / HCl Triethylamine Triethylamine

Caption: Synthetic routes to di-tert-butyl disulfide and polysulfide.

References

Safety Operating Guide

Proper Disposal of tert-Butyl Sulfide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of tert-Butyl sulfide (B99878), a flammable liquid with a potent stench that requires careful management. Adherence to these protocols is critical for operational safety and regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (Viton® is a suitable material), and a lab coat.[1] All handling of tert-Butyl sulfide and its waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure to its vapors.[2]

Emergency eyewash stations and safety showers should be readily accessible and in good working order. It is crucial to use spark-proof tools and explosion-proof equipment when handling this flammable liquid to prevent ignition.[2]

Quantitative Data for Safe Handling

Proper storage and handling are dictated by the physicochemical properties of this compound. The following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point 48 °C (118.4 °F)[2]
Boiling Point 148-149 °C
Density 0.815 g/cm³
Storage Temperature Cool, dry place, away from ignition sources.[2]
Incompatible Materials Strong oxidizing agents[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that involves on-site neutralization for small quantities, followed by professional disposal of the treated waste and larger quantities.

Step 1: Waste Classification and Segregation

This compound is classified as a flammable liquid.[2] Due to its ignitability, it is generally considered a hazardous waste with the EPA hazardous waste code D001 .[3][4]

All waste containing this compound must be segregated from other waste streams, particularly from strong oxidizing agents, with which it is incompatible.[2] Collect the waste in a dedicated, clearly labeled, and sealed container.[5]

Step 2: Container Selection and Labeling

Waste containers should be made of a compatible material, such as an amber glass bottle, to prevent degradation and leakage.[1] The container must be in good condition, with a secure, tight-fitting cap.

The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound". The label should also include the date accumulation started and the associated hazards (e.g., "Flammable Liquid").

Step 3: On-Site Neutralization (for small quantities)

For small quantities of this compound waste, a neutralization step can be performed to reduce its reactivity and odor before collection by a waste disposal company. This process involves the oxidation of the sulfide to less volatile and less hazardous compounds like sulfoxides or sulfones.

Step 4: Professional Waste Disposal

All this compound waste, including the neutralized waste from the experimental protocol, must be disposed of through a licensed hazardous waste disposal company. Do not pour this compound or its treated waste down the drain.

Arrange for a scheduled pickup with your institution's environmental health and safety (EHS) office or a certified waste management contractor. Ensure that all containers are properly labeled and sealed before they are transported off-site for incineration or other approved disposal methods.[5]

Experimental Protocol: Neutralization of this compound Waste

This protocol details a method for the laboratory-scale neutralization of small quantities of this compound waste through oxidation.

Objective: To oxidize this compound to the less odorous and less reactive tert-butyl sulfoxide (B87167) or sulfone.

Materials:

  • This compound waste

  • Sodium hypochlorite (B82951) solution (household bleach, ~5-6%) or 30% Hydrogen Peroxide[5][6]

  • Glacial acetic acid (if using hydrogen peroxide)[6]

  • Sodium thiosulfate (B1220275) solution (for quenching excess oxidant)[7]

  • Large beaker

  • Stir plate and stir bar

  • Dropping funnel

  • pH paper or pH meter

  • Appropriate PPE (fume hood, safety goggles, chemical-resistant gloves, lab coat)

Procedure:

  • Preparation: Place the beaker containing a magnetic stir bar on the stir plate inside a fume hood. Add the this compound waste to the beaker and begin stirring.

  • Oxidation with Sodium Hypochlorite:

    • Slowly add the sodium hypochlorite solution to the stirring this compound waste using a dropping funnel. The reaction can be exothermic, so control the rate of addition to maintain a safe temperature.

    • Continue stirring for several hours or until the characteristic odor of the sulfide is no longer apparent.

  • Alternative Oxidation with Hydrogen Peroxide:

    • Dilute the this compound waste with glacial acetic acid (2 mL of acetic acid per 2 mmol of sulfide).[6]

    • Slowly add 30% hydrogen peroxide to the stirring solution.[6]

    • Stir the reaction mixture at room temperature until completion, which can be monitored by the disappearance of the sulfide odor.

  • Quenching: After the oxidation is complete, test for the presence of excess oxidant using potassium iodide-starch paper (if available). If excess oxidant is present, add sodium thiosulfate solution dropwise until the oxidant is neutralized.[7]

  • Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal by a licensed professional.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_Start Initial Handling cluster_Assessment Waste Assessment & Segregation cluster_Containment Containment & Labeling cluster_Treatment On-Site Treatment (Small Quantities) cluster_FinalDisposal Final Disposal Start This compound Waste Generated Classify Classify as Hazardous Waste (D001) Start->Classify Segregate Segregate from Incompatible Chemicals Classify->Segregate Container Select Appropriate Container (e.g., Amber Glass) Segregate->Container Label Label with 'HAZARDOUS WASTE' and Chemical Name Container->Label Neutralize Neutralize via Oxidation (e.g., with Bleach) Label->Neutralize For Small Quantities ProfessionalDisposal Arrange for Professional Waste Disposal Label->ProfessionalDisposal For Large Quantities Neutralize->ProfessionalDisposal Incineration Incineration by Licensed Facility ProfessionalDisposal->Incineration

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling tert-Butyl sulfide (B99878), a flammable liquid and vapor with a strong stench that can cause eye, skin, and respiratory tract irritation.[1] By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure safe operational and disposal practices.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate Personal Protective Equipment (PPE) is critical when handling tert-Butyl sulfide. The following table summarizes the recommended PPE for various laboratory activities involving this chemical.

Activity Eye Protection Hand Protection Respiratory Protection Skin and Body Protection
Routine Handling & Transfer Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2]Impervious chemical-resistant gloves (e.g., Viton®, Nitrile rubber). Inspect gloves prior to use.[2]Work in a well-ventilated area or a chemical fume hood.[1][2] A NIOSH/MSHA approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1]Lab coat or other protective clothing to prevent skin exposure.[1]
Spill Cleanup Chemical safety goggles or a face shield.[3]Heavy-duty, chemical-resistant gloves.A full-face respirator with appropriate cartridges if the spill is large or in a poorly ventilated area.[2]Chemical-resistant apron or suit and boots, depending on the scale of the spill.[3]
Emergency Response (Fire) Full facepiece, self-contained breathing apparatus (SCBA).Flame-retardant gloves.MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[1]Full protective, flame-retardant gear.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach is crucial for minimizing the risks associated with this compound. Follow this detailed experimental protocol for safe handling in the laboratory.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is available and operational.[1]

  • Verify that an emergency eyewash station and safety shower are accessible and functional.[4]

  • Remove all potential ignition sources from the work area, as this compound is a flammable liquid.[1][2]

  • Use spark-proof tools and explosion-proof equipment.[1][2]

  • Ground and bond containers when transferring the chemical to prevent static discharge.[2][5]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as detailed in the table above.

  • Ensure gloves are inspected for any signs of degradation or puncture.[2]

3. Handling and Transfer:

  • Conduct all work with this compound inside a chemical fume hood to minimize inhalation exposure.[1]

  • Carefully open the container, avoiding splashes or the creation of aerosols.

  • Use a properly labeled, secondary container for transporting the chemical within the lab.

  • Keep the container tightly closed when not in use.[1][2]

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

  • Decontaminate all equipment and the work surface.

  • Properly remove and dispose of gloves and any other contaminated disposable PPE.

Disposal Plan: Ensuring Safe and Compliant Waste Management

This compound is classified as hazardous waste and must be disposed of accordingly to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste materials containing this compound, including unused chemical, contaminated absorbent materials, and disposable PPE, in a designated and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other incompatible waste streams.

2. Container Management:

  • Use a chemically resistant container with a secure, tight-fitting lid.

  • The container must be in good condition, free from leaks or damage.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

3. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Keep the waste container away from ignition sources and incompatible materials.[1]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operational workflow and the appropriate response to an emergency spill.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood & Safety Shower prep2 Remove Ignition Sources prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Transfer Chemical Carefully handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Wash Hands & Decontaminate handle3->post1 post2 Dispose of Contaminated PPE post1->post2

Caption: Standard operational workflow for handling this compound.

cluster_response Immediate Response cluster_cleanup Cleanup cluster_final Final Steps spill Spill Occurs resp1 Evacuate Area & Alert Others spill->resp1 resp2 Remove Ignition Sources resp1->resp2 resp3 Don Spill Response PPE resp2->resp3 clean1 Contain Spill with Inert Material resp3->clean1 clean2 Collect with Non-Sparking Tools clean1->clean2 clean3 Place in Labeled Waste Container clean2->clean3 final1 Decontaminate Area clean3->final1 final2 Dispose of Waste via EHS final1->final2

Caption: Emergency response workflow for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.